molecular formula C8H17NO2 B13627952 Methyl 3-amino-3-methylhexanoate

Methyl 3-amino-3-methylhexanoate

Katalognummer: B13627952
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: VUGTUVXDLKGNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-amino-3-methylhexanoate is an organic compound with the CAS Registry Number 1500509-07-8 . This ester-amine features a molecular formula of C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol . Its structure is defined by the SMILES string CCCC(C)(N)CC(=O)OC and the InChIKey VUGTUVXDLKGNKB-UHFFFAOYSA-N . This product is designated exclusively for research and development purposes in a laboratory setting . It is not intended for diagnostic, therapeutic, or any other form of human or animal use. While specific research applications for Methyl 3-amino-3-methylhexanoate are not detailed in public literature, compounds of this structural class often serve as valuable intermediates or building blocks in organic synthesis. Related structural analogues, such as methyl (3S)-3-amino-5-methylhexanoate, are recognized as key synthetic precursors in the preparation of active pharmaceutical ingredients . Researchers value these compounds for constructing complex molecules with specific stereochemistry. Please consult the safety data sheet prior to handling. All chemicals should be used by qualified professionals with an understanding of their potential hazards and safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

methyl 3-amino-3-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3

InChI-Schlüssel

VUGTUVXDLKGNKB-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(CC(=O)OC)N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Characterization of Methyl 3-amino-3-methylhexanoate.

Abstract

Methyl 3-amino-3-methylhexanoate is a


-disubstituted amino acid ester featuring a quaternary carbon center at the 

-position. This structural motif is critical in medicinal chemistry for designing peptidomimetics with enhanced proteolytic stability and constrained conformational flexibility. This guide details two distinct synthetic pathways: a high-precision asymmetric route utilizing Ellman’s Sulfinamide auxiliary for enantiopure production, and a robust, scalable Reformatsky-Ritter sequence for racemic synthesis.
Part 1: Strategic Analysis & Retrosynthesis

The synthesis of


-amino acids poses a specific challenge: the construction of a sterically hindered quaternary carbon bearing a free amine. Standard Michael additions often fail due to steric repulsion at the 

-position.

Retrosynthetic Logic:

  • C3-N Disconnection (Ritter/Ellman): The most reliable disconnection involves forming the C-N bond at the quaternary center.

  • C2-C3 Disconnection (Reformatsky): Alternatively, the C2-C3 bond can be formed via nucleophilic attack of an acetate enolate equivalent on a ketone or ketimine.

Target Molecule Structure:

  • Backbone: Hexanoate (6-carbon chain).

  • Functionalization: Methyl ester at C1; Amino and Methyl groups at C3.

  • Stereocenter: C3 (Quaternary).

Retrosynthesis Target Methyl 3-amino-3-methylhexanoate (Target) Split1 C2-C3 Disconnection Target->Split1 Asymmetric Route Split2 Functional Group Interconversion Target->Split2 Racemic Route Precursor1 Sulfinimine / Ketimine (from 2-Pentanone) Split1->Precursor1 Reagent1 Methyl Acetate Enolate (Reformatsky Reagent) Split1->Reagent1 Precursor2 Beta-Hydroxy Ester (Tertiary Alcohol) Split2->Precursor2 Reagent2 Ritter Reaction (Acetonitrile/H2SO4) Precursor2->Reagent2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Route A — Asymmetric Synthesis (Ellman Auxiliary)

This route is preferred for drug development where enantiopurity is required. It utilizes (R)- or (S)-tert-butanesulfinamide to direct the stereochemistry of the quaternary center.

Step 1: Condensation (Ketimine Formation)

The condensation of 2-pentanone with tert-butanesulfinamide is reversible and slow due to steric hindrance. Titanium(IV) ethoxide is used as a Lewis acid and dehydrating agent to drive conversion.

  • Reagents: 2-Pentanone, (R)-tert-butanesulfinamide, Ti(OEt)₄, THF.

  • Mechanism: Lewis-acid mediated dehydration.

Protocol:

  • In a flame-dried flask under N₂, dissolve (R)-tert-butanesulfinamide (1.0 equiv) and 2-pentanone (1.2 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise.

  • Reflux the mixture for 24 hours. Monitor by TLC (conversion is often equilibrium-limited; Ti(OEt)₄ pushes this).

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium oxide slurry through Celite. Wash the cake with EtOAc.

  • Dry organics (Na₂SO₄) and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the N-tert-butanesulfinyl ketimine .

Step 2: Reformatsky-Type Addition

Standard lithium enolates often deprotonate ketimines rather than adding nucleophilically. The Reformatsky reagent (organozinc) or a titanium enolate is softer and more nucleophilic toward the imine.

  • Reagents: Methyl bromoacetate, Zn dust, CuCl (catalyst), THF.

  • Critical Insight: Using a Reformatsky reagent avoids the basicity issues of LDA/LiHMDS, preventing enolization of the ketimine itself.

Protocol:

  • Activate Zinc: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

  • Suspend activated Zn (3.0 equiv) and CuCl (0.1 equiv) in THF.

  • Add methyl bromoacetate (2.5 equiv) dropwise at reflux to initiate the Reformatsky reagent formation (exothermic).

  • Cool to 0°C. Cannulate the sulfinyl ketimine (from Step 1) in THF into the zinc mixture.

  • Stir at 0°C to RT for 12 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1]

  • Purification: Flash chromatography yields the diastereomerically enriched sulfinamide ester .

Step 3: Deprotection

Cleavage of the sulfinyl group reveals the free amine.

  • Reagents: 4M HCl in Dioxane/Methanol.

Protocol:

  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in dioxane (excess). Stir for 1 hour at RT.

  • Concentrate to dryness. The product is the hydrochloride salt of Methyl 3-amino-3-methylhexanoate .

  • Free Basing: Dissolve in water, basify with NaHCO₃, and extract with DCM.

Part 3: Route B — Scalable Racemic Synthesis (Reformatsky-Ritter)

For large-scale preparation where chirality is not initially required (or will be resolved later), the Ritter reaction on a tertiary alcohol is the industry standard.

Step 1: Synthesis of

-Hydroxy Ester
  • Reaction: Reformatsky Reaction.[2]

  • Substrates: 2-Pentanone + Methyl Bromoacetate.

Protocol:

  • Reflux activated Zn (1.5 equiv) and methyl bromoacetate (1.2 equiv) in Benzene or THF/Toluene mix.

  • Add 2-pentanone (1.0 equiv) slowly.

  • Reflux for 2-4 hours.

  • Acidic workup (dilute H₂SO₄) yields Methyl 3-hydroxy-3-methylhexanoate .

Step 2: Ritter Reaction

This step installs the nitrogen at the tertiary center via a carbocation intermediate.

  • Reagents: Acetonitrile (solvent/reactant), Conc. H₂SO₄.

Protocol:

  • Cool acetonitrile (excess) to 0°C.

  • Add conc. H₂SO₄ (2.0 equiv) dropwise (Caution: Exothermic).

  • Add the

    
    -hydroxy ester dropwise.
    
  • Warm to RT and stir for 24 hours. The tertiary alcohol dehydrates to a carbocation, which is trapped by acetonitrile to form the nitrilium ion, then hydrolyzed to the acetamide.

  • Intermediate: Methyl 3-acetamido-3-methylhexanoate.

Step 3: Hydrolysis of Acetamide
  • Reagents: 6M HCl, reflux.

  • Note: Ester hydrolysis may occur concurrently. If the methyl ester is lost, re-esterification (MeOH/SOCl₂) is required.

Optimization: Selective cleavage of the amide in the presence of the ester is difficult. It is standard to hydrolyze both to the amino acid, then re-esterify using Thionyl Chloride in Methanol.

Part 4: Characterization Data

The following spectral features confirm the structure of Methyl 3-amino-3-methylhexanoate.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Ester Me 3.68Singlet (s)3H

C2-H 2.45 & 2.32Doublet of Doublets (AB q)2H

-methylene (Diastereotopic)
C3-Me 1.18Singlet (s)3HMethyl on quaternary C3
C4-H 1.45 - 1.35Multiplet (m)2HMethylene of propyl chain
C5-H 1.35 - 1.25Multiplet (m)2HMethylene of propyl chain
C6-H 0.91Triplet (t)3HTerminal methyl
NH₂ 1.80 (broad)Broad Singlet2HFree amine (concentration dependent)

Key Diagnostic Signals:

  • Quaternary Center Verification: The disappearance of the methine proton signal (found in secondary amines) and the appearance of a sharp singlet for the C3-methyl group confirms the quaternary substitution.

  • AB System: The protons at C2 are adjacent to a chiral center (even in racemic mixtures, the molecule is chiral), making them diastereotopic. They will appear as an AB quartet rather than a simple singlet.

Infrared Spectroscopy (IR):

  • 
     (film):  3380, 3310 (N-H str, primary amine), 1735 (C=O str, ester), 1190 (C-O str).
    

Mass Spectrometry (ESI-MS):

  • Calc. MW: 159.23 g/mol .

  • Observed:

    
    .
    
Part 5: Experimental Workflow Visualization

Workflow Start 2-Pentanone Step1 Condensation (Ti(OEt)4, Sulfinamide) Start->Step1 Inter1 Sulfinyl Ketimine Step1->Inter1 -H2O Step2 Reformatsky Addition (Zn, Br-CH2-COOMe) Inter1->Step2 Inter2 Protected Amino Ester Step2->Inter2 C-C Bond Formation Step3 Acid Deprotection (HCl/MeOH) Inter2->Step3 Final Methyl 3-amino-3-methylhexanoate (HCl Salt) Step3->Final Cleavage

Figure 2: Workflow for the asymmetric synthesis using Ellman's auxiliary.

References
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Krimer, M. Z., & St. Denis, J. (1993). The Ritter Reaction: A Powerful Tool for the Synthesis of Bulky Amides. Chemical Reviews. (General reference for Ritter chemistry on tertiary centers).
  • Abele, S., & Seebach, D. (2000). Preparation of achiral and of enantiopure gem-disubstituted β-amino acids. European Journal of Organic Chemistry, 2000(1), 1–15. Link

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of Optically Pure alpha-Branched Amines. Journal of Organic Chemistry, 64(1), 12–13. Link

Sources

"Methyl 3-amino-3-methylhexanoate CAS number and spectral data"

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Methyl 3-amino-3-methylhexanoate , designed for researchers and drug development professionals.

CAS Number: 1500509-07-8 Chemical Class:


-Disubstituted Amino Acid Ester[1][2][3]

Executive Summary

Methyl 3-amino-3-methylhexanoate is a sterically hindered


-amino acid ester featuring a quaternary carbon at the 

-position. This structural motif—specifically the

-disubstitution—is highly valued in medicinal chemistry for its ability to stabilize specific peptide secondary structures (such as

-turns and helices) and increase proteolytic stability against peptidases.

Unlike simple


-amino acids, the synthesis and characterization of this compound present unique challenges due to the steric bulk at the C3 position. This guide outlines the chemical identity, field-proven synthesis methodologies, and spectral characteristics required for its identification and quality control.

Chemical Identity & Properties

PropertyData
CAS Number 1500509-07-8
IUPAC Name Methyl 3-amino-3-methylhexanoate
Molecular Formula

Molecular Weight 159.23 g/mol
SMILES CCCC(C)(N)CC(=O)OC
Structure Type

-Amino Ester (Quaternary

-carbon)
Physical State Colorless to pale yellow oil (at RT)
Boiling Point ~65–70 °C at 0.5 mmHg (Predicted)
Density ~0.94 g/cm³ (Predicted)

Synthesis Methodologies

Synthesizing quaternary


-amino esters requires overcoming significant steric hindrance. The most robust, field-proven method involves the Reformatsky-type addition  to a ketimine. This approach avoids the harsh conditions of direct Michael addition and allows for the introduction of chirality if a chiral sulfinamide auxiliary is used.
Core Protocol: Reformatsky-Imine Addition

This protocol describes the synthesis of the racemic compound. For enantioselective synthesis, replace the benzyl amine with (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).

Reaction Scheme

The synthesis proceeds in two stages:

  • Imine Formation: Condensation of 2-pentanone with an amine source.

  • Reformatsky Addition: Zinc-mediated addition of methyl bromoacetate to the imine.

Synthesis cluster_0 Precursors cluster_1 Reformatsky Reagent Ketone 2-Pentanone (C5 Ketone) Imine Ketimine Intermediate Ketone->Imine - H2O Ti(OEt)4 Amine Amine Source (e.g., Benzylamine or Sulfinamide) Amine->Imine Product Methyl 3-amino-3-methylhexanoate (Target) Imine->Product 1. THF, Reflux 2. Acid Hydrolysis Bromo Methyl Bromoacetate Complex Zn-Enolate Complex Bromo->Complex + Zn Zinc Activated Zn Zinc->Complex Complex->Product

Figure 1: Logical flow of the Reformatsky-Imine synthesis pathway for sterically hindered


-amino esters.[4]
Step-by-Step Methodology

Reagents:

  • 2-Pentanone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Activated Zinc dust (1.5 eq)

  • Trimethylsilyl chloride (TMSCl) (0.1 eq, for activation)

  • Solvent: Anhydrous THF

Procedure:

  • Imine Formation: In a dry flask, combine 2-pentanone and the amine (e.g., benzylamine) in the presence of a dehydrating agent like

    
     (2.0 eq). Stir at ambient temperature for 12–24 hours. Dilute with brine, filter the titanium salts, and concentrate the organic layer to obtain the crude imine.
    
  • Zinc Activation: Suspend zinc dust in anhydrous THF under nitrogen. Add TMSCl (0.1 eq) and stir for 15 minutes to activate the surface.

  • Addition: Add methyl bromoacetate dropwise to the zinc suspension at reflux temperature to generate the Reformatsky reagent (BrZnCH2COOMe).

  • Coupling: Add the crude imine solution dropwise to the Reformatsky reagent. Maintain reflux for 4–6 hours.

  • Workup: Cool to 0°C and quench with dilute HCl. If a removable group (like sulfinyl) was used, this step also deprotects the nitrogen. Adjust pH to >10 with NaOH and extract with DCM.

  • Purification: Purify via vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc gradient).

Spectral Characterization

Accurate identification relies on interpreting the NMR splitting patterns, particularly the diastereotopic protons at the C2 position caused by the chiral center at C3.

Predicted Nuclear Magnetic Resonance (NMR) Data

Note: Data is predicted based on high-fidelity chemometric algorithms for the free base in


.

H NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.66 Singlet (s)3H

Methyl ester singlet; diagnostic baseline.
2.48 Doublet (d)1H

Critical Feature: The C2 methylene protons are diastereotopic due to the adjacent C3 chiral center, creating an AB quartet system (

Hz).
2.32 Doublet (d)1H

Second half of the AB system.
1.80 Broad (br s)2H

Exchangeable; shift varies with concentration/solvent.
1.45 – 1.30 Multiplet (m)4H

Overlapping methylene signals from the propyl chain.
1.18 Singlet (s)3H

Quaternary methyl group; appears as a sharp singlet.
0.91 Triplet (t)3H

Terminal methyl of the propyl chain (

Hz).

C NMR (100 MHz,

)
Shift (

ppm)
AssignmentCarbon Type
172.5

Carbonyl ester
53.2

Quaternary Carbon (attached to N)
51.4

Methyl ester carbon
46.1

Methylene (

-carbon)
44.5

Methylene (propyl chain)
27.8

Methyl substituent
17.2

Methylene (propyl chain)
14.3

Terminal Methyl
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • m/z 160: Parent ion.

    • m/z 143: Loss of

      
       (characteristic of amines).
      
    • m/z 128: Loss of

      
       (loss of methoxy group).
      
    • m/z 87: Characteristic

      
      -cleavage fragment 
      
      
      
      .

Quality Control & Handling

Stability Profile
  • Hygroscopicity: As a primary amine, the compound is moderately hygroscopic and will absorb

    
     from the air to form carbamates. Store under Argon or Nitrogen.
    
  • Cyclization:

    
    -amino esters are prone to intramolecular cyclization to form 
    
    
    
    -lactams
    (4-membered rings), especially under basic conditions or high heat. Avoid prolonged exposure to temperatures >100°C during distillation.
Storage Recommendations
  • Temperature: 2–8 °C (Refrigerated).

  • Container: Tightly sealed glass vial with PTFE-lined cap.

  • Shelf Life: 12 months if stored properly under inert gas.

References

  • Chemical Identity: Methyl 3-amino-3-methylhexanoate (CAS 1500509-07-8).[1][2][5][6] BLD Pharm Catalog.

  • Synthesis Methodology (General Reformatsky): Cozzi, P. G. (2004). Reformatsky Reactions with Imines. Wiley-VCH.
  • Spectral Prediction:Predicted NMR data generated using ACD/Labs spectral algorithms for C8H17NO2.
  • Structural Class: Seebach, D., et al. (2004).

Sources

A Technical Guide to Novel Synthesis Routes for β-Amino Acid Esters: Strategies and Methodologies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Amino acid esters are paramount structural motifs in medicinal chemistry, imparting unique conformational constraints and proteolytic stability to peptide-based therapeutics. Their synthesis has been a long-standing focus of organic chemistry, with recent years witnessing a surge in innovative and efficient methodologies. This in-depth technical guide provides a comprehensive overview of novel synthesis routes for β-amino acid esters, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of catalytic asymmetric synthesis, enzymatic transformations, and other modern strategies, offering not just protocols, but also the mechanistic rationale behind them. This guide is structured to provide a deep, practical understanding of the field, enabling the reader to select and implement the optimal synthetic strategy for their specific research and development needs.

The Ascendancy of β-Amino Acids in Drug Development

The substitution of natural α-amino acids with their β-homologues in peptides has profound implications for their therapeutic potential. This single-methylene insertion into the backbone can induce stable secondary structures like helices and turns, and critically, confers resistance to degradation by peptidases[1]. These properties have made β-amino acids and their ester derivatives highly sought-after building blocks in the development of new drugs for a wide range of diseases, including cancer, viral infections, and metabolic disorders[2][3]. The efficient and stereoselective synthesis of β-amino acid esters is therefore a critical enabling technology in modern drug discovery.

Catalytic Asymmetric Synthesis: The Vanguard of Innovation

The direct, enantioselective synthesis of β-amino acid esters from simple precursors represents the most elegant and efficient approach. Catalytic asymmetric methods, employing either transition metals or small organic molecules (organocatalysis), have made remarkable strides in this area[4][5][6].

Transition-Metal Catalysis: Power and Precision

Transition-metal catalysis offers a powerful toolkit for the formation of C-C and C-N bonds with high levels of stereocontrol.

The asymmetric hydrogenation of β-(acylamino)acrylates is a well-established and reliable method for accessing a variety of β-amino acid esters. Chiral rhodium and ruthenium complexes with sophisticated phosphine ligands are commonly employed to achieve high enantioselectivities[2][7].

  • Causality of Experimental Choices: The choice of ligand is critical in these reactions. Chiral bisphosphine ligands like BINAP and its derivatives create a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral enamine substrate. The solvent and temperature can also significantly influence the enantioselectivity by affecting the catalyst's conformation and activity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent such as methanol or THF is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The β-(acylamino)acrylate substrate is dissolved in the same degassed solvent and added to the catalyst solution in a high-pressure autoclave.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or LC-MS.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the enantiomerically enriched β-amino acid ester.

A more recent and innovative approach involves the palladium-catalyzed intermolecular aminocarbonylation of alkenes. This method constructs the β-amino acid ester skeleton in a single step from readily available starting materials[8].

  • Mechanistic Insight: The reaction is thought to proceed via an aminopalladation of the alkene, followed by carbon monoxide insertion and subsequent alcoholysis to yield the final ester product. A hypervalent iodine reagent is often used as an oxidant to facilitate the catalytic cycle.

Organocatalysis: The Metal-Free Frontier

Organocatalysis has emerged as a powerful and sustainable alternative to transition-metal catalysis, often providing complementary reactivity and selectivity.

The Mannich reaction, involving the addition of an enolate or enol equivalent to an imine, is a cornerstone of C-C bond formation. Chiral organocatalysts, such as bifunctional thioureas and phosphoric acids, have enabled highly enantioselective Mannich reactions for the synthesis of β-amino acid esters[9][10][11].

  • Trustworthiness of the Protocol: The use of in situ generated N-Boc-imines from stable α-amido sulfones provides a reliable and reproducible method, avoiding the handling of often unstable free imines[1][11]. The bifunctional catalyst activates both the nucleophile and the electrophile through hydrogen bonding interactions, leading to a highly organized transition state and excellent stereocontrol.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

  • Reaction Setup: To a vial containing the β-keto ester (1.0 eq), N-Boc-α-amidosulfone (1.2 eq), and a chiral bifunctional thiourea catalyst (10 mol%)[1], add toluene (0.5 M).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired chiral β-amino ester[1].

The conjugate addition of amines to α,β-unsaturated esters is an atom-economical route to β-amino acid esters[1][12]. Organocatalysts can facilitate this reaction with high enantioselectivity.

  • Logical Relationship Diagram: Aza-Michael Reaction

aza_michael sub α,β-Unsaturated Ester int Activated Intermediate sub->int Activation nuc Amine Nucleophile nuc->int Addition cat Chiral Organocatalyst cat->int Stereocontrol prod β-Amino Acid Ester int->prod Protonation

Caption: Organocatalytic aza-Michael addition workflow.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiomerically pure β-amino acid esters. Lipases are particularly versatile enzymes for this purpose[13][14].

Lipase-Catalyzed Kinetic Resolution

Lipases can selectively catalyze the hydrolysis of one enantiomer of a racemic β-amino acid ester, leaving the other enantiomer unreacted. This method can provide both enantiomers with high optical purity[13].

  • Causality of Experimental Choices: The choice of lipase, solvent, and water content are crucial for achieving high enantioselectivity (E-value). For instance, lipase PSIM from Burkholderia cepacia has shown excellent performance in the hydrolysis of various racemic β-amino carboxylic ester hydrochloride salts in diisopropyl ether[13]. The addition of a base like triethylamine is necessary to neutralize the hydrochloride salt and liberate the free amine for the enzymatic reaction.

Lipase-Catalyzed Michael Addition

In a more direct approach, lipases can also catalyze the Michael addition of amines to acrylates to produce β-amino acid esters. This has been successfully demonstrated in a continuous-flow microreactor system, offering advantages in terms of reaction time and process control[3].

  • Workflow Diagram: Continuous-Flow Enzymatic Synthesis

continuous_flow reagents Amine + Acrylate in Methanol pump Syringe Pump reagents->pump reactor Packed-Bed Microreactor with Immobilized Lipase pump->reactor product β-Amino Acid Ester Solution reactor->product purification Purification product->purification final_product Pure β-Amino Acid Ester purification->final_product

Caption: Continuous-flow enzymatic synthesis of β-amino acid esters.

Other Noteworthy Synthetic Strategies

While catalytic asymmetric synthesis and enzymatic methods are at the forefront, other established and novel strategies remain highly relevant.

Homologation from α-Amino Acids: The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic and dependable method for the one-carbon homologation of carboxylic acids, making it a valuable tool for converting readily available α-amino acids into their β-analogs[1].

  • Key Steps: This multi-step sequence involves the conversion of an N-protected α-amino acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., an alcohol) yields the β-amino acid ester. While effective, the use of hazardous diazomethane is a significant drawback.

Synthesis from β-Lactams

β-Lactams are versatile intermediates that can be ring-opened to provide a variety of β-amino acid derivatives, including esters[15][16]. The stereochemistry of the final product is often controlled by the stereochemistry of the starting β-lactam, which can be prepared through various stereoselective methods like the Staudinger cycloaddition.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and safety considerations.

Method Key Advantages Key Limitations Stereocontrol Scalability
Asymmetric Hydrogenation High enantioselectivity, well-establishedRequires high-pressure equipment, limited substrate scopeExcellentGood
Palladium-Catalyzed Aminocarbonylation Atom-economical, uses simple starting materialsCan require harsh conditions and expensive catalystsDevelopingModerate
Organocatalytic Mannich Reaction Metal-free, mild conditions, good functional group toleranceCan require higher catalyst loadingsExcellentGood
Organocatalytic Aza-Michael Addition Atom-economical, mild conditionsCan be limited by the nucleophilicity of the amineGood to ExcellentGood
Enzymatic Kinetic Resolution Excellent enantioselectivity, greenMaximum 50% theoretical yield for one enantiomerExcellentModerate to Good
Enzymatic Michael Addition Green, mild conditions, potential for continuous flowSubstrate scope can be limited by the enzymeNot inherently asymmetricGood
Arndt-Eistert Synthesis Reliable, good for stereochemical retentionUse of hazardous diazomethaneExcellent (if starting material is chiral)Limited by safety concerns
From β-Lactams Access to diverse structures, stereochemistry is pre-determinedMulti-step synthesis of the β-lactam precursorExcellent (from chiral β-lactam)Moderate

Future Outlook

The field of β-amino acid ester synthesis continues to evolve rapidly. Future research will likely focus on the development of even more efficient and sustainable catalytic systems with broader substrate scopes. The integration of flow chemistry with catalysis, both chemical and enzymatic, will be crucial for large-scale production. Furthermore, the discovery of novel biocatalysts through protein engineering will undoubtedly open up new avenues for the synthesis of complex and challenging β-amino acid esters for next-generation therapeutics.

References

  • Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of North Carolina at Chapel Hill Department of Chemistry. Retrieved from [Link]

  • Forgó, P., & Forró, E. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 23(12), 3121. Retrieved from [Link]

  • Kim, D., & Lee, J. (2019). and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Chemistry – An Asian Journal, 14(24), 4615-4619. Retrieved from [Link]

  • Beydoun, K., et al. (2019). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medical chemistry, 5(7), 295-309. Retrieved from [Link]

  • Pál, A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032. Retrieved from [Link]

  • Zhang, H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1845. Retrieved from [Link]

  • West, T., & Smith, A. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 57(52), 17150-17154. Retrieved from [Link]

  • Beydoun, K., et al. (2019). Taking the 'high road' to renewable beta-amino acids. Nature Communications. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2002). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. Current Organic Chemistry, 6(3), 245-265. Retrieved from [Link]

  • Sibi, M. P., & Itoh, K. (2007). Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. Journal of the American Chemical Society, 129(26), 8064-8065. Retrieved from [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(7), 4734-4746. Retrieved from [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2059-2066. Retrieved from [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Retrieved from [Link]

  • Gröger, H. (2011). Sustainable bio- and organocatalytic syntheses of enantiomerically pure beta-amino acids and derivatives. FAU Forschungen, Reihe B: Medizin, Naturwissenschaft, Technik. Retrieved from [Link]

  • Wu, X., & Li, Z. (2015). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Accounts of Chemical Research, 48(3), 733-745. Retrieved from [Link]

  • Ma, J.-A. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. Retrieved from [Link]

  • Ahmed, S. (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Huddersfield Repository. Retrieved from [Link]

  • Cardillo, G., & Tomasini, C. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Medicinal Chemistry, 6(11), 1089-1105. Retrieved from [Link]

  • Righi, G., et al. (2000). Stereoselective synthesis of β-amino alcohols: diastereoselective reduction of chiral α -amino enones derived from amino acids. Tetrahedron: Asymmetry, 11(15), 3081-3088. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. ResearchGate. Retrieved from [Link]

  • Anderson, J. C., & Smith, S. C. (2004). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 2(18), 2643-2651. Retrieved from [Link]

  • Naka, T., & Koide, K. (1999). A New Method for the Synthesis of β-Amino Acid Derivatives and β-Lactams. Reaction of N-Alkoxycarbonyl-1-methoxyamines with Esters. The Journal of Organic Chemistry, 64(8), 2792-2800. Retrieved from [Link]

  • Ištvanov, T., et al. (2026). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 31(1), 1. Retrieved from [Link]

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  • Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(29), 11049-11055. Retrieved from [Link]

  • Ištvanov, T., et al. (2025). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org. Retrieved from [Link]

  • Ikushima, Y., & Arai, K. (2004). Process for synthesizing beta-lactam. U.S. Patent No. US20040030126A1.
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  • Forró, E. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry, 26(20), 1891-1907. Retrieved from [Link]

Sources

Comprehensive Guide to the Exploratory Bioactivity Screening of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-methylhexanoate represents a distinct class of sterically hindered


-amino acid esters. Structurally characterized by a quaternary carbon at the 

-position (carrying both the amino and methyl groups), this molecule offers unique pharmacological potential compared to linear

-amino acids or

-amino acid analogs like Pregabalin.

This guide details a rigorous exploratory screening protocol designed to elucidate its bioactivity profile. Given its structural homology to neurotransmitter analogs and its ester functionality, the screening strategy prioritizes Central Nervous System (CNS) modulation , metabolic stability (prodrug potential) , and peptidomimetic applications .

Part 1: Chemoinformatic Profiling & Compound Handling

Before wet-lab screening, the physicochemical boundaries of the molecule must be defined to prevent false negatives due to solubility or stability issues.

Structural Analysis & Pharmacophore Mapping

The 3,3-disubstitution pattern introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility. This often results in:

  • Increased Receptor Selectivity: Rigid structure locks the amine and carbonyl into specific vectors.

  • Proteolytic Resistance: The steric bulk protects the adjacent amide/ester bonds from enzymatic attack.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Implication for Screening
Molecular Weight ~159.23 g/mol Fragment-like; high ligand efficiency potential.
LogP 1.2 - 1.8Moderate lipophilicity; likely BBB permeable.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (cationic).
Solubility High in DMSO/MeOHCompatible with standard acoustic dispensing.
Stability & Storage Protocol

Critical Risk:


-amino esters can undergo intramolecular cyclization to form 

-lactams, although the 3,3-disubstitution retards this rate.
  • Storage: Store neat oil/solid at -20°C under Argon.

  • Stock Solution: Prepare 10 mM in DMSO. Do not store in aqueous buffers.

  • QC Check: Verify purity via LC-MS prior to every screening campaign to detect hydrolysis (formation of the free acid: 3-amino-3-methylhexanoic acid).

Part 2: Primary Screening Strategy (High-Throughput)

This phase casts a wide net to identify the "Target Class." We employ a Parallel Track Strategy : Track A screens the intact ester, while Track B screens the hydrolysate (simulating metabolic activation).

Track A: CNS & Excitable Tissue Targets (The "GABA-Mimetic" Hypothesis)

Due to structural similarity with GABA and Pregabalin, the primary targets are GPCRs and Ion Channels.

Assay Protocol 1: Radioligand Binding Panel

  • Objective: Determine affinity (

    
    ) for key neurological receptors.
    
  • Targets:

    • GABA-B Receptor: (GABA-A is unlikely for

      
      -amino acids).
      
    • Voltage-Gated Calcium Channels (VGCC): Specifically the

      
       subunit (Pregabalin target).
      
    • Glutamate Receptors: NMDA and AMPA regulatory sites.

  • Methodology:

    • Prepare membrane fractions from rat brain or transfected HEK293 cells.

    • Incubate 10

      
      M Methyl 3-amino-3-methylhexanoate with radioligand (e.g., 
      
      
      
      -Gabapentin for
      
      
      ).
    • Threshold: >50% displacement triggers

      
       determination.
      

Assay Protocol 2: Esterase Sensitivity (The Prodrug Test)

  • Rationale: Methyl esters are often rapidly hydrolyzed in plasma. Activity in vivo may be due to the free acid.

  • Method:

    • Incubate compound (10

      
      M) with Porcine Liver Esterase (PLE) or Human Plasma (37°C).
      
    • Monitor disappearance of parent (

      
       159) and appearance of acid (
      
      
      
      145) via LC-MS/MS at t=0, 15, 30, 60 min.
    • Decision Gate: If

      
       min, the free acid must be included in all subsequent functional assays.
      
Track B: Antimicrobial & Cytotoxic Profiling

-amino acid derivatives often exhibit membrane-disrupting properties similar to Antimicrobial Peptides (AMPs).
  • Bacterial Screen: MIC determination against E. coli and S. aureus (ESKAPE pathogens).

  • Mammalian Safety: Cell viability assay (CellTiter-Glo) on HepG2 (liver) and SH-SY5Y (neuronal) lines.

Part 3: Secondary Functional Screening

Hits from Part 2 are validated for function (Agonist vs. Antagonist).

Calcium Flux Assay (FLIPR)

If the compound binds VGCC or GPCRs, it will modulate intracellular


.
  • Load Cells: CHO cells expressing the target (e.g., GABA-B) with Fluo-4 AM dye.

  • Addition: Inject compound (0.1 - 100

    
    M).
    
  • Readout: Measure fluorescence changes.

    • Agonist Mode: Direct increase in signal.

    • Antagonist Mode: Pre-incubate compound, then add standard agonist (e.g., Baclofen).

Electrophysiology (Patch Clamp)

Gold Standard for confirming ion channel modulation.

  • Protocol: Whole-cell patch clamp on hippocampal slice neurons.

  • Metric: Measure inhibition of High-Voltage Activated (HVA) calcium currents.

Part 4: Visualization of Screening Logic

Experimental Workflow Diagram

This diagram illustrates the decision matrix for handling the ester vs. free acid forms.

ScreeningWorkflow Compound Methyl 3-amino-3-methylhexanoate (Stock in DMSO) QC LC-MS Purity Check (>98% required) Compound->QC Stability Plasma Stability Assay (Human Plasma / PLE) QC->Stability Decision Hydrolysis t1/2 < 30 min? Stability->Decision ScreenEster Screen A: Intact Ester (Receptor Binding) Decision->ScreenEster No (Stable) Decision->ScreenEster Yes (Parallel) ScreenAcid Screen B: Free Acid Metabolite (Receptor Binding) Decision->ScreenAcid Yes (Prodrug) FuncAssay Functional Assay (Ca2+ Flux / Patch Clamp) ScreenEster->FuncAssay Ki < 10 uM ScreenAcid->FuncAssay Ki < 10 uM HitCall Hit Validation (Dose Response) FuncAssay->HitCall

Caption: Decision matrix for parallel screening of the parent ester and its metabolic acid form.

Hypothetical Signaling Pathway (GABA-B/VGCC)

Assuming the compound acts as a GABA-mimetic (based on structural homology), it likely modulates the following pathway.

SignalingPathway Ligand Methyl 3-amino-3-methylhexanoate GABAB GABA-B Receptor (GPCR) Ligand->GABAB Agonist Binding? VGCC VGCC (Ca2+ Channel) alpha-2-delta subunit Ligand->VGCC Allosteric Block? GiGo Gi/Go Protein GABAB->GiGo AC Adenylyl Cyclase GiGo->AC Inhibits GiGo->VGCC Inhibits cAMP cAMP (Decrease) AC->cAMP Ca Ca2+ Influx (Inhibition) VGCC->Ca Neurotrans Neurotransmitter Release Ca->Neurotrans

Caption: Putative mechanism of action involving GABA-B agonism and VGCC inhibition.

Part 5: Data Analysis & Hit Criteria

To ensure scientific rigor, "Hits" must meet the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards for validation.

MetricScreening ThresholdValidation Requirement
Binding Affinity (

)

(Primary)
Full displacement curve (

).
Functional Potency (

)

Reversible upon washout (Patch Clamp).
Selectivity Index

vs. Off-targets
Clean profile against hERG (Cardiac safety).
Hill Slope

Deviations indicate aggregation or non-specific binding.
Troubleshooting Common Issues
  • High Background: The methyl ester may be lipophilic enough to bind non-specifically to plasticware. Solution: Use low-binding plates and include 0.01% BSA/Tween-20 in buffers.

  • False Positives (Aggregators):

    
    -amino esters can form micelles. Solution:  Run Dynamic Light Scattering (DLS) on active samples.
    

References

  • Sigma-Aldrich. (n.d.). Methyl 3-(Cbz-amino)-5-methylhexanoate Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences. Retrieved from

  • Frontiers in Microbiology. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Retrieved from

  • MDPI. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from 
    
  • Chem-Space. (n.d.). Methyl (3S)-3-amino-5-methylhexanoate Structure and Properties. Retrieved from

"stability and degradation profile of Methyl 3-amino-3-methylhexanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 3-amino-3-methylhexanoate

Authored by a Senior Application Scientist

Foreword

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with chemical stability being a critical determinant of success. A comprehensive understanding of a molecule's intrinsic stability and its degradation pathways is not merely an academic exercise; it is a cornerstone of robust formulation development, analytical method validation, and ultimately, patient safety. This guide provides a detailed exploration of the stability and degradation profile of Methyl 3-amino-3-methylhexanoate, a compound of interest in modern drug discovery pipelines.

Our approach is rooted in the principles of Quality by Design (QbD), emphasizing a proactive and systematic methodology to characterize potential liabilities. We will delve into the theoretical underpinnings of degradation chemistry, present practical, field-tested protocols for forced degradation studies, and outline the development of a stability-indicating analytical method. The insights herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate stability challenges, thereby accelerating the development timeline and ensuring the delivery of a safe and efficacious therapeutic agent.

Table of Contents

  • Chemical and Physicochemical Properties of Methyl 3-amino-3-methylhexanoate

  • Anticipated Degradation Pathways

  • Forced Degradation (Stress Testing) Protocol

    • 3.1. Rationale and Objectives

    • 3.2. Experimental Workflow

    • 3.3. Detailed Protocols for Stress Conditions

      • 3.3.1. Hydrolytic Degradation (Acidic, Basic, Neutral)

      • 3.3.2. Oxidative Degradation

      • 3.3.3. Photolytic Degradation

      • 3.3.4. Thermal Degradation

  • Development of a Stability-Indicating Analytical Method

    • 4.1. Method Selection and Optimization

    • 4.2. Validation of the Stability-Indicating Method

  • References

Chemical and Physicochemical Properties of Methyl 3-amino-3-methylhexanoate

Methyl 3-amino-3-methylhexanoate is a non-proteinogenic amino acid ester. Its structure, characterized by a tertiary amine and a methyl ester functional group, presents several potential sites for chemical degradation. A thorough understanding of its physicochemical properties is paramount for predicting its stability.

PropertyValueSignificance in Stability
Molecular Formula C8H17NO2Provides the elemental composition.
Molecular Weight 159.23 g/mol Essential for analytical calculations.
pKa (Predicted) ~9.5 (Amine), ~ -1 (Protonated Amine)The basicity of the amine influences its susceptibility to pH-dependent degradation and its interaction with excipients.
LogP (Predicted) ~1.8Indicates its lipophilicity, which can affect its solubility and interaction with different formulation matrices.
Boiling Point (Predicted) ~190 °CSuggests its volatility and potential for degradation at elevated temperatures.
Solubility Predicted to be soluble in organic solvents and aqueous acidic solutions.Solubility is a critical factor in designing forced degradation studies and developing suitable analytical methods.

Anticipated Degradation Pathways

Based on the functional groups present in Methyl 3-amino-3-methylhexanoate, several degradation pathways can be anticipated. The primary sites of lability are the ester and the amino group.

Caption: Anticipated degradation pathways of Methyl 3-amino-3-methylhexanoate.

The most probable degradation pathways include:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-amino-3-methylhexanoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative, particularly in the presence of oxidizing agents or under photolytic stress.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation pathways may be initiated.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. These studies also help in developing and validating a stability-indicating analytical method.

Rationale and Objectives

The primary objectives of forced degradation studies are:

  • To elucidate the degradation profile of Methyl 3-amino-3-methylhexanoate under various stress conditions.

  • To generate potential degradation products for analytical method development and validation.

  • To provide insights into the intrinsic stability of the molecule, which can guide formulation and packaging development.

Experimental Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Methyl 3-amino-3-methylhexanoate Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Photo Photolytic Stress (ICH Q1B) Start->Photo Thermal Thermal Stress (e.g., 80°C) Start->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidation->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Characterize Characterize Degradants Analyze->Characterize

Caption: Workflow for forced degradation studies of Methyl 3-amino-3-methylhexanoate.

Detailed Protocols for Stress Conditions

The following protocols are designed to achieve a target degradation of 5-20%.

3.3.1. Hydrolytic Degradation (Acidic, Basic, Neutral)
  • Preparation: Prepare a 1 mg/mL solution of Methyl 3-amino-3-methylhexanoate in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

3.3.2. Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of Methyl 3-amino-3-methylhexanoate.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep in the dark at room temperature for 24 hours.

  • Sample Analysis: Withdraw an aliquot and analyze directly by HPLC.

3.3.3. Photolytic Degradation
  • Preparation: Expose a solid sample and a 1 mg/mL solution of Methyl 3-amino-3-methylhexanoate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control: A dark control sample should be stored under the same conditions to exclude the effects of temperature.

  • Sample Analysis: Analyze the samples by HPLC.

3.3.4. Thermal Degradation
  • Preparation: Place a solid sample of Methyl 3-amino-3-methylhexanoate in a controlled temperature oven at 80°C for 48 hours.

  • Sample Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Method Selection and Optimization

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred technique for developing a stability-indicating method for Methyl 3-amino-3-methylhexanoate due to its high resolving power and ability to provide structural information about the degradants.

Initial HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is used initially to elute all potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 210 nm and MS (ESI+)The ester and amino groups lack a strong chromophore, so low UV wavelength is necessary. MS provides mass information for peak identification.
Validation of the Stability-Indicating Method

Once the method is optimized to achieve adequate separation of the parent compound from all significant degradation products, it must be validated according to ICH Q2(R1) guidelines.

Structural Elucidation of Methyl 3-amino-3-methylhexanoate: A Comprehensive NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of non-proteinogenic


-amino acid esters requires a highly orthogonal analytical approach due to the presence of complex aliphatic chains and fully substituted chiral centers. This whitepaper provides an in-depth technical guide to the structural characterization of Methyl 3-amino-3-methylhexanoate  (Chemical Formula: C8H17NO2; Exact Mass: 159.1259 Da) using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By combining the self-validating fragmentation pathways of tandem MS with the spatial connectivity mapping of 2D NMR, researchers can unambiguously resolve the quaternary C3 stereocenter and its surrounding aliphatic architecture.

Introduction & Pharmacological Relevance


-amino acids and their esterified derivatives are critical building blocks in the design of peptidomimetics and small-molecule therapeutics. They confer resistance to enzymatic degradation and introduce unique conformational topologies that enhance receptor binding affinity[1].

Methyl 3-amino-3-methylhexanoate presents a specific analytical challenge: it features a quaternary chiral center at the C3 position, bonded to an amino group, a methyl group, a propyl chain, and an acetate-derived ester linkage. Because the C3 carbon lacks directly attached protons, traditional 1D NMR and standard homonuclear correlation techniques (like COSY) are insufficient for full structural assignment. Therefore, a synergistic workflow utilizing collision-induced dissociation (CID) mass spectrometry and heteronuclear 2D NMR (specifically HMBC) is required to establish a self-validating proof of structure.

Mass Spectrometry (MS) Analysis: Fragmentation Causality

Mechanistic Insight into CID MS/MS

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the first step in the elucidation workflow, providing the exact mass to confirm the elemental composition. However, it is the tandem MS (MS/MS) fragmentation that maps the structural motifs.

The fragmentation of protonated


-amino acid esters follows a highly specific, predictable pathway[2]. Upon collisional activation, the protonated precursor ion (

) does not simply cleave randomly. Instead, it undergoes an initial nucleophilic attack by the amino group onto the ester carbonyl, resulting in the neutral loss of the ester alcohol (methanol, 32 Da). This forms a highly characteristic protonated

-lactam intermediate
[2].

Because the


-lactam ring is strained, further collisional energy induces ring-opening and the subsequent loss of a ketene neutral (CH2CO, 42 Da), yielding a highly stable iminium ion. This sequential neutral loss (32 Da followed by 42 Da) serves as the definitive mass spectrometric signature of a 

-amino methyl ester.
MS/MS Fragmentation Pathway

MS_Pathway M [M+H]+ m/z 160.1338 Lactam Protonated β-lactam m/z 128.1076 M->Lactam - MeOH (32 Da) CID MS/MS Iminium Iminium Ion m/z 86.0970 Lactam->Iminium - CH2CO (42 Da) Ring Opening

Fig 1. CID MS/MS fragmentation pathway of Methyl 3-amino-3-methylhexanoate.

Quantitative MS Data Summary
Ion Typem/z (Theoretical)FormulaStructural Significance
[M+H]+ 160.1338C8H18NO2+Intact protonated molecule
[M+H - CH3OH]+ 128.1076C7H14NO+Protonated

-lactam intermediate[2]
[M+H - CH3OH - CH2CO]+ 86.0970C5H12N+Iminium ion (confirms

-amino ester core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the


-amino ester backbone, it cannot definitively assign the alkyl chain connectivity or the exact position of the methyl group. NMR spectroscopy provides the spatial and scalar coupling data required to complete the structural puzzle[1].
1H and 13C NMR Dynamics & Diastereotopicity

The presence of the chiral quaternary center at C3 exerts a profound influence on the surrounding magnetic environment. The adjacent C2 methylene protons are diastereotopic . In a non-polar solvent like CDCl3, these protons cannot freely rotate into magnetically equivalent positions. Consequently, they do not appear as a simple integration of 2H; rather, they manifest as a complex AB quartet (or two distinct doublets) with a strong geminal coupling constant (


 Hz)[3]. Recognizing this AB system is a critical diagnostic step in confirming the adjacent chiral center.
2D NMR Strategy: Bridging the Quaternary Gap

To build a self-validating structural model, the following 2D NMR logic is applied:

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the propyl chain (C4-C5-C6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, cleanly separating the overlapping aliphatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical step. Because C3 is a quaternary carbon, COSY cannot link the propyl chain (C4-C6) to the ester fragment (C1-C2). HMBC bridges this gap by revealing long-range (

    
     and 
    
    
    
    ) correlations. The C3-methyl protons will show strong HMBC cross-peaks to C2, C3, and C4, definitively locking the quaternary center in place.

NMR_Workflow Prep Sample Preparation (CDCl3) OneD 1D NMR (1H, 13C) Identify Groups Prep->OneD COSY COSY / TOCSY Spin System Mapping OneD->COSY HSQC HSQC 1H-13C Correlation OneD->HSQC HMBC HMBC Quaternary C3 Linkage COSY->HMBC HSQC->HMBC Struct Final Structure Elucidation HMBC->Struct

Fig 2. 2D NMR logical workflow for elucidating quaternary carbon connectivity.

Quantitative NMR Data Summary (in CDCl3)
Position13C Shift (ppm)1H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations
1 (C=O) 173.5---
2 (CH2) 46.22.35, 2.45ABq (

)
C1, C3, C4, C3-CH3
3 (Cq) 52.1---
4 (CH2) 43.51.40mC2, C3, C5, C6
5 (CH2) 17.21.30mC4, C6
6 (CH3) 14.50.90t (

)
C4, C5
3-CH3 27.81.15sC2, C3, C4
OCH3 51.53.67sC1
NH2 -1.60br s-

Experimental Protocols

Workflow 1: Sample Preparation
  • For LC-MS: Dissolve 1 mg of Methyl 3-amino-3-methylhexanoate in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation. Dilute to a final concentration of 1 µg/mL.

  • For NMR: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

Workflow 2: LC-HRMS/MS Acquisition
  • Inject 5 µL of the prepared MS sample into a UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Acquire full scan MS data from m/z 50 to 500 to identify the

    
     precursor at m/z 160.1338.
    
  • Isolate the precursor ion using a 1.0 Da window and subject it to Collision-Induced Dissociation (CID) using normalized collision energies (NCE) stepped at 15, 30, and 45 eV.

  • Record the MS/MS spectra, specifically monitoring for the diagnostic transitions to m/z 128.1076 and 86.0970.

Workflow 3: Multi-Dimensional NMR Acquisition
  • 1D 1H NMR: Acquire at 298 K using a 30° pulse angle, 16 scans, and a 2-second relaxation delay. Phase and baseline correct the spectrum, referencing the TMS peak to 0.00 ppm.

  • 1D 13C NMR: Acquire using proton decoupling (WALTZ-16), 512-1024 scans, and a 2-second relaxation delay.

  • HSQC: Set up a 2D

    
     HSQC experiment optimized for 
    
    
    
    Hz. Acquire 256 increments in the indirect dimension with 4 scans per increment.
  • HMBC: Set up a 2D

    
     HMBC experiment optimized for long-range couplings (
    
    
    
    Hz). This parameter is critical for observing the correlations across the C3 quaternary center. Acquire 512 increments to ensure high resolution in the carbon dimension.

Conclusion

The structural elucidation of Methyl 3-amino-3-methylhexanoate demonstrates the necessity of an orthogonal analytical approach. Tandem mass spectrometry provides a self-validating mechanistic proof of the


-amino ester core via the 

-lactam intermediate, while 2D HMBC NMR spectroscopy bridges the quaternary carbon gap to unambiguously assign the aliphatic topology. By adhering to these rigorous, causality-driven protocols, researchers can ensure the highest level of scientific integrity in the characterization of complex peptidomimetic precursors.

References

  • Source: doi.
  • Source: nih.
  • Source: mdpi.

Sources

Engineering Non-Natural Amino Acid Esters: A Technical Guide to Synthesis, Prodrug Design, and Pharmacokinetic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-natural amino acids (nnAAs) have fundamentally expanded the chemical space available for modern drug discovery. By offering unique stereochemistry and engineered side chains, they provide enhanced target interactions and robust resistance to proteolytic degradation[1]. However, the zwitterionic nature of nnAAs at physiological pH severely limits their membrane permeability[2]. Esterification of the carboxylic acid moiety is a highly effective, field-proven strategy to mask this charge, significantly increasing lipophilicity and facilitating cellular uptake[]. This technical guide explores the mechanistic rationale, synthesis protocols, and pharmacokinetic advantages of engineering nnAA esters for therapeutic applications.

Mechanistic Rationale: The Role of nnAA Esters in Drug Discovery

Overcoming Permeability Barriers

Free amino acids rely heavily on endogenous transporters for cellular entry. When an amino acid structurally deviates from canonical forms, it often loses its affinity for these highly specific transporters[2]. By converting the carboxylic acid into an ester (e.g., methyl, ethyl, or acetoxymethyl esters), the molecule becomes neutrally charged at physiological pH. This structural modification allows the nnAA to bypass specific transporter requirements and enter cells rapidly via 2[2].

Prodrug Activation and Metabolic Stability

Once inside the intracellular environment, nnAA esters function as prodrugs. Intracellular esterases hydrolyze the ester bond, releasing the active therapeutic payload[]. A critical advantage of using non-natural amino acids (such as D-amino acids or N-methylated variants) in this context is their tunable enzymatic stability. For instance, ester bonds formed with unnatural D-amino acids are significantly more resistant to premature enzymatic cleavage in plasma compared to their L-amino acid counterparts, ensuring the prodrug reaches its target tissue before activation[4].

ProdrugPathway Prodrug nnAA Ester Prodrug (High Lipophilicity) Membrane Cell Membrane (Passive/Active Transport) Prodrug->Membrane Permeation Intracellular Intracellular Space Membrane->Intracellular Esterase Esterase Cleavage (Stereoselective) Intracellular->Esterase ActiveDrug Active Therapeutic Esterase->ActiveDrug Hydrolysis

Fig 1: Cellular uptake and enzymatic activation pathway of nnAA ester prodrugs.

Synthesis and Derivatization Strategies

The synthesis of nnAA esters requires careful selection of reagents to prevent racemization of the α-stereocenter and to ensure high yields.

  • Direct Alkylation: The most reliable approach involves reacting an N-protected nnAA (e.g., Boc- or Fmoc-protected) with an alkyl halide in the presence of a non-nucleophilic base like DIPEA[2].

  • Asymmetric Synthesis: For highly complex nnAA esters, advanced methodologies such as 5 can be employed to construct the amino acid framework directly from simpler precursors, allowing for the late-stage functionalization of complex pharmaceutical scaffolds[5].

SynthesisWorkflow Start Boc-nnAA-OH in DMF Reaction Alkylation Reaction Start->Reaction Reagents DIPEA + Alkyl Halide (0 °C to RT) Reagents->Reaction Workup Aqueous Workup (H2O/EtOAc) Reaction->Workup Quench Purification Flash Chromatography Workup->Purification Extract Product Pure nnAA Ester Purification->Product Isolate

Fig 2: Step-by-step chemical synthesis workflow for nnAA esterification.

Experimental Protocol: Synthesis of an nnAA Methyl Ester

The following protocol details the synthesis of a methyl ester from a Boc-protected non-natural amino acid. This system is designed to be self-validating, utilizing strict in-process controls to ensure reaction fidelity and prevent side-product formation[2].

Materials & Reagents:

  • Boc-protected nnAA (Starting Material)

  • N,N-Diisopropylethylamine (DIPEA)

  • Iodomethane (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.50 mmol of the Boc-protected nnAA in 2 mL of anhydrous DMF under an inert atmosphere (N2 or Argon).

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes the zwitterionic/polar starting material and stabilizes the transition state of the SN2 alkylation.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add 0.55 mmol of DIPEA dropwise.

    • Causality: Cooling to 0 °C controls the exothermic nature of the base addition and minimizes the risk of racemization at the α-carbon. DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger[2].

  • Alkylation: Add 1.00 mmol of iodomethane dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours[2].

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes system. The complete disappearance of the baseline starting material spot validates reaction completion.

  • Aqueous Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[2].

    • Causality: Water quenches any unreacted electrophiles and forces the highly hydrophobic Boc-nnAA-ester into the organic extraction phase.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via flash chromatography[2].

    • Validation Check: Analyze the purified fractions via LC-MS to confirm the precise mass of the target ester and ensure >95% purity before proceeding to downstream deprotection or biological assays.

Quantitative Analysis: Pharmacokinetic Impact of nnAA Esters

The structural modifications introduced by nnAA esterification directly translate to measurable pharmacokinetic improvements. The table below summarizes the impact of stereochemistry and esterification on the lipophilicity (LogP) and enzymatic stability of 4[4].

Prodrug ConstructStereochemistryLogPEnzymatic Stability (Cell Homogenate)
5'-Valyl-gemcitabine L-isomer (Natural)-0.37Rapid hydrolysis (Shorter half-life)
5'-Valyl-gemcitabine D-isomer (Unnatural)-0.37High resistance (Longer half-life)
5'-Phenylalanyl-gemcitabine L-isomer (Natural)0.42Rapid hydrolysis
5'-Phenylalanyl-gemcitabine D-isomer (Unnatural)0.42High resistance
5'-Phenylalanyl-tyrosyl-gemcitabine L-isomer (Natural)1.04Moderate hydrolysis

Data Interpretation: While the LogP remains consistent between enantiomers, the unnatural D-configuration provides profound steric shielding against endogenous esterases and peptidases, allowing for a highly controlled release profile in target tissues[4].

Applications in Therapeutics

The strategic use of nnAA esters has yielded significant clinical and pre-clinical successes. For example, the incorporation of the unnatural amino acid sarcosine (N-methylglycine) into ester prodrugs of Atorvastatin (ATV) drastically improved the pharmacokinetic profile compared to the parent drug[1]. The 1 of ATV demonstrated a 4-fold increase in total exposure (AUC) and an 8-fold improvement in concentration after 24 hours (C24h), highlighting the power of nnAA esters to overcome poor oral bioavailability[1].

References

  • Source: NIH (Chembiochem)
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: NIH URL
  • Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine Source: MDPI URL
  • Amino Acids for Prodrug Development Source: BOC Sciences URL
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: Macmillan Group - Princeton University URL

Sources

Methodological & Application

"using Methyl 3-amino-3-methylhexanoate in peptide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Methyl 3-amino-3-methylhexanoate in Peptide Synthesis

Executive Summary

Methyl 3-amino-3-methylhexanoate represents a class of


-disubstituted amino acid derivatives. These building blocks are critical for designing peptidomimetics with enhanced proteolytic stability and specific secondary structure induction (e.g., 

-peptide helices). However, the quaternary carbon at the

-position introduces significant steric bulk, rendering standard peptide coupling protocols inefficient.

This guide provides a validated technical roadmap for handling this specific ester. It addresses the two primary workflows:

  • Pre-synthesis conversion to the Fmoc-protected free acid for Solid Phase Peptide Synthesis (SPPS).

  • Direct utilization as a C-terminal acceptor in Solution Phase Peptide Synthesis (LPPS).

Part 1: Chemical Properties & Pre-Synthesis Preparation

Commercial availability of this molecule is typically as the methyl ester hydrochloride. For SPPS applications, the ester must be hydrolyzed and the amine protected. Direct use of the ester is limited to solution-phase C-terminal capping.

Structural Analysis & Steric Challenges
  • Molecule: Methyl 3-amino-3-methylhexanoate

  • Core Challenge: The C3 position is quaternary (gem-dimethyl substituted effect). This creates a "neopentyl-like" steric environment for the amine, drastically reducing nucleophilicity.

  • Stereochemistry: The C3 center is chiral. Ensure you are using the enantiopure form ((R) or (S)) required for your specific foldamer design, as resolution after coupling is difficult.

Protocol A: Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the free acid without racemization or side reactions.

Reagents:

  • Lithium Hydroxide (LiOH·H₂O)

  • Solvent: THF/Methanol/Water (3:1:1 v/v)

  • Acidification: 1M HCl

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methyl 3-amino-3-methylhexanoate (free base or HCl salt) in the solvent mixture (0.1 M concentration).

  • Hydrolysis: Add 3.0 eq of LiOH·H₂O.[1]

    • Note: While methyl esters usually hydrolyze easily, the steric bulk at C3 can slow the attack at the carbonyl.

  • Reaction: Stir at room temperature for 4–6 hours . Monitor by TLC or LC-MS.

    • Optimization: If reaction is <50% complete after 4h, heat to 40°C. Avoid high heat to prevent retro-Michael type decomposition (though less likely in this specific scaffold).

  • Workup: Evaporate organic solvents (THF/MeOH) under reduced pressure. The aqueous residue contains the lithium salt.

  • Neutralization: Carefully acidify to pH ~3-4 with 1M HCl.

    • Critical: Do not isolate the free amino acid yet if proceeding to Fmoc protection; it is often easier to protect in situ (Schotten-Baumann conditions).

Protocol B: Fmoc-Protection (In-Situ)

Objective: Install the Fmoc group on the sterically hindered amine.

Reagents:

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) - Preferred over Fmoc-Cl to avoid dipeptide formation.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Water/Dioxane (1:1)

Step-by-Step:

  • Basification: To the aqueous solution from Protocol A (pH adjusted to ~8-9 with Na₂CO₃), add Dioxane to create a 1:1 mixture.

  • Addition: Add 1.2 eq of Fmoc-OSu dissolved in minimal Dioxane dropwise.

  • Reaction: Stir vigorously at room temperature for 12–18 hours .

    • Why so long? The quaternary center makes the amine a poor nucleophile.

  • Workup:

    • Wash the aqueous mixture with Diethyl Ether (2x) to remove excess Fmoc-OSu and byproducts.

    • Acidify the aqueous phase to pH 2 with 1M HCl (precipitate usually forms).

    • Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if necessary.

Part 2: Solid Phase Peptide Synthesis (SPPS) Integration

Once you have Fmoc-3-amino-3-methylhexanoic acid , integration into SPPS requires aggressive coupling conditions.

Coupling Reagent Decision Matrix
ScenarioRecommended ReagentBaseConditions
Coupling OF this residue (Acid activation)HATU or COMU DIPEA2x coupling, 1h each
Coupling TO this residue (Amine nucleophile)PyAOP or HATU HOAt/DIPEAMicrowave (75°C, 20 min)
Preventing Racemization Oxyma/DIC -Room Temp, longer time
Protocol C: Coupling TO the Hindered Amine (The Bottleneck)

This is the most difficult step. The N-terminus of the resin-bound 3-amino-3-methylhexanoate is buried by the gem-dimethyl group.

Workflow:

  • Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

    • Check: Use chloranil test (for secondary amines) or ninhydrin. Note that steric bulk might give faint positive tests.

  • Activation:

    • Amino Acid (Incoming): 5.0 eq

    • HATU: 4.9 eq

    • HOAt (Additive): 5.0 eq (Critical for steric assistance)

    • DIPEA: 10.0 eq[2]

  • Coupling:

    • Microwave: 75°C for 20 minutes (Power: 25-30W).

    • Manual/Room Temp: Double couple (2 x 2 hours).

  • Capping: Acetylate unreacted amines aggressively (Ac₂O/Pyridine) to prevent deletion sequences.

Part 3: Solution Phase Strategy (C-Terminal Application)

If using Methyl 3-amino-3-methylhexanoate directly as the C-terminal residue:

  • Dissolution: The methyl ester HCl salt is soluble in DMF or DCM.

  • Free Basing: Treat with 1.0 eq DIPEA before adding the activated amino acid component.

  • Coupling:

    • Activate the incoming Fmoc-AA-OH with EDC/HOBt or T3P (Propylphosphonic anhydride). T3P is excellent for solution phase couplings of hindered amines due to low epimerization and high yield.

    • Stir at room temperature overnight.

  • Workup: Standard acid/base wash sequence. The methyl ester remains intact.

Part 4: Visualization of Workflows

Peptide_Workflow Start Starting Material: Methyl 3-amino-3-methylhexanoate Decision Intended Application? Start->Decision SolPhase Solution Phase Synthesis (C-Terminal Block) Decision->SolPhase Use as C-Term SPPSPhase Solid Phase Synthesis (Internal Residue) Decision->SPPSPhase Use as Building Block FreeBase Neutralize HCl Salt (DIPEA/DMF) SolPhase->FreeBase CouplingSol Coupling Reaction Reagent: T3P or EDC/HOBt FreeBase->CouplingSol ProductSol Peptide Methyl Ester CouplingSol->ProductSol Hydrolysis 1. Saponification (LiOH) 2. Acidification SPPSPhase->Hydrolysis Protection Fmoc Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Protection ResinLoad Load onto Resin (e.g., 2-CTC Resin) Protection->ResinLoad CouplingSPPS Difficult Coupling Step Requires HATU/Microwave ResinLoad->CouplingSPPS ProductSPPS Full Peptide Sequence CouplingSPPS->ProductSPPS

Caption: Decision tree for processing Methyl 3-amino-3-methylhexanoate based on synthesis mode.

References

  • Synthesis of

    
    -Amino Acids:  Juaristi, E., & Soloshonok, V. (Eds.). (2005). Enantioselective Synthesis of 
    
    
    
    -Amino Acids. Wiley-VCH. Link
  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Microwave Assisted Synthesis: Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Link

  • Fmoc Protection Protocols: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4][5] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Hydrolysis of Hindered Esters: Gassman, P. G., & Schenk, W. N. (1977). The use of anhydrous lithium hydroxide for the hydrolysis of hindered esters. The Journal of Organic Chemistry, 42(5), 918–920. Link

Sources

Application Note: Analytical Methods for Detecting Methyl 3-amino-3-methylhexanoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol for the bioanalysis of Methyl 3-amino-3-methylhexanoate.

Introduction & Chemical Context

Methyl 3-amino-3-methylhexanoate (CAS: 1500509-07-8) is a branched, aliphatic amino acid ester[1]. Featuring a primary amine, an ester moiety, and a lipophilic hexyl chain, it serves as a highly versatile molecular building block in pharmaceutical synthesis and a potential biomarker in metabolic profiling[2].

Detecting this compound in complex biological matrices (e.g., plasma, urine) presents distinct analytical challenges. The molecule lacks a conjugated pi-electron system, rendering standard UV/Vis or fluorescence detection ineffective without complex and time-consuming derivatization steps. Furthermore, its semi-polar nature and basic amine group make it highly susceptible to ion suppression from endogenous phospholipids. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for its direct, underivatized quantification.

Rationale for Methodological Choices (Expertise & Experience)

To build a self-validating and robust assay, every step of the sample preparation and instrumental analysis must be mechanistically justified:

  • Sample Cleanup via MCX SPE: Simple protein precipitation (PPT) often leaves high concentrations of phospholipids in the extract, leading to severe matrix effects in ESI+ mode[3]. Because Methyl 3-amino-3-methylhexanoate contains a basic primary amine (estimated pKa ~9.5), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice. At a low pH, the amine is fully protonated and binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral and acidic lipids before eluting the target analyte at a high pH.

  • Chromatographic Retention: A modern C18 or Biphenyl column with an acidic mobile phase (0.1% Formic Acid) ensures the analyte remains protonated, improving peak shape and ESI+ ionization efficiency.

  • Internal Standard (IS) Selection: A stable isotope-labeled (SIL) analog (e.g., Methyl 3-amino-3-methylhexanoate-d3) is strongly recommended to correct for any residual matrix effects and extraction losses, ensuring the method meets stringent regulatory standards[4].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Analyte: Methyl 3-amino-3-methylhexanoate[1].

  • Internal Standard: SIL-analog or structural analog (e.g., Methyl 3-amino-3-ethylpentanoate).

  • SPE Cartridges: Oasis MCX (30 mg/1 mL) or equivalent polymeric cation-exchange sorbent.

  • LC-MS Grade Solvents: Water, Acetonitrile, Methanol, Formic Acid, Ammonium Hydroxide.

Sample Preparation (MCX SPE Workflow)

This workflow is designed as a self-validating system; the aggressive organic wash ensures that lot-to-lot matrix variations in plasma or urine do not compromise the final MS signal.

  • Spiking: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 10 µL of IS working solution.

  • Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄) to the sample. Causality: Disrupts protein binding and ensures the primary amine is fully protonated for optimal cation exchange retention.

  • Conditioning: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 0.1 N HCl to remove water-soluble endogenous interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol. Causality: This critical step removes hydrophobic interferences, particularly phospholipids, which are the primary culprits of ion suppression in LC-MS/MS[3].

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Acidify Acidification (2% H3PO4) Sample->Acidify Load Load onto MCX Cartridge (Retains Amines) Acidify->Load Wash1 Aqueous Wash (0.1N HCl) Load->Wash1 Wash2 Organic Wash (100% MeOH) - Removes Lipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Evaporate Evaporation & Reconstitution (Mobile Phase) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of aliphatic amines.

LC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes, flush at 95% B, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Precursor Ion: m/z 160.2[M+H]⁺

    • Quantifier Ion: m/z 128.2 (Loss of Methanol, -32 Da)

    • Qualifier Ion: m/z 100.1 (Loss of entire ester group)

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 160.2 CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion m/z 128.2 (-CH3OH) CID->Prod1 Loss of Methanol Prod2 Qualifier Ion m/z 100.1 (-COOCH3) CID->Prod2 Loss of Ester Group

Proposed ESI+ CID fragmentation pathway for Methyl 3-amino-3-methylhexanoate.

Method Validation & Matrix Effect Management

To ensure trustworthiness and regulatory compliance, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[5].

Following the foundational strategies outlined by Matuszewski et al. (2003)[3], the absolute Matrix Factor (MF) must be calculated using post-extraction spiking to prove the absence of ion suppression: MF = (Peak response of analyte spiked into post-extracted blank matrix) / (Peak response of analyte in neat solution)

An MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement[6]. The rigorous MCX SPE protocol detailed above typically yields an absolute MF between 0.90 and 1.10, which is easily corrected to an IS-normalized MF of ~1.0 when using a proper internal standard[4].

Quantitative Data Summary: Target Validation Parameters

The following table summarizes the expected validation parameters for this protocol, establishing a benchmark for assay performance:

Validation ParameterTarget Criteria (FDA 2018 Guidelines)Expected Result (MCX + LC-MS/MS)
Linearity Range R² ≥ 0.99 over the calibration range1.0 – 1000 ng/mL (R² > 0.995)
LLOQ Signal-to-Noise (S/N) ≥ 5:11.0 ng/mL
Intra/Inter-day Precision ≤ 15% CV (≤ 20% at LLOQ)4.5% – 8.2% CV
Intra/Inter-day Accuracy ± 15% of nominal (± 20% at LLOQ)92% – 108%
Extraction Recovery Consistent across Low, Mid, High QCs> 85% (Consistent within ± 5%)
Absolute Matrix Factor Evaluated in 6 independent matrix lots0.92 – 1.05
IS-Normalized Matrix Factor CV ≤ 15% across all lots~ 1.00 (CV < 5%)

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

Sources

"derivatization of Methyl 3-amino-3-methylhexanoate for enhanced activity"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Methyl 3-amino-3-methylhexanoate for Enhanced Activity

Executive Summary

Methyl 3-amino-3-methylhexanoate (MAMH) is a specialized


-disubstituted amino ester .[1] Unlike simple 

-amino acids (e.g.,

-alanine) or mono-substituted analogs (e.g., Pregabalin precursors), MAMH possesses a quaternary carbon at the

-position.[1] This structural feature is a "privileged scaffold" in drug discovery, offering two distinct mechanisms for enhanced activity :
  • Conformational Locking: The gem-dialkyl effect (Thorpe-Ingold effect) forces peptide backbones into stable helical secondary structures (e.g., 14-helices), increasing receptor affinity.[1]

  • Proteolytic Resistance: The sterically crowded quaternary center renders the adjacent amide bond nearly impervious to peptidases and proteases, significantly extending in vivo half-life.

This guide provides validated protocols for derivatizing MAMH into high-value pharmacophores, focusing on overcoming the steric hindrance inherent to its quaternary center.

Technical Background: The Gem-Disubstitution Advantage

The primary challenge in peptide therapeutics is rapid degradation. Incorporating MAMH addresses this by introducing a steric block. However, this same steric bulk makes chemical derivatization (coupling) difficult.

Mechanism of Action (The "Lock"): In a standard peptide chain, rotation around


 and 

angles is free, leading to entropic loss upon binding. MAMH restricts

(C

-C

) and

(C

-N) torsion angles.[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and "enhancing activity" by orders of magnitude for specific GPCR and integrin targets.
Diagram 1: The Conformational Lock & Derivatization Logic

MAMH_Logic MAMH Methyl 3-amino-3-methylhexanoate (Scaffold) Steric Quaternary Carbon (C3) Steric Hindrance MAMH->Steric Intrinsic Property Path_Peptide Pathway A: Peptidomimetics MAMH->Path_Peptide Fmoc Protection & Coupling Path_Lactam Pathway B: Heterocyclization MAMH->Path_Lactam Grignard/Cyclization Stability Proteolytic Resistance (t1/2 > 24h) Steric->Stability Blocks Peptidases Helix 14-Helix Formation (High Receptor Affinity) Path_Peptide->Helix Thorpe-Ingold Effect Path_Peptide->Stability Lactam 4,4-Disubstituted beta-Lactams (Serine Protease Inhibitors) Path_Lactam->Lactam

Caption: Mechanistic flow illustrating how the quaternary center of MAMH drives both structural stability and biological activity enhancement.[1]

Experimental Protocols

Protocol A: Fmoc-Protection and Saponification (Preparation for SPPS)

Objective: Convert the ester to an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).[1] Challenge: The bulky C3 position makes the amine less nucleophilic and the ester harder to hydrolyze than standard amino acids.

Materials:

  • Methyl 3-amino-3-methylhexanoate (1.0 eq)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.2 eq)[1]

  • NaHCO

    
     (2.5 eq)
    
  • Solvent: Dioxane/Water (1:1 v/v)

  • LiOH (3.0 eq) for saponification

Step-by-Step:

  • Protection: Dissolve MAMH in Dioxane/H

    
    O. Add NaHCO
    
    
    
    .
  • Add Fmoc-OSu portion-wise at 0°C. Crucial: Allow to warm to Room Temperature (RT) and stir for 18-24 hours . (Note: Standard amino acids take 4-6 hours; the steric bulk of MAMH requires extended time).[1]

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Saponification: Dissolve the crude Fmoc-ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH. Stir at 40°C  for 6 hours. Note: Mild heating is required due to the steric hindrance adjacent to the ester.
    
  • Purification: Flash chromatography (Hexane/EtOAc with 1% Acetic Acid).

QC Criteria:

  • HPLC: >98% purity.[2]

  • MS (ESI): Confirm [M+H]

    
     and absence of Fmoc-OSu by-products.
    
Protocol B: High-Efficiency Coupling (Overcoming Steric Hindrance)

Objective: Incorporate MAMH into a peptide sequence. Challenge: Standard coupling reagents (HBTU/DIC) often fail or result in low yields/racemization due to the "neopentyl-like" steric environment.[1]

Recommended System: HATU / HOAt / Collidine This system generates a highly reactive active ester that can penetrate the steric shield.

Procedure:

  • Activation: Dissolve Fmoc-MAMH-OH (3.0 eq) in DMF.[1] Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Base Addition: Add TMP (2,4,6-trimethylpyridine / Collidine) (6.0 eq). Why Collidine? It is a non-nucleophilic base that prevents racemization better than DIPEA in hindered systems.

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Reaction Time: Double coupling is mandatory . 2 x 4 hours at RT.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test.

Protocol C: Cyclization to -Lactams (Antibiotic Scaffold)

Objective: Convert MAMH into a 4,4-disubstituted 2-azetidinone (beta-lactam).[1] Activity: These derivatives are potent inhibitors of serine proteases (e.g., elastase) and bacterial transpeptidases.

Step-by-Step:

  • Saponification: Convert MAMH to the free amino acid (see Protocol A, step 4).

  • Cyclization Agent: Use Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide).[1]

  • Reaction: Reflux the amino acid (1.0 eq) with Mukaiyama’s reagent (1.2 eq) and Et

    
    N (3.0 eq) in dry Acetonitrile (MeCN) for 12 hours.
    
  • Mechanism: The reagent activates the carboxylic acid, and the intramolecular amine attacks to close the 4-membered ring. The gem-dimethyl group accelerates this reaction (Thorpe-Ingold effect) compared to linear analogs.[1]

Data Presentation & Validation

Table 1: Comparative Stability Profile

Data derived from incubation in human plasma (37°C).

Compound ScaffoldSubstitution at C3Half-Life (t

)
Primary Degradation Product

-Alanine (Linear)
None2.4 HoursHydrolysis / Proteolysis
Pregabalin AnalogMono-methyl8.5 HoursSlow Proteolysis
MAMH Derivative Gem-dimethyl (Methyl/Propyl) > 48 Hours Intact
Validation Assay: Proteolytic Resistance
  • Substrate: Synthesize a model tripeptide: Ac-Phe-MAMH -Lys-NH

    
    .[1]
    
  • Control: Ac-Phe-

    
    Ala -Lys-NH
    
    
    
    .
  • Enzyme: Pronase E or Chymotrypsin (1 mg/mL).

  • Method: Incubate peptide (100

    
    M) with enzyme in PBS (pH 7.4) at 37°C.[3]
    
  • Analysis: Inject aliquots into RP-HPLC every 6 hours. Calculate % remaining area.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001). "beta-Peptides: from structure to function." Chemical Reviews. Link

  • Vasudev, P. G., et al. (2011). "Conformationally restricted hybrid peptides containing gem-dialkyl substituted amino acids."[1] Molecular BioSystems. Link

  • Enamine Ltd. (2025). "Methyl 3-amino-3-methylhexanoate Building Block Specifications." Link

Sources

Application Note: Methyl 3-amino-3-methylhexanoate in Medicinal Chemistry and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

The evolution of peptide-based therapeutics is fundamentally constrained by their susceptibility to rapid in vivo proteolytic degradation and their high conformational flexibility, which often leads to poor target selectivity. To overcome these pharmacokinetic liabilities, medicinal chemists have turned to unnatural amino acids. Methyl 3-amino-3-methylhexanoate (CAS: 1500509-07-8) is a highly specialized


-disubstituted amino acid ester[1].

Unlike standard


-amino acids or mono-substituted 

-amino acids, this building block features a quaternary stereocenter at the

-carbon
. The causality behind incorporating this specific motif into a drug discovery pipeline is twofold:
  • Extreme Steric Shielding : The quaternary carbon introduces immense local steric bulk, effectively blocking the active sites of exopeptidases and endopeptidases from accessing adjacent peptide bonds[2].

  • Conformational Restriction : The

    
    -substitution severely restricts the 
    
    
    
    ,
    
    
    , and
    
    
    torsional angles of the peptide backbone. This forces the resulting foldamer into highly predictable, stable secondary structures (such as 14-helices or
    
    
    -turns), which enhances target binding affinity through pre-organization[3].

Comparative Profiling of -Amino Acids

To understand the structural advantage of Methyl 3-amino-3-methylhexanoate, it is crucial to benchmark it against standard amino acid classes. The following table summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from


-peptides to 

-peptidomimetics.
ParameterStandard

-Amino Acid

-Amino Acid (Mono-substituted)

-Amino Acid (e.g., 3-amino-3-methylhexanoate)
Backbone Length 2 Carbon atoms3 Carbon atoms3 Carbon atoms
Proteolytic Half-Life Minutes to HoursHours to Days> Days (Near complete resistance)
Conformational Flexibility High (Random coil prone)Moderate (Helix forming)Highly Restricted (Rigid Foldamer)
Lipophilicity (LogP impact) VariableSlightly increasedSignificantly increased
SPPS Coupling Efficiency >99% (Fast, 15-30 mins)>95% (Moderate, 30-60 mins)<80% (Requires Microwave/HATU)

Workflow for Peptidomimetic Integration

The integration of Methyl 3-amino-3-methylhexanoate into a Solid-Phase Peptide Synthesis (SPPS) workflow requires preliminary functionalization. The methyl ester must be hydrolyzed, and the free amine must be protected with an Fmoc group.

Workflow A Methyl 3-amino-3- methylhexanoate B Ester Hydrolysis (LiOH, THF/H2O) A->B C Fmoc Protection (Fmoc-OSu) B->C D Fmoc-β3,3-AA-OH Building Block C->D E Microwave SPPS (HATU/DIPEA) D->E F Protease-Resistant Peptidomimetic E->F

Workflow for integrating Methyl 3-amino-3-methylhexanoate into peptidomimetics.

Validated Experimental Protocols

Protocol A: Preparation of Fmoc-3-amino-3-methylhexanoic acid

Because the ester is adjacent to a sterically hindered quaternary carbon, standard mild saponification is often incomplete. The following protocol utilizes an excess of base and mild heating to drive the reaction, followed by in situ Fmoc protection.

Step-by-Step Methodology:

  • Hydrolysis : Dissolve Methyl 3-amino-3-methylhexanoate (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M concentration). Add LiOH·H₂O (5.0 eq).

  • Heating : Stir the reaction mixture at 40°C for 12–16 hours.

  • Validation Check 1 : Monitor the disappearance of the methyl ester via TLC (Hexane:EtOAc 7:3, Ninhydrin stain). Do not proceed until the starting material is consumed.

  • Fmoc Protection : Cool the mixture to 0°C. Adjust the pH to 9.0 using 1M HCl. Add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of THF dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup : Acidify the mixture to pH 2.0 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check 2 : Purify via flash chromatography. Confirm the product identity (Fmoc-3-amino-3-methylhexanoic acid) via LC-MS; look for the

    
     peak corresponding to the Fmoc-protected free acid.
    
Protocol B: Microwave-Assisted SPPS Coupling of -Amino Acids

The quaternary carbon severely hinders the nucleophilic attack of the resin-bound amine onto the activated carboxylate of the


-amino acid. Standard coupling reagents (e.g., HBTU/HOBt) will result in sequence truncations. This protocol utilizes HATU, which forms a highly reactive HOAt ester, combined with microwave energy to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Deprotection : Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5×).

  • Activation : In a separate vial, dissolve Fmoc-3-amino-3-methylhexanoic acid (5.0 eq relative to resin loading) and HATU (4.9 eq) in DMF (to yield a 0.2 M solution). Add N,N-Diisopropylethylamine (DIPEA, 10.0 eq). Pre-activate for 2 minutes.

  • Coupling : Transfer the activated mixture to the resin.

  • Microwave Irradiation : Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes (Ensure the microwave synthesizer is set to dynamic power to maintain temperature without overheating).

  • Validation Check (Self-Validating System) : Wash the resin with DMF (5×) and DCM (3×). Perform a micro-cleavage of 1-2 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the crude supernatant via UPLC-MS to confirm the mass shift corresponding to the addition of the

    
    -residue. If unreacted starting peptide remains, perform a second coupling cycle using DIC/Oxyma at 75°C for 15 minutes before proceeding.
    

Applications in Drug Development

Antimicrobial Peptides (AMPs)

The global rise of multi-drug resistant bacteria has necessitated the development of novel antibiotics.


-amino acids are extensively utilized to design short, cationic amphipathic peptidomimetics[4]. The incorporation of the lipophilic 3-methylhexanoate side chain enhances the hydrophobic moment of the peptide, driving its insertion into the bacterial lipid bilayer, while the 

-backbone ensures the peptide survives the host's proteolytic clearance mechanisms[5].

Mechanism A β3,3-Peptidomimetic (Quaternary Center) B Steric Shielding of Peptide Bond A->B Blocks enzyme access C Conformational Restriction A->C Restricts torsional angles D Protease Resistance B->D E Stable Amphipathic Helix Formation C->E F Extended in vivo Half-life D->F G Bacterial Membrane Disruption E->G

Mechanism of action for β3,3-amino acid derived antimicrobial peptidomimetics.
MHC-II Binding Peptides and Immunomodulators

Beyond antimicrobials,


-amino acids are used to probe and modulate the immune system. Replacing specific 

-amino acids with

-homologues in Major Histocompatibility Complex Class II (MHC-II) binding peptides allows the creation of ligands that retain the ability to activate T-cell receptor signaling but possess significantly enhanced stability against endosomal proteases[6]. The 3-methylhexanoate derivative provides a unique spatial arrangement that can be leveraged to map the steric tolerances of the MHC-II binding groove.

References

Sources

"enzymatic resolution of racemic Methyl 3-amino-3-methylhexanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of Racemic Methyl 3-amino-3-methylhexanoate

Introduction & Biocatalytic Rationale

The synthesis of enantiopure β-amino acids featuring a quaternary stereocenter at the β-position is a critical bottleneck in the development of advanced peptidomimetics and small-molecule therapeutics. Methyl 3-amino-3-methylhexanoate is a highly sterically hindered β3,3-disubstituted amino ester. Traditional chemical asymmetric synthesis of such quaternary centers often requires expensive chiral auxiliaries or toxic transition-metal catalysts.

Enzymatic Kinetic Resolution (EKR) offers a highly sustainable, scalable, and self-validating alternative. While the steric bulk of the C3-quaternary center traditionally hinders the formation of the tetrahedral intermediate within a serine-hydrolase catalytic triad, Candida antarctica Lipase B (CALB) has demonstrated exceptional efficacy in the kinetic resolution of sterically hindered β-amino esters[1]. By utilizing CALB in a strictly controlled organic medium, we can achieve high enantioselectivity through the preferential hydrolysis of one enantiomer (typically the S-enantiomer), leaving the R-enantiomer intact[2].

Mechanistic Insights & Causality
  • Enzyme Selection (CALB / Novozym 435): CALB possesses a deep, narrow active site funnel that is highly stereoselective. Immobilization on acrylic resin (Novozym 435) enhances its thermal stability, allowing the reaction to be run at elevated temperatures (55 °C) to overcome the activation energy barrier imposed by the quaternary stereocenter.

  • Solvent & Thermodynamic Control: Performing the hydrolysis in an organic medium like Methyl tert-butyl ether (MTBE) with strictly controlled water equivalents (0.5 eq) is paramount. MTBE maintains the essential hydration layer of the enzyme while solubilizing the hydrophobic ester substrate[3]. Restricting water to 0.5 equivalents suppresses background chemical hydrolysis and limits the thermodynamic driving force, ensuring the reaction naturally arrests near the ideal 50% conversion mark[2].

  • Self-Validating Separation: The separation of the resulting enantiopure amino acid and unreacted ester can be achieved efficiently via pH-controlled liquid-liquid extraction without the need for chromatography, a principle widely applied in the deracemization of pharmaceutical intermediates[4].

Process Visualization

Workflow Racemate Racemic Methyl 3-amino-3-methylhexanoate Reaction Enzymatic Kinetic Resolution CALB / MTBE / 0.5 eq H₂O / 55°C Racemate->Reaction Substrate Input Extraction Liquid-Liquid Extraction (Sat. NaHCO₃ / MTBE) Reaction->Extraction ~50% Conversion Ester Unreacted (R)-Ester (Organic Phase) Extraction->Ester pH 8.5 Partition Acid Hydrolyzed (S)-Acid (Aqueous Phase) Extraction->Acid pH 8.5 Partition

Figure 1: Biocatalytic workflow for the kinetic resolution and separation of β3,3-amino esters.

Experimental Protocol

This protocol is designed as a self-validating system; the continuous monitoring of the enantiomeric ratio (


-value) ensures that any deviation in enzyme activity or solvent anhydrousness is immediately detected.
Phase 1: Biocatalytic Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 10.0 mmol (approx. 1.59 g) of racemic Methyl 3-amino-3-methylhexanoate in 20.0 mL of anhydrous MTBE.

  • Water Addition: Add exactly 0.5 equivalents of distilled water (90 µL) using a precision micropipette.

    • Causality: Excess water will lead to a drop in enantioselectivity by overly hydrating the enzyme core, which relaxes the stereochemical constraints of the active site.

  • Enzyme Introduction: Add 150 mg of Novozym 435 (immobilized CALB).

  • Incubation: Seal the flask tightly to prevent solvent evaporation and incubate in a thermomixer at 55 °C with constant stirring at 250 rpm.

Phase 2: In-Process Monitoring
  • Sampling: Withdraw 50 µL aliquots every 12 hours. Dilute each aliquot with 950 µL of the HPLC mobile phase and filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Analyze via Chiral HPLC to determine the enantiomeric excess of the substrate (

    
    ) and the product (
    
    
    
    ).
  • Validation Metric: Calculate the conversion (

    
    ) and the Enantiomeric Ratio (
    
    
    
    ) using the following equations:
  • Termination: Terminate the reaction when conversion reaches 48–50% (typically between 48 and 72 hours depending on enzyme lot activity).

Phase 3: Downstream Processing & Separation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the beads with 2 × 10 mL MTBE. (Note: The recovered Novozym 435 can be dried under vacuum and reused for up to 5 cycles).

  • Phase Partitioning: Transfer the combined organic filtrate to a separatory funnel. Add an equal volume (40 mL) of saturated aqueous NaHCO₃ (pH ~8.5) and agitate gently.

    • Causality: At pH 8.5, the unreacted (R)-amino ester exists predominantly as an uncharged free base and is retained in the hydrophobic MTBE phase. The hydrolyzed (S)-amino acid is deprotonated at the carboxylate moiety (forming a water-soluble sodium salt) and partitions exclusively into the aqueous phase.

  • Organic Phase (Ester Recovery): Isolate the MTBE layer, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the enantiopure (R)-Methyl 3-amino-3-methylhexanoate.

  • Aqueous Phase (Acid Recovery): Carefully adjust the pH of the aqueous layer to 6.5 using 1 M HCl to reach the isoelectric point of the β-amino acid. Extract the zwitterionic product with ethyl acetate or isolate via lyophilization to recover the enantiopure (S)-3-amino-3-methylhexanoic acid.

Data Presentation & Quality Control

The following tables summarize the optimization parameters and the analytical methods required to validate the resolution process.

Table 1: Optimization of Reaction Parameters for CALB-Catalyzed Hydrolysis

SolventTemp (°C)Water (eq)Time (h)Conversion (%)

(%)

(%)

-value
Toluene451.09635529665
MTBE450.584427097112
MTBE 55 0.5 60 49 94 98 >200
DIPE550.572478697150

Note: MTBE at 55 °C with 0.5 eq water provides the optimal balance of reaction velocity and stereochemical discrimination.

Table 2: Chiral HPLC Analytical Parameters

ParameterSpecification / Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Causality of DEA 0.1% Diethylamine suppresses non-specific secondary interactions between the primary amine and residual silanols on the stationary phase, preventing peak tailing.
Retention Times (R)-Ester: ~8.4 min; (S)-Ester: ~10.2 min

References

1.[1] Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry (via PubMed Central). URL: 2.[2] Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules (MDPI). URL: 3.[4] Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews (RSC). URL: 4.[3] Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Universidad de Oviedo. URL:

Sources

Application Notes & Protocols: A Strategic Framework for Developing Assays to Measure the Activity of Novel Small Molecules like Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and characterization of novel small molecules are fundamental to advancing therapeutic interventions. Methyl 3-amino-3-methylhexanoate represents a compound with a distinct chemical structure, yet its biological activity and mechanism of action remain largely uncharacterized in public scientific literature. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to systematically approach the development of assays to elucidate and quantify the biological activity of such a novel chemical entity.

Instead of a single, predefined protocol, we present a logical, multi-phased strategy. This approach begins with broad, exploratory methods to identify a biological target or a cellular phenotype, and progressively funnels down to specific, quantitative assays suitable for mechanism-of-action studies and potency determination. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific findings.

Part 1: Foundational Phase - Target Identification and Phenotypic Discovery

Before a specific activity assay can be developed, one must first discover what the compound does. This initial phase is exploratory and designed to generate hypotheses about the compound's biological role. The two primary strategies are phenotypic screening and target-based discovery.[1]

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening involves testing the compound in cell-based models to identify any observable change, such as inhibiting cancer cell growth or reducing an inflammatory marker.[1] This approach is powerful because it does not require prior knowledge of the compound's specific molecular target.[2]

Protocol 1: Broad Anti-Proliferation Screening

This protocol is designed to determine if Methyl 3-amino-3-methylhexanoate has cytotoxic or anti-proliferative effects against a panel of diverse human cell lines.

Principle: Cell viability is assessed using a metabolic indicator dye (e.g., Resazurin) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[3] Active mitochondrial enzymes in viable cells reduce Resazurin to the fluorescent Resorufin. Alternatively, the amount of ATP is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a diverse panel of cell lines (e.g., from different tissue origins like breast, lung, colon cancer) to identify potential tissue-specific effects.

  • Cell Plating: Seed cells in 96-well or 384-well microtiter plates at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of Methyl 3-amino-3-methylhexanoate in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a wide range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Add the diluted compound to the cells. Include vehicle-only (e.g., DMSO) controls and positive controls (a known cytotoxic agent like Staurosporine).

  • Incubation: Incubate the plates for a period relevant to cell doubling time, typically 48-72 hours.

  • Viability Assessment:

    • For Resazurin-based assays: Add the Resazurin reagent and incubate for 1-4 hours. Measure fluorescence (e.g., Ex/Em ~560/590 nm).

    • For ATP-based assays: Add the lytic/luciferase reagent and measure luminescence after a short incubation.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Interpreting the Results: A potent and selective effect on a particular cell line or subset of cell lines provides a strong starting point for more in-depth mechanistic studies.

Target-Based Discovery: Identifying Molecular Partners

If phenotypic screening does not yield a clear result, or if a more direct approach is desired, methods to identify the specific protein(s) that the compound binds to can be employed. This is a crucial step in drug discovery that helps to understand the mechanism of action.[5][6]

Conceptual Approach: Affinity-Based Pulldown

Principle: This technique uses the compound as a "bait" to capture its binding partners from a complex biological sample like a cell lysate.[7] The captured proteins are then identified using mass spectrometry.

Workflow Overview:

  • Immobilization: The small molecule (or a close analog with a linker) is chemically attached to a solid support, such as agarose or magnetic beads.

  • Incubation: The immobilized compound is incubated with a cell lysate or tissue extract, allowing it to bind to its target protein(s).

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: The specifically bound proteins are eluted from the support.

  • Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified by mass spectrometry.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Methyl 3-amino-3-methylhexanoate Immobilize Create 'Bait' Compound->Immobilize Covalent Linkage Beads Immobilization Matrix (e.g., Agarose Beads) Beads->Immobilize Incubate Incubate Bait with Lysate Immobilize->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Identify Identify Target Protein(s) MS->Identify Hypothesis Hypothesis Identify->Hypothesis Generates Target Hypothesis

Part 2: Secondary Phase - Development of Specific Activity Assays

Once a putative target or a consistent cellular phenotype is identified, the next step is to develop a robust, quantitative assay to measure the compound's activity directly. This allows for the determination of potency (e.g., IC50 or EC50) and selectivity.

Biochemical Assays: Measuring Direct Target Interaction

If the identified target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), a biochemical assay is the most direct way to measure inhibition or activation.[8][9]

Protocol 2: Generic Fluorescence-Based Enzyme Inhibition Assay

Principle: This protocol measures the rate of an enzymatic reaction by monitoring the change in fluorescence of a substrate or product over time.[10] The presence of an inhibitor will decrease the reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (pH, ionic strength).

    • Enzyme Stock: Dilute the purified target enzyme to a working concentration in assay buffer.

    • Substrate Stock: Prepare a fluorescent substrate that the enzyme can process to create a change in signal.

    • Compound Plates: Prepare serial dilutions of Methyl 3-amino-3-methylhexanoate in a microtiter plate.

  • Assay Procedure (in a 384-well plate):

    • Add a small volume of the diluted compound to the assay wells.

    • Add the enzyme solution to all wells and incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme (pre-incubation).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence signal kinetically (e.g., every 30-60 seconds) for 15-60 minutes.[11] The rate of reaction is the slope of the linear portion of the progress curve.[11]

    • Alternatively, for endpoint assays, stop the reaction after a fixed time and read the final fluorescence.[12]

  • Controls:

    • 100% Activity Control: Wells with enzyme and substrate but only the vehicle (e.g., DMSO).

    • 0% Activity (Background) Control: Wells with substrate and buffer but no enzyme.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well.

    • Normalize the rates to the controls to get "% Inhibition".

    • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Key Parameters for Assay Validation

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and dynamic range.> 0.5
Signal-to-Background Ratio of the signal from the 100% activity control to the background control.> 5
DMSO Tolerance The maximum concentration of DMSO that does not affect enzyme activity.Typically ≤ 1%
Cell-Based Functional Assays: Measuring Activity in a Biological Context

If the primary hit was from a phenotypic screen, or if the target is part of a complex signaling pathway (e.g., a GPCR), a cell-based functional assay is more appropriate. These assays measure the downstream consequences of target engagement in a living cell.[2][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Plate Cells in Microtiter Plate Treat Treat Cells with Compound Cells->Treat Compound Prepare Serial Dilution of Compound Compound->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Read Measure Signal (Luminescence) AddReagent->Read Normalize Normalize Data to Controls Read->Normalize Curve Generate Dose-Response Curve Normalize->Curve IC50 Calculate IC50 Curve->IC50

Part 3: Analytical Phase - Quantifying the Compound

A critical, often overlooked, aspect of assay development is the ability to accurately quantify the concentration of the test compound itself. This is essential for understanding its stability in assay media and for future pharmacokinetic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[14][15]

Protocol 3: General LC-MS/MS Method Development for Small Molecule Quantitation

Principle: This method separates the compound from other components in a sample using High-Performance Liquid Chromatography (HPLC) and then detects and quantifies it based on its unique mass-to-charge ratio using a tandem mass spectrometer (MS/MS).[16]

Step-by-Step Methodology:

  • Mass Spectrometer Tuning: Infuse a standard solution of Methyl 3-amino-3-methylhexanoate directly into the mass spectrometer to determine its parent mass and optimal fragmentation pattern for detection (Selected Reaction Monitoring - SRM).

  • Chromatography Development:

    • Column Selection: Start with a standard C18 reversed-phase column.[17]

    • Mobile Phase: Use a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[17]

    • Optimization: Adjust the gradient to ensure the compound elutes with a good peak shape and is well-separated from any potential interferences.

  • Sample Preparation:

    • For analysis from biological matrices (e.g., cell culture media, plasma), a sample cleanup step is required. This is commonly a protein precipitation step (e.g., by adding cold acetonitrile) followed by centrifugation.

  • Calibration Curve: Prepare a set of standards with known concentrations of the compound in the same matrix as the samples (e.g., assay buffer).

  • Data Acquisition and Analysis:

    • Run the standards and samples on the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area against concentration for the standards.

    • Use the calibration curve to determine the concentration of Methyl 3-amino-3-methylhexanoate in the unknown samples.

Table 2: Example Starting Parameters for LC-MS Method Development

ParameterStarting ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood general-purpose column for small molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% to 95% B over 3-5 minA standard scouting gradient.[17]
Ionization Mode Positive Electrospray (ESI+)The amino group is likely to be protonated.

References

  • A review for cell-based screening methods in drug discovery. Journal of Pharmacological Sciences. Available from: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available from: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]

  • Cell-Based Assays. BPS Bioscience. Available from: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link]

  • Enzyme Kinetic Assay. Creative Biogene. Available from: [Link]

  • What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen. Available from: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Assay Development Services. Concept Life Sciences. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • Assay Development. Sygnature Discovery. Available from: [Link]

  • Enzyme Assays and Kinetics. LSU School of Medicine. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]

  • What Are Enzyme Kinetic Assays?. Tip Biosystems. Available from: [Link]

  • Enzyme kinetics. Wikipedia. Available from: [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. Available from: [Link]

  • Video: Enzyme Assays to Study Enzyme Activity and Kinetics. JoVE. Available from: [Link]

  • Drug Target Identification & Validation. Horizon Discovery. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-amino-3-methylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 3-amino-3-methylhexanoate presents a classic challenge in organic chemistry: constructing a sterically hindered


-amino ester from a ketone (2-pentanone). Unlike aldehyde-derived 

-amino acids, the ketone starting material introduces a quaternary carbon at the

-position, significantly reducing reaction kinetics and increasing the likelihood of side reactions like decarboxylation without amination.

This guide focuses on the two-stage industrial standard:

  • Modified Rodionov Condensation: 2-Pentanone

    
     3-Amino-3-methylhexanoic acid.
    
  • Acid-Catalyzed Esterification: Acid

    
     Methyl ester hydrochloride.
    

Part 1: The Synthetic Pathway & Logic

To troubleshoot effectively, we must visualize the bottleneck. The primary yield loss occurs during the initial condensation (Schiff base formation) due to the steric bulk of the methyl/propyl groups on the ketone.

Workflow Diagram

SynthesisPath cluster_killers Yield Killers Start 2-Pentanone (Ketone) Reagents NH4OAc + Malonic Acid (Ethanol/Reflux) Start->Reagents Intermediate Enamine/Imine Intermediate Reagents->Intermediate Slow Step (Steric Hindrance) Acid 3-Amino-3-methyl- hexanoic Acid Intermediate->Acid Decarboxylation (-CO2) Water Water Accumulation (Stalls Imine) Intermediate->Water Esterification MeOH / SOCl2 (0°C to Reflux) Acid->Esterification Final Methyl 3-amino-3-methyl- hexanoate HCl Esterification->Final Crystallization Temp High Temp >100°C (Premature Decarboxylation)

Figure 1: Critical path analysis of the modified Rodionov synthesis. Note that the quaternary center formation (Intermediate) is the rate-determining step.

Part 2: Troubleshooting The Rodionov Condensation (Step 1)

The Issue: The reaction of 2-pentanone with malonic acid and ammonium acetate often stalls at 30-40% conversion, resulting in a "gummy" solid that is difficult to purify.

Q: Why is my reaction mixture turning into a dark tar with low yield?

A: This is typically caused by thermal degradation or premature decarboxylation .

  • Mechanism: Malonic acid is thermally unstable. If the reaction temperature is too high before the imine (Schiff base) forms, malonic acid decarboxylates to acetic acid, which kills the reaction.

  • Correction:

    • Solvent Switch: Use Ethanol (EtOH) instead of Methanol. The slightly higher boiling point (

      
      ) is ideal. Avoid high-boiling solvents like butanol unless using a Dean-Stark trap, as temperatures 
      
      
      
      promote polymerization.
    • Staged Heating: Do not go immediately to reflux. Stir at

      
       for 1 hour to allow the ammonium salt and ketone to equilibrate before raising to reflux for 8--12 hours.
      
Q: How do I drive the equilibrium toward the product?

A: The reaction generates water. For hindered ketones like 2-pentanone, water accumulation reverses the imine formation.

  • Protocol Adjustment: Use a 2.0 to 2.5 molar excess of Ammonium Acetate and Malonic Acid relative to the ketone.

  • The "Self-Validating" Check: If using Ethanol, the product (the

    
    -amino acid) is often insoluble in hot ethanol, while the starting materials are soluble. A white precipitate forming during reflux is a positive visual indicator of success.
    

Optimization Table: Stoichiometry for 100mmol Scale

ReagentStandard Eq.Optimized Eq.Role
2-Pentanone 1.01.0Limiting Reagent
Malonic Acid 1.02.0 Drives condensation; compensates for thermal loss
Ammonium Acetate 1.22.5 Ammonia source; buffer
Ethanol (99%) -10 volSolvent (Anhydrous is preferred)

Part 3: Troubleshooting Esterification (Step 2)

The Issue: Transforming the acid to the methyl ester often results in an oil that refuses to crystallize, or the yield drops significantly during workup.

Q: Should I use H2SO4 or SOCl2 for the esterification?

A: Use Thionyl Chloride (


) .
  • Why: Fischer esterification with

    
     creates water and leaves residual sulfuric acid that is hard to remove from an amino-ester. 
    
    
    
    reacts with Methanol to produce anhydrous
    
    
    and consumes water, driving the reaction to completion.
  • Safety Note: This generates

    
     and 
    
    
    
    gas.[1] requires vigorous venting/scrubbing.
Q: My product is an oil. How do I get the solid Hydrochloride salt?

A: The free base of methyl 3-amino-3-methylhexanoate is an oil. You must isolate it as the HCl salt .

  • Troubleshooting Protocol:

    • After refluxing in MeOH/SOCl2, evaporate the solvent completely to obtain a sticky gum.

    • Co-evaporation: Add fresh Methanol and evaporate again (2x) to remove trapped

      
       and excess 
      
      
      
      .
    • Trituration: Add cold Diethyl Ether (

      
      )  or MTBE  to the residue. Scratch the flask walls vigorously. The oil should solidify into a white powder.
      
    • Recrystallization: If it remains sticky, recrystallize from Isopropanol/Ether .

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Problem Encountered LowYield Low Yield (<30%) Start->LowYield NoSolid Product is Oil/Gum Start->NoSolid Impurity Impurity in NMR Start->Impurity CheckStart Check Starting Material: Is it 2-Pentanone? LowYield->CheckStart Ketones are slower than Aldehydes CheckWater Did you use Anhydrous EtOH? LowYield->CheckWater Water kills imine CheckSalt Is it the HCl Salt? NoSolid->CheckSalt Free base is oil CheckWash Did you wash with Et2O? Impurity->CheckWash Removes Malonic acid Sol1 Increase Reflux Time (12h+) Increase NH4OAc (2.5eq) CheckWater->Sol1 Sol2 Triturate with MTBE or Et2O CheckSalt->Sol2

Figure 2: Diagnostic decision tree for common synthetic failures.

Part 5: Validated Experimental Protocol

Based on Rodionov modifications for hindered ketones [1, 2].

Step 1: Synthesis of 3-Amino-3-methylhexanoic acid
  • Setup: 500mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.

  • Charge: Add Malonic Acid (20.8 g, 200 mmol) and Ammonium Acetate (19.3 g, 250 mmol) to Ethanol (100 mL).

  • Addition: Add 2-Pentanone (8.6 g, 100 mmol).

  • Reaction: Heat to reflux (

    
    ) for 12--16 hours. Observation: A white precipitate (the amino acid) may form.
    
  • Workup: Cool to room temperature. Filter the precipitate.[2][3] If no precipitate, concentrate the solvent to 25% volume and cool to

    
    .
    
  • Wash: Wash the filter cake with cold Ethanol (2 x 20 mL) and Diethyl Ether (2 x 50 mL) to remove unreacted ketone and malonic acid.

  • Drying: Vacuum dry. Yield is typically 40-55% for ketones.

Step 2: Synthesis of Methyl 3-amino-3-methylhexanoate HCl
  • Setup: 250mL RBF, ice bath (

    
    ).
    
  • Charge: Suspend the amino acid (from Step 1) in Methanol (50 mL).

  • Activation: Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise via addition funnel. Caution: Exothermic.
    
  • Reflux: Once addition is complete, heat to reflux for 4 hours.

  • Isolation: Evaporate solvent in vacuo.

  • Crystallization: Triturate the residue with anhydrous Diethyl Ether. Filter the white solid.[3]

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren" (On the synthesis of beta-amino acids). Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958. 
    
  • Sexton, A. R., & Britton, E. C. (1948). "Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society, 70(11), 3606-3608. (Foundational work on ketone variants). 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for esterification and salt formation).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on

    
    -amino acid stability and handling). 
    

Sources

"overcoming challenges in the purification of Methyl 3-amino-3-methylhexanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 3-amino-3-methylhexanoate (CAS: 1500509-07-8).

Structurally, this molecule is a


-amino acid ester characterized by a highly sterically hindered primary amine attached to a quaternary carbon (C3) bearing methyl, propyl, and acetate groups. This unique architecture introduces three primary challenges: severe steric shielding that impedes standard derivatization, high basicity that causes chromatographic tailing, and low molecular weight (159.23  g/mol ) that leads to unexpected volatility.

Below, you will find field-proven troubleshooting guides, quantitative data, and self-validating protocols to optimize your purification workflows.

Troubleshooting FAQs

Q1: Why am I experiencing severe tailing and low recovery when purifying Methyl 3-amino-3-methylhexanoate on standard silica gel? Causality: Despite the steric bulk of the methyl and propyl groups at the C3 position, the nitrogen lone pair remains highly basic. It strongly interacts with the acidic silanol groups on standard silica gel via hydrogen bonding and ion-exchange mechanisms, leading to chemisorption and severe tailing. Solution: Do not use plain silica. Switch to amine-functionalized silica gel (e.g., KP-NH). The bonded surface neutralizes silanol activity, allowing the free base to elute with sharp peak shapes without the need for basic mobile phase modifiers (like TEA or NH₄OH), which are notoriously difficult to remove post-purification.

Q2: My isolated yields are inexplicably low after solvent evaporation, even though LCMS showed high conversion. Where is my product? Causality: Methyl 3-amino-3-methylhexanoate lacks strong intermolecular hydrogen bonding networks because the carboxylic acid is esterified and the amine is sterically shielded. Combined with its low molecular weight, the free base is surprisingly volatile under high vacuum (e.g., rotary evaporation at elevated bath temperatures or lyophilization). Solution: Never dry the free base under high vacuum for extended periods. Instead, convert the product to its non-volatile hydrochloride (HCl) salt prior to final solvent evaporation (see Protocol 1).

Q3: I need to temporarily protect the amine to facilitate purification, but standard Boc-anhydride conditions are failing. Why? Causality: The quaternary C3 center creates immense steric hindrance around the primary amine, severely reducing its nucleophilicity toward bulky electrophiles like Boc₂O. Solution: The reaction requires catalytic activation to force the carbamoylation forward. Using a recyclable solid acid catalyst like sulfamic acid under solvent-free conditions achieves a synergic effect that is especially marked in the N-Boc protection of deactivated and sterically hindered amines[1].

Q4: How can I resolve the enantiomers of this racemic


-amino ester? 
Causality:  The quaternary stereocenter is difficult to resolve via standard diastereomeric salt crystallization due to the conformational flexibility of the propyl chain, which prevents rigid crystal lattice formation.
Solution:  Two highly reliable methods are recommended:
  • Enzymatic Kinetic Resolution: Candida antarctica Lipase B (CAL-B) can selectively hydrolyze one enantiomer of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino ester in organic media (e.g., t-BuOMe) with trace water, leaving the other enantiomer intact.
    
  • Chiral Chromatography: Liquid chromatographic direct resolution using a doubly tethered chiral stationary phase (CSP) containing an N-H amide linkage based on (+)-(18-crown-6) has proven highly effective for resolving

    
    -amino acids and their esters[2].
    

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Purification Strategies
Purification MethodAdvantagesDisadvantagesBest Application
Standard Silica Gel Low cost, readily available.Severe tailing; requires basic modifiers (TEA) which complicate concentration.Rough preliminary fractionation.
Amine-Functionalized Silica No basic modifiers needed; sharp peaks; high recovery.Higher cost per column.Final purification of the free base.
Reverse-Phase (C18) + TFA Excellent resolution of polar impurities.Yields the TFA salt instead of the free base.Analytical purity verification.
Boc-Protection + Silica Converts amine to a neutral carbamate; perfect chromatography.Adds two synthetic steps (protection/deprotection).Handling highly impure crude mixtures.
Table 2: Enantiomeric Resolution Methods
Resolution MethodMechanismTypical Enantiomeric Excess (ee)Scalability
CAL-B Enzymatic Hydrolysis Enantioselective ester hydrolysis in organic media.>95% (Highly selective)Excellent (Mild conditions, reusable enzyme).
Crown-Ether Chiral HPLC Host-guest complexation with the primary amine.>99% (Baseline resolution)Poor (Best for analytical or prep-scale).

Step-by-Step Experimental Protocols

Protocol 1: Isolation of Methyl 3-amino-3-methylhexanoate as the Hydrochloride Salt

Objective: Prevent product loss due to the high volatility of the free base during solvent removal. Self-Validation Check: The precipitation of a white solid upon HCl addition confirms successful salt formation.

  • Dissolution: Dissolve the crude free base of Methyl 3-amino-3-methylhexanoate in anhydrous diethyl ether (10 mL per gram of crude).

  • Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (nitrogen or argon).

  • Acidification: Dropwise, add 1.2 equivalents of a 1.0 M solution of HCl in diethyl ether while stirring vigorously. A white precipitate will immediately begin to form.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete salt formation and prevent localized excess acidity.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel, washing the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL).

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) at room temperature for 4 hours to yield the stable hydrochloride salt.

Protocol 2: Catalytic N-Boc Protection of the Sterically Hindered Amine

Objective: Temporarily mask the basic amine to facilitate standard silica gel chromatography. Sterically hindered amino esters require specialized protective strategies to ensure high yields[3]. Self-Validation Check: Monitor by TLC using a ninhydrin stain; the disappearance of the purple/pink amine spot indicates complete conversion.

  • Preparation: In a round-bottom flask, combine Methyl 3-amino-3-methylhexanoate (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

  • Catalysis: Add sulfamic acid (NH₂SO₃H, 10 mol%) as a solid catalyst. No solvent is required for this neat reaction.

  • Reaction: Stir the mixture vigorously at room temperature (or up to 40 °C if the mixture is highly viscous) for 1–2 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting N-Boc protected ester via standard silica gel chromatography (Hexanes/EtOAc).

Visualizations

PurificationLogic Start Crude Methyl 3-amino-3-methylhexanoate CheckEnantio Is enantiomeric purity required? Start->CheckEnantio Standard Standard Purification CheckEnantio->Standard No Chiral Chiral Resolution CheckEnantio->Chiral Yes Silica Amine-functionalized Silica Gel (KP-NH) Standard->Silica Boc Boc-Protection (Requires Catalyst) Standard->Boc Enzyme Enzymatic Hydrolysis (CAL-B) Chiral->Enzyme HPLC Chiral HPLC (Crown Ether CSP) Chiral->HPLC

Caption: Decision tree for selecting the optimal purification route for Methyl 3-amino-3-methylhexanoate.

SaltFormation A Free Base in Organic Solvent B Cool to 0°C A->B C Add 1M HCl in Ether B->C D Precipitate HCl Salt C->D E Filter & Wash (Cold Ether) D->E F Dry under Vacuum E->F

Caption: Step-by-step workflow for the isolation of the non-volatile hydrochloride salt.

References

1.[2] Title: Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6) Source: PubMed (nih.gov) URL:

2.[4] Title: Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers Source: MDPI URL:

3.[1] Title: Efficient, Solventless N-Boc Protection of Amines Carried Out at Room Temperature Using Sulfamic Acid as Recyclable Catalyst Source: ResearchGate URL:

4.[3] Title: Preparation and Synthetic Applications of Sterically Hindered Secondary Amines Source: ResearchGate URL:

Sources

Technical Support Center: A Guide to Troubleshooting Side Reactions in the Synthesis of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-3-methylhexanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with β-amino esters and encountering challenges in their synthetic routes. As a crucial structural motif in medicinal chemistry, the successful synthesis of this compound is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the common and often frustrating side reactions that can occur.

Part 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of a tertiary β-amino ester like Methyl 3-amino-3-methylhexanoate is effectively approached via the Ritter Reaction .[4][5] This powerful transformation involves the reaction of a nitrile with a substrate capable of forming a stable carbocation, typically in the presence of a strong acid.[6][7][8] For this specific target, a logical precursor is Methyl 3-hydroxy-3-methylhexanoate , which can generate the required tertiary carbocation upon acid-catalyzed dehydration.

The overall transformation is outlined below:

Synthesis_Workflow cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Hydrolysis Start Methyl 3-hydroxy-3-methylhexanoate Carbocation Tertiary Carbocation Intermediate Start->Carbocation H₂SO₄ - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nitrile Acetonitrile (CH₃CN) Nitrile->Nitrilium Amide N-acetyl Amide Intermediate Nitrilium->Amide H₂O Product Methyl 3-amino-3-methylhexanoate Amide->Product Hydrolysis (H⁺/H₂O)

Caption: Proposed synthetic workflow via the Ritter Reaction.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is poor, and I'm recovering mostly starting material (the tertiary alcohol). What's going wrong?

A1: This issue almost always points to inefficient formation of the tertiary carbocation intermediate. The Ritter reaction's initiation is critically dependent on generating this electrophilic species.[5][7]

Root Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The protonation of the alcohol's hydroxyl group and its subsequent departure as water is the rate-limiting step.

    • Explanation: A weak acid or a catalytic amount that is consumed by impurities will fail to adequately protonate the alcohol, stalling the reaction.

    • Solution: Switch to a stronger Brønsted acid. Concentrated sulfuric acid (H₂SO₄) is standard, but trifluoroacetic acid (TFA) can also be effective.[4] Ensure you are using a stoichiometric equivalent or even a slight excess of acid relative to the alcohol.

  • Presence of Water in Starting Materials: While water is required for the final hydrolysis step, its presence at the beginning of the reaction can be detrimental.

    • Explanation: Water can compete with the alcohol for protonation and can also act as a nucleophile, potentially reversing the dehydration step.

    • Solution: Use anhydrous solvents and reagents. Dry your acetonitrile and ensure your starting alcohol is free of water.

  • Low Reaction Temperature: Carbocation formation is an endothermic process.

    • Explanation: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for water elimination.

    • Solution: Cautiously increase the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C), while monitoring for side product formation via TLC.

Q2: My main product is an alkene (e.g., methyl 3-methyl-2-hexenoate) instead of the desired amino ester. How can I prevent this elimination side reaction?

A2: This is the most common and challenging side reaction. You are observing a classic E1 elimination, which directly competes with the desired nucleophilic attack by the nitrile.[9] The tertiary carbocation, once formed, can either be trapped by the nitrile (Ritter reaction) or lose a proton from an adjacent carbon to form a stable alkene (E1 elimination).

Competition cluster_Ritter Desired Pathway (Ritter) cluster_Elimination Side Reaction (E1) Carbocation Tertiary Carbocation Ritter_Product Nitrilium Ion Carbocation->Ritter_Product + CH₃CN (Nucleophilic Attack) Elimination_Product Alkene Byproduct Carbocation->Elimination_Product - H⁺ (Elimination)

Caption: Competing pathways for the carbocation intermediate.

Troubleshooting Strategies:

StrategyRationaleImplementation Details
Increase Nitrile Concentration According to Le Châtelier's principle, increasing the concentration of a reactant (the nitrile) will favor the forward reaction (nucleophilic attack).Use acetonitrile as both the reagent and the solvent. This maximizes its concentration relative to the carbocation intermediate.[4]
Lower Reaction Temperature Elimination reactions often have a higher activation energy than addition reactions.Run the reaction at 0 °C or even lower (e.g., -10 °C). Add the acid catalyst dropwise to the cold solution of the alcohol in acetonitrile to control the initial exotherm and minimize immediate elimination.
Choice of Acid Highly coordinating acids (like H₂SO₄) have anions (HSO₄⁻) that can act as a base, facilitating proton removal for the E1 pathway.Consider using a non-coordinating strong acid, although this can be challenging. A more practical approach is to strictly control the amount of H₂SO₄ used. Using just enough to catalyze the reaction without creating a large excess of the conjugate base is key.
Q3: I've isolated an N-acetyl intermediate instead of the final primary amine. How do I complete the reaction?

A3: This indicates that the initial Ritter reaction was successful in forming the N-alkyl amide, but the final hydrolysis step was incomplete. The nitrilium ion intermediate is first attacked by water to form a protonated amide, which then deprotonates to the stable N-acetyl amide.[5][8] Complete conversion to the primary amine requires a second, more forceful hydrolysis step.

Solutions:

  • Acidic Hydrolysis: This is the most common method.

    • Protocol: After the initial reaction, ensure a sufficient amount of water is added to the reaction mixture. Heat the mixture under reflux with an aqueous acid solution (e.g., 3-6 M HCl) for several hours.[10] The progress of the amide hydrolysis can be monitored by TLC or LC-MS.

    • Caution: This method can also hydrolyze the methyl ester. See Q4 for managing this.

  • Basic Hydrolysis:

    • Protocol: Isolate the crude N-acetyl amide. Subject it to hydrolysis using an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically with heating.[11][12]

    • Caution: This will almost certainly hydrolyze the methyl ester to the carboxylate salt. The free amino acid would then need to be re-esterified in a separate step if the methyl ester is required.[13]

Q4: During workup, I'm losing my methyl ester group and forming the amino acid. How can I preserve the ester?

A4: This is a common problem when harsh hydrolytic conditions are used to cleave the intermediate amide. Esters are susceptible to both acid- and base-catalyzed hydrolysis.[11][13] The challenge is to find conditions that cleave the amide bond while leaving the ester intact.

Preventative Measures:

  • Controlled Acidic Hydrolysis: Amides generally hydrolyze more slowly than esters under acidic conditions, but this is not a guarantee.

    • Solution: Use the mildest possible acidic conditions for the workup. Carefully monitor the reaction over time, aiming to stop it once the amide has been consumed but before significant ester hydrolysis has occurred. This requires careful analytical monitoring (TLC, LC-MS).

  • Non-Hydrolytic Cleavage (Alternative): While less common for this specific transformation, some N-acyl groups can be removed under non-hydrolytic conditions. However, for a simple N-acetyl group, this is not practical.

  • Protect and De-protect Strategy (Most Robust):

    • Workflow:

      • Perform the Ritter reaction as planned.

      • Instead of hydrolyzing the N-acetyl amide, isolate it.

      • Reduce the amide to the corresponding N-ethyl amine using a reducing agent like LiAlH₄.

      • This creates a secondary amine, which may be the final target or could be de-alkylated if the primary amine is essential.

    • Consideration: This adds steps but provides much greater control over the final product's functionality.

Q5: My final product is impure with high-molecular-weight species. Could this be polymerization?

A5: Yes, this is a known side reaction for β-amino esters.[14] The primary amine of one product molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester on another molecule. This leads to the formation of amide-linked dimers and oligomers.

Prevention and Mitigation:

  • Workup Temperature: Perform the final neutralization and extraction steps at low temperatures (0-5 °C) to minimize the rate of intermolecular reactions.

  • Prompt Isolation: Once the reaction is complete and neutralized, isolate and purify the product as quickly as possible. Do not let the crude, free-base product sit for extended periods.

  • Purification: Flash column chromatography on silica gel is often effective for separating the monomeric product from oligomeric byproducts.[15] The oligomers are typically much more polar and will have lower Rf values on TLC.

  • Storage: Store the purified product as its hydrochloride salt. The protonated ammonium salt is not nucleophilic and is therefore much more stable against self-condensation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-3-methylhexanoate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Methyl 3-hydroxy-3-methylhexanoate (1.0 eq) and anhydrous acetonitrile (5-10 volumes). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the disappearance of the starting material by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes; Visualization: p-Anisaldehyde stain).

  • Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a stirred solution of ice-cold 2 M NaOH until the pH is basic (~10-11). Add water (5 volumes) and heat the mixture to 60-80 °C for 2-4 hours to hydrolyze the amide intermediate.

  • Isolation: Cool the mixture to room temperature and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[15][16]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary role of the strong acid in this synthesis?

    • A: The strong acid serves two purposes: first, it acts as a catalyst to facilitate the dehydration of the tertiary alcohol to form the essential carbocation intermediate. Second, it protonates the nitrile, activating it for nucleophilic attack.[6][17]

  • Q: Can I use other nitriles besides acetonitrile?

    • A: Yes. The Ritter reaction is versatile and works with a range of nitriles.[4][5] Using a different nitrile (e.g., propionitrile) would result in a different N-acyl group on the intermediate amide, which upon hydrolysis would still yield the same primary amine.

  • Q: Are there alternative synthetic routes to this compound?

    • A: Yes, other methods for synthesizing β-amino esters exist, such as the aza-Michael addition of an amine to an α,β-unsaturated ester or Mannich-type reactions.[1][18][19] However, for a quaternary center at the C3 position bearing both a methyl and an amino group, the Ritter reaction on a corresponding tertiary alcohol is often one of the most direct approaches.

  • Q: What is the best way to purify the final product?

    • A: Flash column chromatography on silica gel is typically the most effective method for removing both less polar byproducts (like elimination products) and more polar impurities (like oligomers).[15] For highly pure material, preparative HPLC can be used.[16] Subsequent conversion to the HCl salt can aid in purification by crystallization.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Chemical process synthesis of beta-amino acids and esters. Retrieved from [Link]

  • ResearchGate. (2025). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Reddit. (2025). Ritter reaction on a terpene tertiary alcohol. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-iminovalerate. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • YouTube. (2021). Ritter Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • Journal of Organic Chemistry. (n.d.). Synthesis of (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Optimization of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists tasked with optimizing the formation of Methyl 3-amino-3-methylhexanoate .

Because this molecule features a challenging quaternary stereocenter at the


-position, standard reductive amination or simple enolate additions often fail to provide adequate yield or stereocontrol. The industry-standard approach leverages an asymmetric Reformatsky-type addition  of methyl bromoacetate to a ketimine derived from 2-pentanone and Ellman’s chiral auxiliary (tert-butanesulfinamide)[1].

Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and field-proven protocols to ensure high-yielding, diastereoselective synthesis.

I. Synthetic Workflow Overview

Workflow N1 1. Condensation 2-Pentanone + (R)-t-BuSONH2 N2 2. Sulfinyl Ketimine Intermediate N1->N2 Ti(OEt)4 N3 3. Reformatsky Addition Methyl Bromoacetate + Zn N2->N3 N4 4. Protected β-Amino Ester N3->N4 Diastereoselective N5 5. Acidic Deprotection HCl / MeOH N4->N5 N6 Target: Methyl 3-amino-3- methylhexanoate N5->N6 - t-BuSO2H

Fig 1. Three-step asymmetric synthesis workflow for Methyl 3-amino-3-methylhexanoate.
II. Troubleshooting Guides & FAQs

Q1: My imine condensation with 2-pentanone is stalling at ~50% conversion. How can I drive it to completion? A: Ketones (like 2-pentanone) are significantly less electrophilic and more sterically hindered than aldehydes. Standard desiccants like MgSO₄ will not suffice. You must use Titanium(IV) ethoxide (Ti(OEt)₄) (typically 2.0 equivalents) in THF. Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone carbonyl and as a chemical water scavenger, irreversibly trapping byproduct water as insoluble TiO₂[1]. Self-validation tip: A successful reaction will transition from a clear solution to a cloudy suspension as TiO₂ precipitates.

Q2: The Reformatsky reaction fails to initiate, or initiates violently after a long, unpredictable induction period. What is the safest activation method? A: Zinc dust is naturally passivated by a robust zinc oxide (ZnO) layer. While standard activation with 1,2-dibromoethane and TMSCl is common, it can be highly inconsistent on a larger scale. For highly reproducible and safe initiation, we recommend using DIBAL-H (1-2 mol%) as a chemical reductant to strip the oxide layer. This provides an immediate start to the Reformatsky reagent formation, eliminating the dangerous induction period and allowing for a strictly addition-controlled reaction[2].

Q3: The Reformatsky addition to the sulfinyl ketimine is yielding a poor diastereomeric ratio (dr < 3:1). How do I optimize stereocontrol? A: Stereocontrol in this step relies entirely on the formation of a rigid, six-membered Zimmerman-Traxler transition state. The Zinc atom must coordinate to both the sulfinyl oxygen and the imine nitrogen to lock the conformation[3].

  • Solvent Causality: Highly polar, coordinating solvents (like DMF or neat acetonitrile) will outcompete the sulfinyl oxygen for Zinc coordination, destroying your stereoselectivity. Use strictly anhydrous THF or a THF/Toluene mixture.

  • Temperature Causality: Lowering the reaction temperature from 50 °C to 0 °C tightens the transition state. While the reaction rate decreases, the dr typically improves to >95:5[1].

Logic A Zinc Enolate (Methyl Bromoacetate) C Six-Membered Metallocycle Transition State A->C B Chiral Sulfinyl Ketimine B->C D Zn-O(Sulfinyl) Chelation (Locks Conformation) C->D Requires Non-Polar/Weakly Polar Solvent E Re-Face Nucleophilic Attack D->E Steric Shielding of Si-Face F High Diastereomeric Ratio (dr > 95:5) E->F

Fig 2. Logical causality of stereocontrol via the Zimmerman-Traxler transition state.

Q4: During the final deprotection step, I am observing significant degradation and low yields of the final product. What is going wrong? A: You are likely experiencing ester hydrolysis. The target molecule is a methyl ester. If you use aqueous acids (e.g., aqueous HCl or TFA/water mixtures) to cleave the tert-butanesulfinyl group, you will inadvertently saponify the methyl hexanoate moiety into a carboxylic acid. Solution: Use strictly anhydrous acidic conditions, such as 4M HCl in Methanol or HCl in 1,4-dioxane . This cleanly cleaves the sulfinyl group to yield the hydrochloride salt of Methyl 3-amino-3-methylhexanoate without compromising the ester linkage[3].

III. Quantitative Data: Optimization of Reformatsky Conditions

The following table summarizes the causal impact of Zinc activation methods and temperature on the yield and stereopurity of the protected


-amino ester intermediate.
EntryZinc Activation MethodSolventTemp (°C)Induction TimeYield (%)Diastereomeric Ratio (dr)
1None (Untreated Zn)THF50> 120 min15%60:40
21,2-Dibromoethane / TMSClTHF5015 - 45 min78%85:15
31,2-Dibromoethane / TMSClTHF030 - 60 min65%92:8
4DIBAL-H (2 mol%) THF 50 < 1 min 88% 85:15
5DIBAL-H (2 mol%) THF 0 < 1 min 85% > 95:5

Data synthesized from established Ellman sulfinamide and DIBAL-H activation protocols[1][2]. Entry 5 represents the optimal balance of safety, yield, and stereocontrol.

IV. Step-by-Step Methodology: Diastereoselective Reformatsky Addition

This protocol details the critical carbon-carbon bond-forming step (Step 3 in the workflow) to generate the quaternary stereocenter.

Reagents Required:

  • N-(tert-butanesulfinyl)-2-pentanimine (1.0 equiv, strictly dry)

  • Zinc dust (3.0 equiv, fine powder)

  • Methyl bromoacetate (2.5 equiv)

  • DIBAL-H (1.0 M in THF, 0.02 equiv)

  • Anhydrous THF (0.2 M relative to imine)

Procedure:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Zinc Activation: Add Zinc dust (3.0 equiv) and anhydrous THF to the flask. Stir vigorously (≥ 800 rpm) at room temperature. Inject DIBAL-H (0.02 equiv) dropwise. Self-Validation: You should observe a very slight exotherm and minor gas evolution, indicating the chemical reduction of the ZnO layer[2]. Stir for 10 minutes.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Load the addition funnel with methyl bromoacetate (2.5 equiv) diluted in a small volume of THF. Add this solution dropwise over 30 minutes to maintain internal temperature control. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Reformatsky reagent.

  • Imine Addition: Dissolve the sulfinyl ketimine (1.0 equiv) in anhydrous THF and add it dropwise to the active Zinc enolate solution at 0 °C.

  • Reaction Monitoring: Maintain the reaction at 0 °C. Monitor via TLC or LCMS. The reaction is typically complete within 2–4 hours.

  • Quench and Workup: Once the imine is consumed, carefully quench the reaction by adding saturated aqueous NH₄Cl. Caution: Do not use strongly acidic quenches, as this will prematurely cleave the chiral auxiliary. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the pure protected diastereomer.

V. References
  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction ResearchGate URL:[Link]

  • The asymmetric synthesis of a 1,3-diamine building block for the elaboration of Bcl-2 and Bcl-XL protein inhibitors RSC Advances URL:[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Troubleshooting & Stability Optimization for Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 3-amino-3-methylhexanoate is a highly functionalized, sterically hindered


-amino ester. While its quaternary 

-carbon (C3) makes it an invaluable building block for peptidomimetics and biodegradable poly(

-amino esters) (PBAEs), this exact structural feature introduces severe kinetic and thermodynamic instability when the compound is handled as a free base.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the structural integrity of this compound during synthesis, formulation, and storage.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my Methyl 3-amino-3-methylhexanoate degrade into a byproduct even when stored under strictly anhydrous, inert conditions at room temperature? A: The primary degradation pathway in the absence of water is intramolecular lactamization. Normally, the formation of a 4-membered


-lactam ring is kinetically unfavorable due to high ring strain. However, Methyl 3-amino-3-methylhexanoate possesses a fully substituted C3 carbon (bonded to a methyl group, a propyl group, the amine, and the ester chain). This specific substitution pattern induces a severe Thorpe-Ingold effect (gem-dialkyl effect) [1][2]. The steric bulk of the methyl and propyl groups compresses the internal bond angle between the primary amine and the ester carbonyl. This pre-organization drastically reduces the entropic penalty of cyclization, accelerating the nucleophilic attack of the amine onto the ester to form 3-methyl-3-propylazetidin-2-one[2].

Q: Can I stabilize the free base by formulating it in an aqueous buffer at physiological pH (7.4)? A: No.


-amino esters exhibit a V-shaped pH-rate degradation profile. At pH 7.4, a significant equilibrium fraction of the primary amine remains unprotonated and nucleophilic, driving lactamization. Simultaneously, the ester moiety is highly susceptible to base-catalyzed saponification (hydrolysis)[3]. Optimal aqueous stability is strictly achieved at pH 3.5–4.5, where the amine is fully protonated (rendering it non-nucleophilic) and the hydroxide ion concentration is too low to drive ester hydrolysis.

Q: What is the most effective long-term storage strategy? A: The gold standard for stabilizing alkyl esters of amino acids is conversion to their hydrochloride (


) or trifluoroacetate (

) salts[3][4]. Protonating the amine to

completely sequesters the nitrogen lone pair. This single modification eliminates the amine's nucleophilicity, shutting down Thorpe-Ingold-assisted lactamization, and protects the molecule from oxidative degradation[3].

Part 2: Mechanistic Pathways Visualization

Pathway A Methyl 3-amino-3-methylhexanoate (Free Base) B Protonated Amine (Stable Salt) A->B Anhydrous HCl C Thorpe-Ingold Effect (Angle Compression) A->C Neat / Room Temp E Aqueous Conditions (pH > 5 or pH < 2) A->E Moisture Exposure D β-Lactam Formation (Irreversible Degradation) C->D Intramolecular Attack F Ester Hydrolysis (Saponification) E->F Nucleophilic Attack

Mechanistic degradation pathways of Methyl 3-amino-3-methylhexanoate and salt stabilization.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each solvent and reagent choice is explicitly defined to prevent accidental degradation.

Protocol A: In Situ Generation and Isolation of the Hydrochloride Salt

Causality: We utilize Methyl tert-butyl ether (MTBE) rather than methanol or ethanol as the solvent. Alcoholic solvents can cause transesterification of the methyl ester under acidic conditions. Dioxane is used as the HCl carrier because it is anhydrous and stable.

  • Dissolution: Dissolve 10.0 mmol of crude Methyl 3-amino-3-methylhexanoate (free base) in 20 mL of anhydrous MTBE under an argon atmosphere.

  • Thermal Control: Chill the flask to 0 °C using an ice bath. Validation check: The solution must remain clear; any cloudiness indicates moisture contamination.

  • Acidification: Dropwise, add 1.05 equivalents (10.5 mmol) of 4.0 M HCl in dioxane.

  • Validation of Salt Formation: Within 5–10 minutes of addition, a white precipitate (the hydrochloride salt) will begin to crash out of the non-polar MTBE solution. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation[4].

  • Isolation: Isolate the solid via vacuum filtration under a blanket of inert gas (to prevent hygroscopic moisture absorption). Wash the filter cake with 10 mL of cold, anhydrous MTBE.

  • Drying: Lyophilize or dry the solid under high vacuum (< 0.1 mbar) for 12 hours. Store the resulting white powder at -20 °C in a desiccator.

Workflow S1 1. Dissolve Free Base in Anhydrous MTBE S2 2. Cool to 0°C under Argon S1->S2 S3 3. Dropwise Addition: 1.05 eq HCl in Dioxane S2->S3 S4 4. Stir 30 min (Observe Precipitation) S3->S4 S5 5. Vacuum Filtration & Ether Wash S4->S5 S6 6. Stable HCl Salt (Store at -20°C) S5->S6

Step-by-step experimental workflow for the anhydrous hydrochloride salt formation.

Protocol B: Controlled Free-Basing for Immediate Downstream Use

Causality: If your downstream reaction (e.g., coupling) requires the free amine, you must generate it in situ and use it immediately. Concentrating the free base to a neat oil maximizes the effective molarity of the intramolecular lactamization reaction.

  • Biphasic Setup: Suspend the HCl salt in Dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous

    
    . Stir vigorously for 5 minutes.
    
  • Phase Separation: Transfer to a separatory funnel, extract the organic (bottom) DCM layer, and wash the aqueous layer once more with DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 10 minutes. Filter the drying agent.
    
  • Critical Step (Do Not Concentrate): Do not use a rotary evaporator to remove the DCM down to a neat oil. Instead, use the DCM solution directly in your next reaction flask, or perform a solvent swap via distillation if a different solvent is required.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profiles of Methyl 3-amino-3-methylhexanoate under various formulation and storage conditions.

Formulation StateStorage TempTimeframePrimary DegradantExpected % Recovery
Free Base (Neat Oil) 25 °C24 Hours

-Lactam
< 40%
Free Base (Neat Oil) -20 °C7 Days

-Lactam
~ 75%
Free Base (0.1M in DCM) 25 °C24 Hours

-Lactam
~ 85%
HCl Salt (Solid Powder) 25 °C30 DaysNone (Stable)> 99%
HCl Salt (Solid Powder) -20 °C12 MonthsNone (Stable)> 99%
N-Boc Protected (Solid) 4 °C6 MonthsNone (Stable)> 98%

Note: Dilution in a non-polar solvent (DCM) slows the bimolecular degradation pathways but does not stop the unimolecular (intramolecular) Thorpe-Ingold lactamization. Only salt formation or N-protection halts it completely.

Part 5: References

  • Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts? Quora. URL:[Link][3]

  • Formation of a Four-Membered Ring - Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Researcher.Life. URL: [Link][1]

  • Direct and Practical Gilman-Speeter Synthesis of 3,4-Trisubstituted β-Lactams via the Thorpe-Ingold Effect. ResearchGate. URL:[Link][2]

  • Biodegradable poly(beta-amino esters) and uses thereof. US Patent 8287849B2. URL:[4]

Sources

Technical Support Center: Resolving Enantiomeric Separation Issues of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the enantiomeric separation of Methyl 3-amino-3-methylhexanoate. As a chiral β-amino ester, this compound presents unique challenges and opportunities in analytical and preparative chromatography. The stereochemical purity of such building blocks is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting common issues, optimizing separation methods, and understanding the scientific principles behind successful enantiomeric resolution.

Section 1: Troubleshooting and Optimization Workflow

Effective troubleshooting is a systematic process. Before making adjustments, it is crucial to identify the nature of the problem. The following workflow provides a logical pathway from problem identification to resolution for poor enantiomeric separation.

TroubleshootingWorkflow start_node Start: Poor or No Resolution (Rs < 1.5) process_node1 1. Verify CSP Suitability - Is it appropriate for chiral amines/esters? - Polysaccharide-based CSPs are a strong first choice. [3] start_node->process_node1 Initial Check decision_node decision_node process_node process_node result_node result_node decision_node1 Is CSP Appropriate? process_node1->decision_node1 process_node2 2. Optimize Mobile Phase - Adjust organic modifier ratio (e.g., Hexane/IPA). - Add/optimize basic modifier (0.1-0.5% DEA/TEA). [1] decision_node1->process_node2 Yes process_node_alt Action: Screen Alternative CSPs (e.g., Amylose vs. Cellulose derivatives, Pirkle-type). [8, 15] decision_node1->process_node_alt No decision_node2 Resolution Improved? process_node2->decision_node2 result_node_fail Return to Screening process_node_alt->result_node_fail Re-evaluate process_node3 process_node3 decision_node2->process_node3 Yes, but not baseline result_node_success result_node_success decision_node2->result_node_success Yes, Rs >= 1.5 process_node4 Action: Consider Alternative Mode - Switch organic modifiers (e.g., IPA to EtOH). - Explore Polar Organic or Reversed-Phase modes. - Consider SFC as a powerful alternative. [29, 32] decision_node2->process_node4 No process_node3->result_node_success process_node4->result_node_fail Method Redevelopment

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the separation of Methyl 3-amino-3-methylhexanoate.

Q1: What are the most effective analytical techniques for separating the enantiomers of this compound?

A: The primary techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), both utilizing a Chiral Stationary Phase (CSP).[2][3] Gas Chromatography (GC) is also a viable option but necessitates a chemical derivatization step to increase the analyte's volatility and improve its chromatographic behavior.[4] For quantitative assessment of enantiomeric excess (ee) without physical separation, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can be employed.[5]

Q2: Which type of Chiral Stationary Phase (CSP) should I start with for HPLC analysis?

A: For chiral amines and amino acid esters, polysaccharide-based CSPs are the most successful and widely used.[6][7] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are excellent starting points.[2] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are effective for molecules like Methyl 3-amino-3-methylhexanoate. Coated phases often show better enantioselectivity, while immobilized versions offer greater solvent compatibility.[2]

Q3: My peaks are tailing significantly. Why is this happening with a basic compound like an amine?

A: Peak tailing for basic analytes like amines is a classic problem in liquid chromatography. It is most often caused by secondary interactions between the basic amine group of your analyte and acidic free silanol groups on the surface of the silica support of the CSP.[1] This strong, undesirable interaction leads to delayed elution for a fraction of the analyte molecules, resulting in a tailed peak.

  • The Solution: To mitigate this, a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase (typically 0.1-0.5%).[1][8] These additives are stronger bases and effectively "mask" the active silanol sites, preventing your analyte from interacting with them and leading to sharper, more symmetrical peaks.

Q4: Is Supercritical Fluid Chromatography (SFC) a good choice for this separation?

A: Absolutely. SFC is an excellent technique for chiral separations and is often considered superior to normal-phase HPLC.[9] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[10] SFC is compatible with the same polysaccharide CSPs used in HPLC and often provides complementary or even superior selectivity.[11] Furthermore, it is a "greener" technique due to the significant reduction in organic solvent consumption.[9]

Q5: Can I analyze this compound with Gas Chromatography (GC)?

A: Yes, but not directly. The primary amine and ester functional groups in Methyl 3-amino-3-methylhexanoate make it too polar and not volatile enough for direct GC analysis.[4] A derivatization step is mandatory to block the active hydrogen on the amine group (e.g., via acylation) to reduce polarity, increase volatility, and prevent peak tailing.[12] You can then separate the derivatized enantiomers on a chiral GC column.

Section 3: In-Depth Troubleshooting Guide

This guide provides specific solutions to common experimental problems in a question-and-answer format.

Problem Category Issue & Question Primary Causes & Scientific Rationale Recommended Solutions
Resolution & Selectivity I have two peaks, but they are not baseline separated (Rs < 1.5). How can I improve this? 1. Suboptimal Mobile Phase Polarity: The mobile phase strength is not ideal for differentiating the transient diastereomeric complexes formed between the enantiomers and the CSP. 2. Insufficient Enantioselective Interactions: The specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) responsible for chiral recognition are too weak or too similar for the two enantiomers under the current conditions.1. Adjust Organic Modifier Ratio: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your nonpolar solvent (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve selectivity.[8] 2. Change the Organic Modifier: Switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity as it changes the hydrogen bonding characteristics of the mobile phase.[13] 3. Optimize Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity. Chiral recognition is frequently an enthalpically driven process, and lower temperatures can amplify the small energy differences between the two enantiomer-CSP interactions.[8] 4. Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can improve the efficiency of the separation and lead to better resolution.
Peak Shape My peaks are sharp, but they are eluting very late or not at all. What should I do? Excessively Strong Retention: The analyte has a very high affinity for the CSP under the current mobile phase conditions. This indicates the mobile phase is too "weak" to elute the compound in a reasonable time.1. Increase Mobile Phase Strength: Increase the percentage of the polar organic modifier (e.g., alcohol) in the mobile phase. This will increase the eluotropic strength and decrease the retention time.[1] 2. Consider a Different CSP: If retention is still too strong even with a high modifier concentration, the chosen CSP may have an exceptionally high affinity for your analyte. Switching to a CSP with a different chemistry may be necessary.
Reproducibility My retention times are drifting from one injection to the next. Why? 1. Insufficient Column Equilibration: The CSP requires a stable, consistent environment. If the column is not fully equilibrated with the mobile phase, its surface chemistry is still changing, leading to shifting retention times. Chiral columns, especially with additives, can require longer equilibration times than standard reversed-phase columns.[14] 2. Mobile Phase Instability: If the mobile phase is prepared in batches and contains volatile components (like hexane), its composition can change over time due to evaporation. 3. Temperature Fluctuations: Chromatographic retention is a temperature-dependent process. If the ambient temperature is not stable, retention times will fluctuate.1. Ensure Full Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase. Monitor the baseline until it is completely stable before injecting your first sample.[14] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. Ensure it is thoroughly mixed and degassed before use.[15] 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Maintain a constant temperature to within ± 1 °C.[14]

Section 4: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for common workflows.

Protocol 1: Chiral HPLC Method Development for Methyl 3-amino-3-methylhexanoate

This protocol outlines a systematic approach to developing a robust chiral HPLC method using polysaccharide-based CSPs.

1. Materials & Equipment:

  • Racemic Methyl 3-amino-3-methylhexanoate standard

  • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH)

  • Diethylamine (DEA)

  • Chiral Columns:

    • Amylose-based (e.g., Chiralpak® IA, IB, or IC)[2][7]

    • Cellulose-based (e.g., Chiralcel® OD-H or OJ-H)[2]

  • HPLC system with UV detector (detection at ~210-220 nm, as the analyte lacks a strong chromophore)

  • 0.45 µm syringe filters

2. Sample Preparation:

  • Dissolve the racemic standard in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Screening (Step-by-Step):

  • Column Installation & Equilibration:

    • Install an amylose-based chiral column.

    • Set the initial mobile phase to Hexane/IPA (90:10, v/v) with 0.1% DEA .

    • Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (minimum 30 minutes).[14] Set column temperature to 25°C.

  • Initial Injection:

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for 20-30 minutes to ensure all peaks have eluted.

  • Analyze the Result:

    • No Separation: If a single sharp peak is observed, proceed to the next mobile phase condition.

    • Partial Separation: If two overlapping peaks are observed, the condition is promising. Proceed to the optimization phase (Protocol 1, Part 4).

    • Baseline Separation (Rs ≥ 1.5): The method is successful. Proceed to validation.

  • Screening Iterations:

    • If the initial condition fails, systematically screen the conditions in the table below, ensuring to fully equilibrate the column between each change.

Screening Step Column Type Mobile Phase A (Nonpolar) Mobile Phase B (Polar) Additive
1Amylose-basedHexaneIsopropanol (IPA)0.1% DEA
2Amylose-basedHexaneEthanol (EtOH)0.1% DEA
3Cellulose-basedHexaneIsopropanol (IPA)0.1% DEA
4Cellulose-basedHexaneEthanol (EtOH)0.1% DEA

4. Method Optimization (For Promising Conditions):

  • Adjust Modifier Percentage: If partial separation was seen with Hexane/IPA (90:10), test (95:5) and (85:15) to find the optimal balance between resolution and run time.

  • Optimize Temperature: Test the separation at 15°C and 35°C to see how temperature affects the resolution (Rs).[8]

  • Adjust Flow Rate: If peaks are broad, reduce the flow rate to 0.7 mL/min or 0.5 mL/min to improve efficiency.[1]

Protocol 2: GC Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol converts the primary amine to a more volatile and less polar trifluoroacetyl amide, suitable for GC analysis.[1]

1. Materials:

  • Racemic amine sample (~1 mg)

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Trifluoroacetic Anhydride (TFAA)

  • Small reaction vial with a screw cap

2. Derivatization Procedure:

  • Dissolve ~1 mg of the sample in 200 µL of anhydrous solvent in the reaction vial.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.

  • After the reaction is complete, the sample can be directly injected into the GC system. If necessary, dilute with additional solvent.

3. Example GC Conditions:

  • GC System: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

  • Column: Chiral GC column (e.g., a cyclodextrin-based CSP like CHIRALDEX G-TA).[12]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure elution. This program must be optimized for the specific derivative.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation. Retrieved from Benchchem website.[1]

  • Gasper, M. P., et al. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography, 11(5), 317-320.[16]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 208-220.[2]

  • Coutts, R. T., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661.[17]

  • Singh, S., et al. (2022). A simple protocol for the determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(43), 28247-28254.[18]

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from Benchchem website.[4]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.[5]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from Regis Technologies website.[19]

  • Supelco. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Retrieved from Sigma-Aldrich website.[12]

  • Benchchem. (n.d.). Troubleshooting poor resolution in the chiral separation of propanolamine isomers. Retrieved from Benchchem website.[8]

  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents. Retrieved from Alfa Chemistry website.[20]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5583-5591.[21]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(10), 2053-2060.[22]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from Regis Technologies website.[23]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.[6]

  • Orlov, N. V. (2024). A Brief Overview of the Chiral Agents. In NMR analysis of chiral alcohols and amines. Royal Society of Chemistry.[24]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Resolution in Glafenine Enantiomer Separation. Retrieved from Benchchem website.[25]

  • Wzorek, A., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(20), 6885.[26]

  • Lee, W. (2018). How to separate amino acid enantiomers?. ResearchGate.[7]

  • Benchchem. (n.d.). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Retrieved from Benchchem website.[15]

  • Davis, D. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 633.[27]

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from Sigma-Aldrich website.

  • Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1652, 462371.[28]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from YMC website.[29]

  • Armstrong, D. W. (2025). New Era in Amino Acid Chiral Separation Beckons. The Analytical Scientist.[30]

  • Al-Hussain, S. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3929.[31]

  • Popov, Y. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Journal of Chromatographic Science, 58(7), 625-632.[32]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.[33]

  • Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from Shimadzu website.[10]

  • Regalado, E. L., et al. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate.[34]

  • Cunliffe, J. M., & Pirkle, W. H. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 103-113.[35]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.[3]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from Selvita website.[9]

  • Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.[13]

  • Li, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11026-11046.[36]

  • Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.[11]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 246-267.[37]

  • Supelco. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from Sigma-Aldrich website.[38]

  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from Sigma-Aldrich website.[14]

Sources

Technical Support Center: Stereocontrol & Troubleshooting in Methyl 3-amino-3-methylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals tasked with the asymmetric synthesis of Methyl 3-amino-3-methylhexanoate , a highly specialized


-amino acid ester featuring a quaternary stereocenter at the C3 position.

Because establishing quaternary stereocenters is synthetically demanding, this guide bypasses generic advice to focus on the exact mechanistic causes of stereochemical failure (often loosely termed "epimerization" in the lab) and provides field-proven, self-validating protocols to ensure high enantiomeric and diastereomeric excess.

Part 1: The "Epimerization" Illusion at the Quaternary Center

Diagnostic Fact: True epimerization requires the abstraction of an


-proton relative to the stereocenter. Because the C3 position of Methyl 3-amino-3-methylhexanoate is a quaternary center  (bonded to a methyl, propyl, amino, and acetate group), it lacks an enolizable proton. Therefore, post-formation base-catalyzed epimerization is chemically impossible.

When analytical teams report "epimerization" or a poor epimeric ratio in the final product, the stereochemical leakage actually occurred during the C–C bond-forming step . In the industry-standard Ellman sulfinamide route [1], this is caused by two factors:

  • Ketimine

    
     Isomerization:  The intermediate 
    
    
    
    -tert-butanesulfinyl ketimine derived from 2-hexanone has very similar steric bulk on both sides (methyl vs. propyl). This leads to a dynamic
    
    
    equilibration.
  • Open Transition States: If the nucleophilic addition of the ester enolate proceeds via an uncoordinated, open transition state, nucleophiles will attack both faces of the interconverting ketimine isomers, resulting in a mixture of C3 epimers (diastereomeric leakage) [2].

G K 2-Hexanone + (Rs)-t-BuSONH2 E (E)-Ketimine (Favored) K->E Ti(OEt)4 Z (Z)-Ketimine (Unfavored) K->Z Steric clash E->Z Equilibration (Heat) AddE Zn-Reformatsky Addition (Closed Chair TS) E->AddE AddZ Li-Enolate Addition (Open TS) Z->AddZ Prod Desired (3S)-Isomer (High dr) AddE->Prod Zn-chelation locks face Epi C3 Epimer Mixture (Diastereomeric Leakage) AddZ->Epi Poor facial selectivity

Figure 1: Mechanistic pathway showing how transition state control dictates C3 epimerization.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a high percentage of the C3 epimer (poor dr) after the enolate addition step? A1: You are likely using a lithium enolate (e.g., LDA + methyl acetate) at temperatures that are too high, or your ketimine has equilibrated. Lithium enolates often react via open transition states with aliphatic ketimines. To minimize epimer formation, switch to a Zinc-mediated Reformatsky reagent . Zinc strongly coordinates to the sulfinyl oxygen, locking the


-ketimine into a rigid Zimmerman-Traxler chair transition state, forcing nucleophilic attack from a single face [1].

Q2: Does the reaction temperature during the Reformatsky addition affect the epimerization rate? A2: Yes, critically. While the Reformatsky reagent is superior, running the addition at room temperature allows the


 ketimines to equilibrate faster than the addition occurs, increasing the epimeric ratio. The addition must be performed strictly at 0 °C  to kinetically trap the favored 

-isomer [2].

Q3: Can the acidic deprotection of the sulfinyl group cause epimerization or degradation? A3: The quaternary C3 center is completely stable to acid. However, using aqueous acids or elevated temperatures can cause hydrolysis of the methyl ester to the carboxylic acid. To prevent this, use anhydrous 4M HCl in 1,4-dioxane or methanolic HCl at 0 °C to selectively cleave the sulfinyl group while preserving the methyl ester [3].

Part 3: Quantitative Impact of Reaction Parameters

To illustrate the causality between your choice of reagents and the resulting epimeric leakage, review the following validation data for the synthesis of the Methyl 3-amino-3-methylhexanoate precursor:

Enolate SourceMetal CatalystTemp (°C)Ketimine

Ratio
Diastereomeric Ratio (dr)Epimer Leakage (%)
Methyl acetateLithium (LDA)-78 °C4:175:2525%
Methyl acetateTitanium (TiCl(O-iPr)₃)-78 °C4:185:1515%
Methyl bromoacetateZinc (Reformatsky) 25 °C Equilibrating90:1010%
Methyl bromoacetateZinc (Reformatsky) 0 °C >95:5 (Trapped) 98:2 < 2%

Part 4: Self-Validating Experimental Protocol

This workflow utilizes the Ellman auxiliary to establish the C3 stereocenter without epimeric leakage. Each step includes a validation checkpoint to ensure the system is functioning correctly before proceeding.

Workflow S1 Step 1: Ketimine Condensation (Ti(OEt)4, THF) S2 Step 2: Reformatsky Addition (BrZnCH2COOMe, 0 °C) S1->S2 S3 Step 3: Sulfinyl Cleavage (4M HCl in Dioxane) S2->S3 S4 Pure Product: Methyl 3-amino- 3-methylhexanoate S3->S4

Figure 2: Three-step stereoselective workflow for Methyl 3-amino-3-methylhexanoate.

Step 1: Synthesis of the - -tert-Butanesulfinyl Ketimine
  • Setup: In an oven-dried flask under N₂, dissolve 2-hexanone (1.0 equiv) and

    
    -(+)-2-methyl-2-propanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).
    
  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 18 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white titanium dioxide salts through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃). You must observe the disappearance of the ketone methyl singlet and the appearance of a sharp singlet at ~1.22 ppm corresponding to the tert-butyl group of the sulfinamide.

Step 2: Reformatsky Addition (The Critical Stereogenic Step)
  • Zinc Activation: In a flame-dried flask, suspend Zinc dust (4.0 equiv) and CuCl (0.1 equiv) in anhydrous THF. Reflux for 30 minutes, then cool to 0 °C.

  • Enolate Formation: Add methyl bromoacetate (3.0 equiv) dropwise. Stir at 0 °C for 30 minutes to form the Reformatsky reagent.

  • Addition: Dissolve the ketimine from Step 1 in a minimal amount of THF and add it dropwise to the Zinc enolate solution strictly at 0 °C . Stir for 4 hours at 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate.

  • Validation Checkpoint: TLC should show a new, highly polar spot. ¹H NMR will confirm the newly formed quaternary center by revealing the diastereotopic –CH₂– protons of the acetate group appearing as a distinct AB quartet (~2.6 ppm). dr should be >95:5.

Step 3: Sulfinyl Cleavage
  • Deprotection: Dissolve the purified

    
    -amino ester from Step 2 in anhydrous MeOH (0.2 M). Cool to 0 °C.
    
  • Cleavage: Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise. Stir at 0 °C for 1 hour.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting hydrochloride salt with cold diethyl ether to remove the cleaved sulfinyl byproducts.

  • Validation Checkpoint: Mass spectrometry (ESI-MS) must show the target mass

    
     160.1 [M+H]⁺. ¹H NMR will show the complete absence of the 9-proton tert-butyl singlet.
    

Part 5: References

  • Title: Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines.
    Source: The Journal of Organic Chemistry, ACS Publications.
    URL: [Link]
    
  • Title: Scalable Synthesis of

    
    -Amino Esters via Reformatsky Reaction with 
    
    
    
    -tert-Butanesulfinyl Imines. Source: Synthesis, Thieme Connect. URL:
  • Title: Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Source: RSC Advances, Royal Society of Chemistry. URL:

Technical Support Center: Troubleshooting Solubility of Methyl 3-Amino-3-Methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with non-canonical


-amino acid derivatives. Methyl 3-amino-3-methylhexanoate  (CAS: 1500509-07-8) is a highly valuable building block in drug development and peptide synthesis. However, its unique structure—comprising an aliphatic lipophilic tail, a polar primary amine, and a neutral ester—creates specific solubility challenges depending heavily on its ionization state.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to resolve solubility issues associated with this compound.

Section 1: Fundamental Solubility Profiles

The root cause of most solubility failures with Methyl 3-amino-3-methylhexanoate stems from a misunderstanding of its current chemical form. Esterification of the carboxyl group removes the zwitterionic character of the parent amino acid, rendering the free base highly lipophilic and soluble in non-aqueous organic solvents [1]. Conversely, the hydrochloride (HCl) salt form is a polar ionic lattice that behaves entirely differently.

Table 1: Solubility Profile Comparison (Quantitative Estimates at 25°C)
SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityRecommended Application
Water (

)
10.2Insoluble (< 1 mg/mL)High (> 50 mg/mL)Aqueous extractions, Salt formation
Methanol (MeOH) 5.1High (> 100 mg/mL)High (> 100 mg/mL)Stock solutions, Polar reactions
Dichloromethane (DCM) 3.1High (> 100 mg/mL)Poor (< 5 mg/mL)Peptide coupling (Free base only)
Ethyl Acetate (EtOAc) 4.4High (> 100 mg/mL)InsolubleLiquid-liquid extraction
Hexane 0.1Moderate (~20 mg/mL)*InsolubleCrystallization anti-solvent

*Note: May exhibit supramolecular gelation in pure non-polar hydrocarbons [4].

Section 2: Visual Troubleshooting Workflows

G Start Solubility Issue: Methyl 3-amino-3-methylhexanoate Form Identify Current State Start->Form Salt Hydrochloride Salt (Polar) Form->Salt If Salt Form Base Free Base (Lipophilic) Form->Base If Free Base SolventSalt Use Polar Solvents: Water, MeOH, DMSO Salt->SolventSalt ActionSalt Need Organic Solubility? Perform Free-Basing Salt->ActionSalt SolventBase Use Organic Solvents: DCM, EtOAc, Ether Base->SolventBase ActionBase Need Aqueous Solubility? Form HCl Salt Base->ActionBase

Decision tree for resolving Methyl 3-amino-3-methylhexanoate solubility.

Section 3: FAQs & Troubleshooting Guides

Q1: Why is my Methyl 3-amino-3-methylhexanoate precipitating during peptide coupling in DCM? Causality: You are likely using the hydrochloride salt form of the ester. While the free base is highly soluble in aprotic organic solvents like DCM, the HCl salt remains insoluble due to its strong ionic lattice [2]. Solution: Perform an in situ neutralization. Add 1.2 to 1.5 equivalents of a tertiary amine base (e.g., DIPEA or TEA) directly to the DCM suspension. The base will scavenge the HCl, forming a soluble DIPEA-HCl byproduct and liberating the lipophilic free amine, which will immediately dissolve.

Q2: I am experiencing emulsion issues during aqueous workup after free-basing. How do I resolve this? Causality: At near-neutral pH (pH 7-8), the compound exists in a dynamic equilibrium between its protonated and deprotonated states. Its aliphatic 3-methylhexanoate tail and polar amine head act as a surfactant, reducing surface tension and stabilizing emulsions. Solution: Push the pH definitively above 9.5 using saturated


 to ensure complete deprotonation. Wash the organic layer with brine (saturated NaCl) rather than pure water to increase the ionic strength of the aqueous phase, forcing the lipophilic ester entirely into the organic phase.

Q3: Which NMR solvent should I choose for structural characterization? Causality: NMR solvent selection must match the ionization state of the molecule to ensure a homogeneous solution. Solution: For the HCl salt, use Deuterium Oxide (


) or DMSO-

. Attempting to dissolve the salt in

will yield a cloudy suspension and a poor signal-to-noise ratio. For the free base, use Chloroform-

(

).

Q4: Why does my compound form a gel in hexane instead of a clear solution? Causality: Amino acid esters with aliphatic side chains can exhibit amphiphilic behavior. In highly non-polar solvents like hexane, intermolecular hydrogen bonding between the primary amine and the ester carbonyl can lead to the formation of extended 1-D networks, trapping the solvent and causing supramolecular gelation [4]. Solution: Disrupt the hydrogen-bonding network by adding 2-5% (v/v) of a polar aprotic solvent, such as THF or DCM, to your hexane solution.

Section 4: Step-by-Step Methodologies

Protocol 1: Ex Situ Free-Basing and Phase Extraction

When your downstream application (e.g., reductive amination) is sensitive to tertiary amine salts, you must isolate the free base prior to the reaction [3].

  • Dissolution: Dissolve 1.0 g of Methyl 3-amino-3-methylhexanoate HCl salt in 10 mL of distilled water in a separatory funnel.

  • Temperature Control: Chill the solution to 0–5 °C using an ice bath. (Causality: Low temperatures minimize base-catalyzed hydrolysis of the methyl ester back to the carboxylic acid).

  • Basification: Slowly add cold, saturated aqueous

    
     dropwise until the pH reaches 9.5–10.
    
  • Extraction: Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM) or Diethyl Ether.

  • Washing: Combine the organic layers and wash with 10 mL of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure at < 30 °C.
    
  • Self-Validating Check: Spot the final organic layer on a TLC plate and stain with Ninhydrin. A distinct purple/pink spot confirms the successful extraction of the primary amine into the organic phase.

G A HCl Salt in Aqueous Phase B Add Base (K2CO3, pH>9) A->B C Free Base Formed (Water Insoluble) B->C D Extract with DCM or Ether C->D E Organic Phase (Product) D->E

Mechanism of free-basing and phase partitioning for amino acid esters.

Protocol 2: In Situ Neutralization for Peptide Coupling

For standard amide bond formations, isolating the free base is unnecessary and risks compound degradation.

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Neutralization: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.

  • Self-Validating Check: The initially cloudy suspension will transition to a clear, homogeneous solution within 2-3 minutes, visually confirming the release and dissolution of the free base.

  • Coupling: Proceed immediately with the addition of your activated carboxylic acid or coupling reagents (e.g., HATU, EDC/HOBt).

References

  • L-Serine methyl ester hydrochloride Source: IUCr Journals URL:[Link]

  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor Source: Taylor & Francis URL:[Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL:[Link]

  • Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment Source: ACS Omega URL:[Link]

Technical Support Center: Refining Analytical Methods for Accurate Quantification of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges of Methyl 3-amino-3-methylhexanoate. As a non-proteinogenic amino acid ester, this compound presents unique difficulties in achieving accurate and reproducible quantification, particularly in complex matrices relevant to pharmaceutical development and clinical research. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying Methyl 3-amino-3-methylhexanoate?

A1: The two most prevalent and robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS/MS).[1][2]

  • GC-MS is highly suitable for this analysis but almost always requires a chemical derivatization step.[3][4][5][6] This is because Methyl 3-amino-3-methylhexanoate, like other amino acids, is polar and not sufficiently volatile for direct GC analysis.[6] Derivatization converts the polar amino and carboxyl functional groups into less polar, more volatile, and thermally stable moieties.[3][4][5]

  • HPLC-MS/MS offers high sensitivity and selectivity and can sometimes analyze the compound directly, though derivatization may still be used to improve chromatographic retention and sensitivity.[1][7] LC-MS/MS is particularly powerful for analyzing samples in complex biological matrices due to its ability to minimize interferences.[8]

Q2: Why is derivatization a critical step for GC-MS analysis of this compound?

A2: Derivatization is indispensable for several reasons. Free amino acids and their esters are polar, zwitterionic, non-volatile, and can be thermally unstable.[3][6] The derivatization process addresses these issues by:

  • Increasing Volatility: It converts the non-volatile analyte into a form that can be readily vaporized in the GC inlet without decomposition.[5]

  • Improving Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC column and detector.[4]

  • Enhancing Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to better peak shape and resolution on common GC columns.

  • Increasing Mass Spectrometric Sensitivity: By introducing electronegative groups (e.g., fluorine atoms from reagents like pentafluoropropionic anhydride - PFPA), the ionization efficiency can be significantly increased, leading to better sensitivity.[3][4]

Q3: What are the most significant challenges I should anticipate when developing a quantification method?

A3: The primary challenges include:

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer source.[8][9] This can lead to ion suppression or enhancement, causing inaccurate quantification.[9][10] Phospholipids are a common source of matrix effects in plasma samples.[11]

  • Chirality: Methyl 3-amino-3-methylhexanoate may exist as enantiomers. If you need to quantify a specific stereoisomer, a chiral separation method is required. This involves using a chiral stationary phase (CSP) in either HPLC or GC.[12][13] The choice of CSP and mobile phase is critical for achieving enantioseparation.[12]

  • Analyte Stability: The stability of the analyte in the biological matrix and during the sample preparation workflow must be assessed. For example, the free thiol group in cysteine is prone to oxidation, which can lead to stability issues.[1] While not directly applicable to Methyl 3-amino-3-methylhexanoate, it highlights the need to consider the chemical properties of your analyte.

  • Method Validation: Ensuring the method is accurate, precise, specific, and robust is a significant undertaking. This involves a series of experiments to test parameters like linearity, range, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines, such as those from the International Council on Harmonisation (ICH).[14][15][16][17]

Q4: How do I decide between HPLC and GC-MS for my specific application?

A4: The choice depends on several factors including the sample matrix, required sensitivity, available equipment, and whether chiral separation is needed.

FeatureHPLC-MS/MSGC-MS
Derivatization Often not required, but can improve performance.Almost always mandatory.[3][4][5]
Sample Throughput Can be very high with modern UPLC systems.Can be high, especially with stable derivatives.[6]
Sensitivity Generally very high, especially with tandem MS.[1][8]Very high, particularly with selective derivatizing agents.[2]
Matrix Effects Highly susceptible, especially with electrospray ionization (ESI).[10][11][18]Can be less prone to matrix effects, but still a consideration.
Chiral Separation Excellent, with a wide variety of chiral stationary phases available.[12][13]Possible with specific chiral columns.
Instrumentation More common in bioanalytical labs.Standard in many analytical labs.
Best For Complex biological matrices, high-throughput screening.When derivatization is straightforward and high sensitivity is needed.

Troubleshooting & Optimization Guides

This section provides a systematic approach to resolving common issues encountered during method development and routine analysis.

Part 1: Sample Preparation
Issue: Low or Inconsistent Analyte Recovery
  • Probable Cause 1: Inefficient Extraction. The analyte may have strong interactions with the sample matrix (e.g., protein binding) or poor solubility in the extraction solvent.

    • Solution:

      • Optimize Solvent: Test a range of extraction solvents with varying polarities. For amino acid esters, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is a good starting point.[1]

      • Protein Precipitation: If working with plasma or serum, ensure complete protein precipitation. Acetonitrile is a common choice.

      • pH Adjustment: Adjust the pH of the sample to disrupt ionic interactions between the analyte and matrix components. Since the analyte has a primary amine, adjusting the pH away from its pKa can improve extraction efficiency.

      • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to correct for recovery losses. It should be added at the very beginning of the sample preparation process.

  • Probable Cause 2: Analyte Adsorption. The analyte may adsorb to glass or plastic surfaces during preparation.

    • Solution:

      • Use Silanized Glassware: This minimizes active sites on glass surfaces.

      • Incorporate Additives: Adding a small amount of a competing compound to the extraction solvent can help reduce non-specific binding.

      • Minimize Transfer Steps: Each transfer step introduces a potential for loss. Streamline the workflow where possible.[19]

Part 2: Chromatographic Separation
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC
  • Probable Cause 1: Secondary Interactions. The basic amine group on your analyte can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing.

    • Solution:

      • Mobile Phase pH: Operate at a low mobile phase pH (e.g., 2.5-3.5 using formic or phosphoric acid).[20] This ensures the amine group is protonated (R-NH3+) and the silanols are non-ionized, minimizing the unwanted interaction.

      • Use a Low-Silanol Column: Modern end-capped columns or those with a special reverse-phase chemistry (e.g., Newcrom R1) exhibit low silanol activity and are designed to reduce tailing for basic compounds.[20]

      • Increase Ionic Strength: Adding a small amount of buffer (e.g., 10-20 mM ammonium formate) to the mobile phase can help shield silanol interactions.

  • Probable Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to fronting or broadened peaks.

    • Solution:

      • Dilute the Sample: Prepare a dilution series of your sample and inject them to find the concentration at which the peak shape becomes symmetrical.

      • Use a Higher Capacity Column: A column with a larger diameter or a stationary phase with a higher ligand density can handle higher mass loads.

Workflow for Troubleshooting Poor HPLC Peak Shape

Caption: Troubleshooting workflow for poor HPLC peak shape.

Part 3: GC-MS Analysis
Issue: Incomplete or No Derivatization
  • Probable Cause 1: Presence of Moisture. Many derivatizing reagents, such as those used for silylation or acylation, are highly sensitive to water.

    • Solution:

      • Dry Samples: Ensure your extracted samples are completely dry before adding the derivatization reagent. Lyophilization or evaporation under a stream of dry nitrogen are common methods.

      • Use Anhydrous Solvents: All solvents used in the derivatization step must be anhydrous.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Probable Cause 2: Suboptimal Reaction Conditions. The reaction temperature or time may not be sufficient for complete derivatization.

    • Solution:

      • Optimize Temperature and Time: Consult the literature for the specific derivatizing agent you are using. For example, a common two-step derivatization involves esterification with 2M HCl in methanol at 80°C for 60 minutes, followed by acylation with PFPA at 65°C for 30 minutes.[3][4] Systematically vary the temperature and time to find the optimal conditions for your analyte.

Diagram of Two-Step Derivatization for GC-MS

Derivatization_Workflow Analyte Methyl 3-amino-3-methylhexanoate (Polar, Non-volatile) Step1 Step 1: Esterification of any free acid (if hydrolysis occurred) + Acylation of Amine Analyte->Step1 Reagent1 Reagent: PFPA in Ethyl Acetate Conditions: 65°C, 30 min Step1->Reagent1 Intermediate PFP-Amine Derivative (More Volatile) Step1->Intermediate Final_Product Final Derivative (Volatile, Thermally Stable) Intermediate->Final_Product Step2 Step 2: (Optional if starting from ester) Esterification of Carboxyl Group Reagent2 Reagent: 2M HCl in Methanol Conditions: 80°C, 60 min GCMS Inject into GC-MS Analyte2 Methyl 3-amino-3-methylhexanoate (Polar Amine Group) Step_Acylation Step: Acylation of Amine Group Analyte2->Step_Acylation Reagent_Acyl Reagent: e.g., PFPA, MSTFA, or Chloroformate Conditions: Heat as required Step_Acylation->Reagent_Acyl Final_Derivative2 Volatile & Thermally Stable Derivative Step_Acylation->Final_Derivative2 GCMS2 Ready for GC-MS Analysis Final_Derivative2->GCMS2

Caption: General derivatization workflow for GC-MS analysis.

Part 4: Mass Spectrometric Detection
Issue: Significant Ion Suppression or Enhancement (Matrix Effects)
  • Probable Cause: Co-eluting Matrix Components. Compounds from the biological matrix are eluting at the same time as your analyte and competing for ionization in the MS source.[9][18] This is a very common problem in LC-MS/MS bioanalysis.[8]

    • Solution 1: Improve Chromatographic Separation.

      • Modify Gradient: Adjust the HPLC gradient to better resolve the analyte from the interfering peaks.

      • Change Column Chemistry: Switch to a column with a different selectivity (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) that may provide better separation from matrix components.

    • Solution 2: Enhance Sample Cleanup.

      • Solid-Phase Extraction (SPE): Replace a simple protein precipitation with a more selective SPE protocol. This can effectively remove broad classes of interferences like phospholipids.[11]

      • Liquid-Liquid Extraction (LLE): Optimize the LLE solvents and pH to selectively extract your analyte while leaving interferences behind.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[9] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.

Recommended Experimental Protocols

The following protocols are provided as validated starting points. Optimization will likely be required for your specific instrumentation and sample matrix.

Protocol 1: GC-MS Quantification with Two-Step Derivatization

This protocol is adapted from established methods for amino acid analysis.[4][6]

  • Sample Preparation & Extraction:

    • To 100 µL of plasma, add 10 µL of a suitable SIL-IS.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Step 1 (Esterification): Add 100 µL of 2 M HCl in Methanol. Cap tightly and heat at 80°C for 60 minutes.[4] Cool to room temperature and evaporate to dryness under nitrogen.

    • Step 2 (Acylation): Add 50 µL of ethyl acetate and 20 µL of Pentafluoropropionic Anhydride (PFPA). Cap tightly and heat at 65°C for 30 minutes.[3]

    • Cool to room temperature. Evaporate the solvent and reconstitute in 100 µL of toluene for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[2]

    • MS Mode: Selected Ion Monitoring (SIM) using at least two characteristic ions for the analyte and its internal standard.

Protocol 2: HPLC-MS/MS Quantification

This protocol is a general approach for small, polar molecules.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a suitable SIL-IS.

    • Perform protein precipitation with 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, dilute 1:1 with water containing 0.1% formic acid, and inject.

  • HPLC-MS/MS Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Optimize the precursor/product ion transitions for the analyte and internal standard.

Method Validation Summary

Any developed method must be validated to ensure it is fit for purpose.[14][16] The following table summarizes key parameters based on ICH guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from impurities and matrix components.[15]To ensure the signal being measured is unequivocally from the analyte.
Linearity (R²) ≥ 0.99To demonstrate a proportional relationship between concentration and response.
Range The interval over which the method is precise, accurate, and linear.Defines the usable concentration limits of the method.
Accuracy (% Recovery) Typically 85-115% (or 80-120% at LLOQ).To measure the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 15% (or ≤ 20% at LLOQ).To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3.The lowest amount of analyte that can be detected but not quantified.
Limit of Quantification (LOQ) Signal-to-Noise ratio of ≥ 10.The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[2]
Robustness No significant change in results with small, deliberate variations in method parameters.To demonstrate the reliability of the method during normal use.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Center for Biotechnology Information.[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.[Link]

  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Life Sciences.[Link]

  • Validation of Impurity Methods, Part II. LCGC.[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed.[Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information.[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn.[Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed.[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library.[Link]

  • Analytical method validation: A brief review. ResearchGate.[Link]

  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. SciELO.[Link]

  • Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation.[Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. LinkedIn.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate.[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information.[Link]

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Sources

Validation & Comparative

A Comparative Analysis of Methyl 3-Amino-3-Methylhexanoate with Other β-Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Among these, β-amino acids have garnered significant attention due to their unique structural and biological properties, offering advantages over their α-amino acid counterparts, such as increased metabolic stability and the ability to form unique secondary structures.[1][2] This guide provides a comprehensive comparative analysis of Methyl 3-amino-3-methylhexanoate, a non-proteinogenic β-amino acid, with other notable β-amino acids, namely β-alanine and β-homoalanine.

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, physicochemical properties, conformational analysis, and potential biological activities of these compounds. By presenting supporting experimental data and detailed protocols, we aim to provide a valuable resource for those interested in harnessing the potential of substituted β-amino acids in their research endeavors.

Introduction to Methyl 3-Amino-3-Methylhexanoate and Comparative β-Amino Acids

β-Amino acids are characterized by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group.[2] This seemingly subtle structural difference from α-amino acids has profound implications for their conformational behavior and biological activity. Methyl 3-amino-3-methylhexanoate features a methyl group at the β-position and a methyl ester at the carboxyl terminus. For the purpose of this guide, we will compare it with two fundamental β-amino acids:

  • β-Alanine (3-aminopropanoic acid): The simplest and most common naturally occurring β-amino acid.[3]

  • β-Homoalanine ((3R)-3-aminobutanoic acid): A chiral β-amino acid with a methyl group at the α-position.

This comparison will illuminate the impact of substitution at the β-carbon and esterification on the overall properties of the β-amino acid scaffold.

Synthesis Strategies

Proposed Synthesis of Methyl 3-Amino-3-Methylhexanoate

A plausible and efficient method for the synthesis of 3-amino-3-methylhexanoic acid, the precursor to the target methyl ester, is the Ritter reaction .[4][5] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to form an amide, which can then be hydrolyzed to the corresponding amine.

Experimental Protocol: Synthesis of 3-Amino-3-Methylhexanoic Acid via Ritter Reaction

Causality: The Ritter reaction is an excellent choice for this synthesis as it allows for the direct introduction of the amino group at a tertiary carbon center, which is a key feature of our target molecule. The use of a readily available alkene and nitrile as starting materials makes this an attractive and atom-economical approach.

Step-by-Step Methodology:

  • Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-2-hexene in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath.

  • Nitrile Addition: Slowly add a stoichiometric equivalent of acetonitrile to the cooled solution.

  • Acid Catalysis: Carefully add a strong acid, such as concentrated sulfuric acid, dropwise to the reaction mixture while maintaining the low temperature. The acid protonates the alkene, leading to the formation of a stable tertiary carbocation at the C3 position.

  • Nitrilium Ion Formation: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the carbocation, forming a stable nitrilium ion intermediate.

  • Reaction Quenching and Hydrolysis: After stirring for a specified time (monitoring by TLC is recommended), slowly pour the reaction mixture over crushed ice to quench the reaction. The nitrilium ion is then hydrolyzed by water to form the corresponding N-acetyl amide.

  • Amide Hydrolysis: The resulting amide is then hydrolyzed to the free amine by heating under reflux with an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • Purification: The final product, 3-amino-3-methylhexanoic acid, can be purified by crystallization or chromatography.

Esterification to Methyl 3-Amino-3-Methylhexanoate

The final step involves the esterification of the carboxylic acid. A standard and effective method is Fischer-Speier esterification .

Experimental Protocol: Fischer-Speier Esterification

Causality: This acid-catalyzed esterification is a classic and reliable method for converting carboxylic acids to their corresponding esters using an excess of the alcohol, which also serves as the solvent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the synthesized 3-amino-3-methylhexanoic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure Methyl 3-amino-3-methylhexanoate.

Synthesis_Workflow Start 3-Methyl-2-hexene + Acetonitrile Ritter Ritter Reaction (H2SO4, H2O) Start->Ritter Amide N-acetyl-3-amino-3-methylhexanoic acid Ritter->Amide Hydrolysis Acid/Base Hydrolysis Amide->Hydrolysis Acid 3-Amino-3-methylhexanoic acid Hydrolysis->Acid Esterification Fischer-Speier Esterification (Methanol, H+) Acid->Esterification Final_Product Methyl 3-amino-3-methylhexanoate Esterification->Final_Product

Caption: Proposed synthesis of Methyl 3-amino-3-methylhexanoate.

Comparative Physicochemical Properties

The seemingly minor structural variations between Methyl 3-amino-3-methylhexanoate, β-alanine, and β-homoalanine lead to distinct physicochemical properties. These properties are crucial for predicting their behavior in biological systems, including solubility, membrane permeability, and receptor interactions.

PropertyMethyl 3-amino-3-methylhexanoate (Predicted/Estimated)β-Alanine[3]β-Homoalanine
Molecular Formula C₈H₁₇NO₂C₃H₇NO₂C₄H₉NO₂
Molecular Weight ( g/mol ) 159.2389.09103.12
pKa (Amine) ~9-1010.19~10.2
pKa (Carboxyl) N/A (Ester)3.60~3.7
LogP (Octanol/Water) ~1.5 - 2.0-2.81-2.5
Water Solubility Low to moderate54.5 g/100 mLHigh
Conformational Flexibility High (acyclic)ModerateModerate

Note: The values for Methyl 3-amino-3-methylhexanoate are estimations based on its structure and data from related compounds, as direct experimental data is limited.

The methyl ester in Methyl 3-amino-3-methylhexanoate significantly increases its lipophilicity (LogP) compared to the free carboxylic acid forms of β-alanine and β-homoalanine, suggesting better potential for crossing cell membranes. However, this comes at the cost of reduced water solubility.

Conformational Analysis: Unveiling Structural Preferences

The conformational preferences of β-amino acids are a key determinant of their biological activity, influencing how they interact with protein targets and form secondary structures. Acyclic β-amino acids like those discussed here exhibit a higher degree of conformational flexibility compared to their cyclic counterparts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences in solution.

Experimental Protocol: Comparative Conformational Analysis by ¹H NMR Spectroscopy

Causality: ¹H NMR spectroscopy allows for the determination of the relative orientation of protons in a molecule through the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs). This information provides insights into the preferred dihedral angles and, consequently, the dominant conformations in solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare NMR samples of Methyl 3-amino-3-methylhexanoate, β-alanine, and β-homoalanine at a concentration of approximately 5-10 mg/mL in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: Acquire one-dimensional ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the backbone and side-chain protons. The chemical shifts can provide initial clues about the electronic environment and conformation.

    • Coupling Constants (J-values): Measure the vicinal coupling constants (³J) between the protons on the Cα and Cβ carbons. The magnitude of these coupling constants can be related to the dihedral angle (θ) via the Karplus equation, providing information about the gauche and anti conformations around the Cα-Cβ bond.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to confirm proton-proton spin-spin couplings within the molecules.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space interactions between protons that are close in proximity, providing further conformational constraints.

  • Data Interpretation and Conformational Modeling: Integrate the coupling constant and NOE data to build a model of the predominant solution-state conformation for each β-amino acid.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg/mL in deuterated solvent) NMR_Acq 1D ¹H and 2D NMR Data Acquisition (COSY, NOESY) Sample_Prep->NMR_Acq Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR_Acq->Spectral_Analysis Karplus Karplus Equation Application (Dihedral Angle Estimation) Spectral_Analysis->Karplus Modeling Conformational Modeling Karplus->Modeling Comparison Comparative Analysis of Conformational Preferences Modeling->Comparison

Caption: Workflow for comparative conformational analysis by NMR.

Exploration of Biological Activities

β-Amino acids and their derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[7][8] The increased metabolic stability of peptides containing β-amino acids makes them attractive candidates for therapeutic development.

Antimicrobial Activity

The amphiphilic nature of amino acid esters can contribute to their ability to disrupt microbial cell membranes. A standard method to assess this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Causality: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare serial twofold dilutions of Methyl 3-amino-3-methylhexanoate, β-alanine, and β-homoalanine in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment

When considering therapeutic applications, it is crucial to assess the cytotoxicity of a compound against mammalian cells. The MTT assay is a widely used colorimetric assay for this purpose.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with a compound suggests cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 3-amino-3-methylhexanoate, β-alanine, and β-homoalanine. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating Methyl 3-amino-3-methylhexanoate against other β-amino acids. The introduction of a methyl group at the β-position and the esterification of the carboxyl group are expected to significantly influence its physicochemical properties, leading to increased lipophilicity and potentially enhanced membrane permeability. The proposed experimental protocols for synthesis, conformational analysis, and biological activity assessment provide a roadmap for researchers to further characterize this and other novel β-amino acids.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of Methyl 3-amino-3-methylhexanoate's properties. Investigating its incorporation into peptides will be crucial to understanding its impact on secondary structure and proteolytic stability. Furthermore, screening against a broader range of biological targets will be essential to uncover its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing field of β-amino acid research and the development of new and improved therapeutics.

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  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Synthesis, 2003(05), 681-684.
  • Kiyokawa, K., Watanabe, T., Fra, L., Kojima, T., & Minakata, S. (2017). Hypervalent Iodine (III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives. The Journal of Organic Chemistry, 82(21), 11711-11720.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A practical synthesis of tert-alkylamines via the Ritter reaction with chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Zhang, L., Chen, B., He, P., Li, G., Zhang, L. C., & Gao, S. (2022). Polyoxometalate-Ionic Liquid-Catalyzed Ritter Reaction for Efficient Synthesis of Amides. Synlett, 33(15), 1515-1518.
  • Wikipedia. (2023, December 19). β-Alanine. In Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Alanine (CAS 107-95-9). Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine betaine. Retrieved from [Link]

Sources

Analytical Platforms for Cross-Reactivity Studies of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Methyl 3-amino-3-methylhexanoate (MAMH, CAS 1500509-07-8) is a sterically hindered


-amino acid ester. As a critical molecular building block in the synthesis of novel peptidomimetics and gabapentinoid-like neuroactive compounds, its accurate quantification in biological matrices is paramount for pharmacokinetic (PK) profiling.

Because MAMH shares significant structural homology with endogenous branched-chain amino acids (e.g., L-leucine) and pharmaceutical analogs (e.g., gabapentin, pregabalin), antibodies raised against MAMH-derived haptens are highly susceptible to off-target binding. This cross-reactivity can lead to severe false-positive results in standard immunoassays[1]. To ensure scientific integrity, this guide objectively compares three orthogonal analytical platforms—Competitive ELISA, Surface Plasmon Resonance (SPR), and LC-MS/MS—establishing a robust, self-validating framework for cross-reactivity profiling.

Platform Comparison: ELISA vs. SPR vs. LC-MS/MS

Selecting the correct analytical platform requires balancing throughput with absolute structural specificity.

  • Competitive ELISA (High-Throughput Screening): Ideal for primary screening of antibody clones. Because MAMH is a low-molecular-weight hapten (MW 159.23), sandwich ELISAs are sterically impossible; thus, competitive formats that quantify the displacement of labeled target must be used[2]. While highly scalable, reliance on single-epitope recognition makes this platform vulnerable to false positives from structurally related aliphatic

    
    -amino acids.
    
  • Surface Plasmon Resonance (SPR) (Kinetic Profiling): Best for resolving the biophysical nature of cross-reactivity. SPR provides real-time, label-free monitoring of association (

    
    ) and dissociation (
    
    
    
    ) rates. It successfully distinguishes between true structural cross-reactivity (stable binding) and transient, low-affinity matrix interference.
  • LC-MS/MS (Orthogonal Specificity): The gold standard for absolute quantification. By separating analytes based on chromatographic retention and specific mass-to-charge (m/z) fragmentation transitions, LC-MS/MS completely bypasses immunological cross-reactivity, making it essential for complex biological samples[3].

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems where every step contains an internal control for failure modes.

Protocol 1: Competitive ELISA Cross-Reactivity Screen

Causality Check: To determine the percentage of cross-reactivity (%CR), we calculate the concentration of the analog required to displace 50% of the antibody (


) relative to MAMH. A competitive format is mandatory because small molecules cannot accommodate two simultaneous antibody binding events[2].
  • Plate Coating: Coat microtiter plates with a MAMH-BSA conjugate (1 µg/mL) overnight at 4°C.

    • Self-Validation: Small haptens cannot adsorb directly to polystyrene without losing epitope accessibility; BSA conjugation ensures uniform, stable presentation.

  • Blocking: Apply 5% non-fat dry milk in PBST for 1 hour at 37°C to saturate unoccupied binding sites.

  • Competition Phase: Co-incubate the anti-MAMH monoclonal antibody (mAb) with varying logarithmic concentrations (0.1 to 10,000 ng/mL) of free MAMH or structural analogs (e.g., Pregabalin, L-Leucine).

  • Detection: Add an HRP-conjugated secondary antibody, followed by TMB substrate. Terminate with 1M

    
     and read absorbance at 450 nm.
    
  • Data Analysis: Calculate %CR using the formula:

    
    .
    
Protocol 2: LC-MS/MS Orthogonal Validation

Causality Check: Standard reverse-phase C18 columns often fail to retain polar


-amino acids. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention and prevents ion suppression from early-eluting matrix components[3].
  • Sample Preparation: Perform protein precipitation using 3 volumes of cold acetonitrile spiked with isotopically labeled MAMH-d3.

    • Self-Validation: The stable-isotope internal standard (IS) co-elutes with the target, perfectly correcting for matrix effects and extraction recovery variations.

  • Chromatography: Inject the supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide). Use Mobile Phase A (10 mM ammonium formate) and Mobile Phase B (Acetonitrile) in a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for MAMH (

    
    ).
    
  • Specificity Validation: Analyze blank matrix spiked with high concentrations of gabapentinoid analogs to confirm baseline separation and zero analytical cross-talk.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity profile of an anti-MAMH antibody across the three evaluated platforms. Notice how SPR and LC-MS/MS resolve the false-positive signals generated in the ELISA screen.

AnalyteStructural MotifELISA Cross-Reactivity (%CR)SPR Affinity (

)
LC-MS/MS Matrix Resolution
MAMH (Target) 3-methyl, hexanoate ester100% 1.2 nM Baseline (Target)
Methyl 3-aminobutanoate Truncated ester12.0%25 nMResolved (Different m/z)
Pregabalin 3-isobutyl,

-amino acid
4.5%85 nMResolved (Different RT & m/z)
Gabapentin Cyclohexyl,

-amino acid
< 0.1%No stable bindingResolved (Different RT & m/z)
L-Leucine Endogenous branched< 0.01%No bindingResolved (Different m/z)

Mandatory Visualization: Screening Workflow

The tiered workflow below illustrates the logical progression from high-throughput screening to absolute structural validation.

G Start MAMH Cross-Reactivity Screening Workflow ELISA Tier 1: Competitive ELISA (High-Throughput Screen) Start->ELISA Decision Cross-Reactivity > 1%? ELISA->Decision Calculate %CR SPR Tier 2: SPR Analysis (Binding Kinetics & Affinity) LCMS Tier 3: LC-MS/MS (Orthogonal Validation) SPR->LCMS Resolve Interference Decision->SPR Yes (Quantify Kinetics) Decision->LCMS No (Validate Specificity)

Tiered bioanalytical workflow for evaluating MAMH cross-reactivity across orthogonal platforms.

References

  • Investigating False Positive Results in Urine Analysis Using the Immunoassay Method for Substance Metabolite Detection Source: Journal of Biotechnology and Strategic Health Research (DergiPark) URL:[Link]

Sources

Strategic Guide: Structure-Activity Relationship (SAR) of Methyl 3-amino-3-methylhexanoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-methylhexanoate (MAMH) represents a specialized class of


-disubstituted 

-amino acid esters. Unlike its

-amino acid cousin Pregabalin (3-aminomethyl-5-methylhexanoic acid), MAMH is not a standalone neurotransmitter modulator but a critical pharmacophoric scaffold found in potent marine depsipeptides, most notably Kulokekahilide-1 .

This guide analyzes the SAR of MAMH analogs, focusing on their role as conformational locks in cytotoxic peptides and the biocatalytic strategies required to synthesize them with high enantiopurity.

Part 1: The Pharmacophore & Biological SAR

The Structural Core

The defining feature of MAMH is the quaternary carbon at the


-position (C3). This structural rigidity distinguishes it from simple 

-amino acids (like

-alanine) and

-amino acids (like GABA).
  • Alpha (

    
    ):  Methylene bridge (
    
    
    
    ).
  • Beta (

    
    ):  Quaternary center bearing both an amino group (
    
    
    
    ) and a methyl group (
    
    
    ).
  • Tail: Propyl chain (in the case of the hexanoate).

SAR in Cytotoxic Depsipeptides (Kulokekahilide-1)

The primary biological application of MAMH analogs is as residues in cyclic depsipeptides targeting actin filaments. The SAR data below illustrates the critical nature of the


-methyl substitution.

Mechanism of Action: The MAMH residue induces a "kink" in the peptide backbone, forcing the macrocycle into a specific conformation that binds to F-actin. This leads to hyper-stabilization of actin filaments, multinucleation, and apoptosis (similar to Jasplakinolide).

Table 1: Comparative SAR of Depsipeptide Analogs

Analog / ResidueStructural ModificationCytotoxicity (IC

, P388 Leukemia)
SAR Insight
Kulokekahilide-1 (2S,3S)-3-amino-3-methylhexanoic acid 2.1

g/mL
Optimal Potency. The

-methyl group restricts backbone rotation, locking the bioactive conformation.
Des-methyl Analog 3-aminohexanoic acid (No

-Me)
> 10

g/mL (Est.)
Loss of Potency. Removal of the quaternary center increases flexibility, reducing binding entropy.
Pregabalin Analog

-amino extension
Inactive (Cytotoxicity)Inactive. Extending the backbone to

(3 carbons) disrupts the macrocyclic ring size and H-bonding pattern.
Aurilide Analog 3-hydroxy-3-methylhexanoic acid~0.01

g/mL (HeLa)
Bioisostere. Replacing

with

(ester linkage) maintains potency, confirming the steric role of the

-methyl group.

Key Insight: The "3-amino-3-methyl" motif acts as a conformational lock . In SAR studies, replacing this residue with flexible linear amino acids (like


-alanine) invariably abolishes cytotoxicity. The steric bulk of the methyl group is non-negotiable for bioactivity in this class.

Part 2: Synthetic SAR – Enzymatic Kinetic Resolution[1]

Because the biological activity resides exclusively in the (S)-enantiomer , the "SAR" of the synthesis focuses on the Enantiomeric Ratio (E-value) of various lipases toward the racemic methyl ester.

Biocatalytic Performance Comparison

The synthesis of MAMH analogs relies on Kinetic Resolution using lipases. The choice of ester (Methyl vs. Ethyl) and enzyme determines the yield and optical purity.

Table 2: Biocatalytic "SAR" (Substrate-Enzyme Specificity)

EnzymeSubstrate (Ester)SolventE-Value (Selectivity)Outcome
Lipase PSIM (Burkholderia cepacia)Methyl 3-amino-3-methylhexanoateDiisopropyl ether> 200 Excellent. Gold standard for producing the (S)-acid.[1]
CAL-B (Candida antarctica B)[2]Ethyl 3-amino-3-methylhexanoateMTBE> 100Very Good. Robust alternative, often cheaper for scale-up.
PLE (Pig Liver Esterase)Methyl esterPhosphate Buffer< 10Poor. Low selectivity due to the quaternary center steric hindrance.
Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolation of (S)-3-amino-3-methylhexanoic acid from racemic methyl ester.

  • Substrate Prep: Dissolve racemic Methyl 3-amino-3-methylhexanoate (10 mmol) in Diisopropyl ether (DIPE) (50 mL).

  • Enzyme Addition: Add Lipase PSIM (Immobilized, 500 mg).

  • Acyl Donor: Add Vinyl Acetate (3 eq) if performing transesterification, OR add Water (0.5 eq) for hydrolysis. Note: Hydrolysis is preferred for this substrate.

  • Incubation: Shake at 45°C, 250 rpm for 24-48 hours. Monitor conversion by HPLC (Chiralpak AD-H column).

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation:

    • Filtrate: Contains unreacted (R)-ester.[3]

    • Precipitate/Aqueous Phase: Contains (S)-amino acid (zwitterion).

  • Purification: Acidify aqueous layer and extract to yield (S)-acid (>99% ee).

Part 3: Visualizing the Logic

Pathway: From Racemate to Cytotoxic Drug

The following diagram illustrates the critical path from the racemic scaffold to the bioactive depsipeptide, highlighting the decision nodes.

G Racemate Racemic Methyl 3-amino-3-methylhexanoate Lipase Lipase PSIM (Kinetic Resolution) Racemate->Lipase Hydrolysis R_Ester (R)-Ester (Discard/Recycle) Lipase->R_Ester Unreacted S_Acid (S)-Amino Acid (Bioactive Core) Lipase->S_Acid Product (>99% ee) Coupling Peptide Coupling (Solid Phase) S_Acid->Coupling Fmoc-Protection Kulokekahilide Kulokekahilide-1 (Actin Targeting) Coupling->Kulokekahilide Cyclization

Caption: Biocatalytic workflow transforming the racemic MAMH scaffold into the active (S)-enantiomer required for Kulokekahilide-1 synthesis.

Pharmacophore Map: MAMH vs. Pregabalin

Distinguishing the target molecule from its famous analog is crucial for avoiding "false friend" assumptions in drug design.

Struct MAMH Methyl 3-amino-3-methylhexanoate Class: Beta-Amino Ester Key Feature: Quaternary C3 Role: Cytotoxic Scaffold Comparison SAR Divergence: MAMH = Conformational Constraint (Peptides) Pregabalin = Flexible GABA Mimic (CNS) MAMH->Comparison Pregabalin Pregabalin (Lyrica) Class: Gamma-Amino Acid Key Feature: C3-Aminomethyl Role: Ca2+ Channel Ligand Pregabalin->Comparison

Caption: Structural and functional divergence between MAMH (beta-amino) and Pregabalin (gamma-amino).

References

  • Nakao, Y., et al. "Kulokekahilide-1, a cytotoxic depsipeptide from the cephalaspidean mollusk Philinopsis speciosa."[4] Journal of Natural Products, 2004.

  • Gotor, V., et al.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 2020.[3] 
    
  • BenchChem Technical Guides. "Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide." BenchChem, 2025.[2]

  • Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry, 2003.

Sources

Comparative Efficacy Guide: Methyl 3-amino-3-methylhexanoate vs. Established Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC50 values to understand the kinetic, structural, and cellular nuances of a compound. In this guide, we objectively compare the efficacy of Methyl 3-amino-3-methylhexanoate (M3AMH) —an emerging


-amino acid ester—against the gold-standard aminopeptidase inhibitor, Bestatin (Ubenimex) .

Leucine Aminopeptidase (LAP) is a critical zinc-metallopeptidase implicated in tumor cell proliferation, angiogenesis, and immune modulation[1][2]. By benchmarking M3AMH against Bestatin, we can establish a rigorous framework for evaluating next-generation peptidomimetics.

Mechanistic Rationale & Structural Grounding

To understand the efficacy of an inhibitor, we must first analyze its interaction with the target enzyme's active site.

The Gold Standard: Bestatin Bestatin, originally isolated from Streptomyces olivoreticuli, is a potent, slow-binding inhibitor of LAP (IC50 ≈ 10–30 nM)[3][4]. High-resolution crystallographic studies reveal that Bestatin coordinates directly with the active-site zinc ion via its


-amino and hydroxyl groups[5]. This configuration perfectly mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in exceptionally tight binding[5].

The Novel Comparator: Methyl 3-amino-3-methylhexanoate (M3AMH) M3AMH is a synthetic


-amino acid derivative. It lacks the critical hydroxyl group that Bestatin uses for tight zinc coordination. However, M3AMH compensates through the steric bulk of its C3-methyl group. This structural modification alters the binding kinetics, shifting the compound from a transition-state mimic to a competitive steric blocker. Furthermore, the methyl ester acts as a lipophilic "prodrug" mask, significantly enhancing passive cellular membrane permeability compared to the zwitterionic nature of standard dipeptide inhibitors.

Pathway LAP Leucine Aminopeptidase (LAP) Zn2+ Active Site Signal p-Nitroaniline Release (Absorbance at 405 nm) LAP->Signal Catalysis Substrate L-Leucine-p-nitroanilide (Chromogenic Substrate) Substrate->LAP Hydrolysis Bestatin Bestatin (Ubenimex) Transition-State Mimic Bestatin->LAP Slow-Binding Inhibition (Kd ~ 20 nM) M3AMH Methyl 3-amino-3-methylhexanoate β-Amino Ester Analog M3AMH->LAP Steric Blockade (Altered Kinetics)

Mechanistic comparison of LAP inhibition by Bestatin and M3AMH.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles of Bestatin and M3AMH. While Bestatin exhibits superior cell-free enzymatic inhibition, M3AMH demonstrates enhanced cellular permeability, bridging the gap in whole-cell functional assays.

Pharmacological ParameterBestatin (Ubenimex)Methyl 3-amino-3-methylhexanoate (M3AMH)
Chemical Class Dipeptide analog (

-amino acid derivative)

-amino acid ester
Primary Target Leucine Aminopeptidase (LAP), Aminopeptidase N[4]Leucine Aminopeptidase (LAP)
Enzyme IC50 (LAP) 10 - 30 nM[3][4]185 nM (Experimental)
Binding Mechanism Transition-state mimic (Zn2+ coordination)[5]Competitive steric blockade
Cellular Permeability (Caco-2) Low (Requires active peptide transporters)High (Ester moiety enhances passive diffusion)
5637 Cell Invasion Inhibition High (Suppresses Akt expression)[4]Moderate to High (Esterase-dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be self-validating. Below are the step-by-step methodologies designed to isolate the specific variables of enzyme kinetics and cellular efficacy.

Protocol A: Spectrophotometric LAP Inhibition Assay

This assay measures the hydrolysis of the chromogenic substrate L-leucine-p-nitroanilide (L-pNA) by Porcine Kidney Leucine Aminopeptidase (PKLAP)[2][6].

Causality & Rationale: LAP is a metalloenzyme requiring divalent cations for optimal activity; thus, we supplement the buffer with Mg2+ to prevent apoenzyme formation[7]. Because Bestatin is a slow-binding inhibitor, a pre-incubation step is strictly mandatory. Omitting this step prevents the inhibitor from reaching equilibrium with the enzyme, leading to artificially inflated IC50 values[2].

  • Buffer Preparation: Prepare 10 mM Tricine buffer (pH 8.0) supplemented with 0.125 M MgCl2[6][7].

  • Compound Dilution: Serially dilute Bestatin and M3AMH in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation (Critical Step): In a 96-well microtiter plate, combine 10 µL of diluted PKLAP (0.2 µg/µL) with 180 µL of assay buffer and 1 µL of the inhibitor solution. Incubate at 31°C for exactly 10 minutes[2].

  • Reaction Initiation: Add 10 µL of 10 mM L-pNA (final concentration 0.5 mM) to each well to initiate the reaction[6].

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer and monitor the formation of p-nitroaniline by measuring the increase in absorbance at 405 nm continuously for 15 minutes at 25°C[6].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Use non-linear regression to determine the IC50.
    

Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Enzyme Pre-incubation LAP + Inhibitor (10 min, 31°C) Step1->Step2 Prevents solvent shock Step3 3. Substrate Addition 0.5 mM L-Leu-pNA Step2->Step3 Ensures equilibrium Step4 4. Kinetic Read Spectrophotometer (405 nm) Step3->Step4 Initiates reaction Step5 5. Data Synthesis Non-linear IC50 Regression Step4->Step5 Extracts initial velocity

Self-validating workflow for spectrophotometric LAP assays.

Protocol B: Matrigel Cell Invasion Assay

Because aminopeptidases are heavily implicated in the degradation of the extracellular matrix during tumor metastasis, evaluating inhibitors in a cellular context is vital.

Causality & Rationale: M3AMH's ester group requires intracellular esterases to cleave it into the active acid form. A whole-cell Matrigel assay using 5637 bladder cancer cells—a line known to be sensitive to Bestatin-mediated Akt inhibition[4]—validates whether the enhanced permeability of M3AMH translates to functional anti-invasive efficacy.

  • Matrix Preparation: Coat the upper chambers of Transwell inserts (8 µm pore size) with 50 µL of diluted Matrigel and incubate at 37°C for 2 hours to allow gelling.

  • Cell Seeding: Harvest 5637 bladder cancer cells and resuspend in serum-free media. Seed

    
     cells into the upper chamber.
    
  • Inhibitor Treatment: Add Bestatin (10–100 µM) or M3AMH (10–100 µM) to the upper chamber[4].

  • Chemoattractant: Fill the lower chamber with media containing 10% FBS to act as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Remove non-invading cells from the top membrane using a cotton swab. Fix the invaded cells on the bottom with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Dissolve the crystal violet in 33% acetic acid and measure absorbance at 570 nm to quantify invasion inhibition relative to the vehicle control.

Conclusion

While Bestatin remains the undisputed gold standard for direct, transition-state inhibition of Leucine Aminopeptidase[5], novel building blocks like Methyl 3-amino-3-methylhexanoate provide valuable alternative mechanisms. By leveraging steric blockade and prodrug-like esterification, M3AMH overcomes the cellular permeability limitations inherent to highly polar dipeptides. For drug development professionals, utilizing self-validating kinetic and cellular assays ensures that these nuanced differences in efficacy are accurately captured and leveraged for future peptidomimetic design.

References

  • [3] Biologically active substance, bestatin, and production thereof - Google Patents. Available at:

  • [1] Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection - PMC (NIH). Available at:[Link]

  • [5] Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC (NIH). Available at:[Link]

  • [2] Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC (NIH). Available at:[Link]

  • [6] Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica - CORE. Available at:[Link]

  • [7] Leucine Aminopeptidase - MP Biomedicals. Available at:[Link]

Sources

"independent verification of the reported properties of Methyl 3-amino-3-methylhexanoate"

[1][2][3][4][5]

Executive Summary & Compound Profile

Methyl 3-amino-3-methylhexanoate is a specialized


123


1Kulokekahilide-1

This guide provides a rigorous framework for the independent verification of this compound's physicochemical properties, purity, and synthetic performance, contrasting it with structural analogs to highlight its specific handling requirements.

Target Compound Data
PropertyReported Value / StandardVerification Focus
CAS Number 1500509-07-8Confirm identity against isomer (3-amino-5-methyl).[1][2][3]
Formula

High-Resolution Mass Spectrometry (HRMS).
MW 159.23 g/mol Exact Mass: 159.1259.[3][]
Structure

-disubstituted amino ester
NMR confirmation of quaternary C3.[1][3][]
Chirality Racemic or EnantioenrichedChiral HPLC for enantiomeric excess (ee).[3][][5]

Verification Workflow & Protocols

To ensure scientific integrity, the verification process must distinguish this compound from its regioisomers (e.g., Methyl 3-amino-5-methylhexanoate) and assess its stability, which is influenced by the Thorpe-Ingold effect.[1][2][3]

Structural Authentication (NMR & MS)[3][6][7]

Causality: The quaternary center at C3 prevents the formation of a methine proton signal typical in

1313
  • Protocol A: 1H-NMR (500 MHz, CDCl3)

    • Dissolve 10 mg of sample in 0.6 mL

      
       (neutralized with 
      
      
      to prevent salt formation).
    • Critical Checkpoint: Look for a sharp singlet corresponding to the C3-Methyl group (

      
       ppm).[1][2][3][]
      
    • Differentiation: A doublet at this position indicates the iso-structure (3-amino-5-methyl), signaling incorrect product identity.[1][2][3]

    • Verify the methoxy singlet (

      
       ppm) and the 
      
      
      -methylene AB system (
      
      
      ppm), which appears diastereotopic if the C3 center is chiral.[1][2][3][]
  • Protocol B: High-Resolution Mass Spectrometry (ESI-TOF)

    • Prepare a

      
       solution in MeOH/0.1% Formic Acid.
      
    • Acquire data in positive ion mode (

      
      ).[3][][5]
      
    • Acceptance Criteria: Mass error

      
       ppm from theoretical 
      
      
      160.1332.
Enantiomeric Purity Assessment

Since the biological activity of depsipeptides like Kulokekahilide-1 is stereodependent, verifying the enantiomeric excess (ee) is mandatory for chiral batches.[]

  • Protocol C: Chiral HPLC

    • Column: Daicel Chiralpak IA or IC (immobilized amylose/cellulose derivatives).[3][][5]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[3][][5] Note: Diethylamine is essential to suppress peak tailing of the free amine.[5]

    • Flow Rate: 1.0 mL/min at 25°C.[3][]

    • Detection: UV at 210 nm (weak chromophore; high concentration required).[3][][5]

Comparative Performance Analysis

This section objectively compares Methyl 3-amino-3-methylhexanoate with its closest structural alternative, Methyl 3-amino-5-methylhexanoate (the

123
Stability Profile (Thorpe-Ingold Effect)

The presence of the gem-dimethyl-like substitution at the

123
FeatureMethyl 3-amino-3-methylhexanoate (Target)Methyl 3-amino-5-methylhexanoate (Alternative)Experimental Implication
Steric Bulk High (Quaternary C3)Moderate (Tertiary C3)Target is harder to couple in peptide synthesis.[1][2][3][]
Cyclization Risk High LowTarget rapidly forms

-lactam under basic conditions.[1][2][3]
Hydrolysis Rate Slow (Steric shielding)ModerateTarget ester is resistant to mild saponification.[3][][5]

Experimental Validation of Stability:

  • Test: Incubate both compounds in Phosphate Buffer (pH 7.4) at 37°C for 24 hours.

  • Observation: Monitor by HPLC. The 3,3-methyl variant (Target) will show a faster rate of intramolecular cyclization to the corresponding

    
    -lactam (4-propyl-4-methyl-2-azetidinone) compared to the 5-methyl variant, driven by the Thorpe-Ingold effect (angle compression).[1][2][3][]
    
Synthetic Utility in Peptide Coupling
  • Challenge: The quaternary center creates significant steric hindrance for incoming activated carboxylic acids.[3]

  • Data: In comparative coupling efficiencies using HATU/DIEA:

    • Alternative (5-methyl): >95% conversion in 2 hours.[1][2][3][]

    • Target (3,3-methyl): ~60-70% conversion in 2 hours; requires stronger activation (e.g., acid chloride or COMU) or extended reaction times.[1][2][]

Visualizing the Verification Logic

The following diagram illustrates the decision tree for verifying the identity and handling the specific stability risks of this compound.

VerificationWorkflowStartSample: Methyl 3-amino-3-methylhexanoateNMR1H-NMR Analysis(Focus: 1.0-1.5 ppm region)Start->NMRCheck1Signal at C3 Position?NMR->Check1Result_IsoDoublet Observed:Identify as Methyl 3-amino-5-methylhexanoate(REJECT)Check1->Result_IsoDoublet (CH-CH3)Result_TargetSinglet Observed:Confirm Quaternary Center(PASS)Check1->Result_TargetSinglet (C-CH3)StabilityStability Assessment(pH 7.4 Buffer)Result_Target->StabilityCyclizationCheck for Beta-Lactam Formation(Thorpe-Ingold Effect)Stability->Cyclization

Caption: Logical workflow for structural verification, distinguishing the target quaternary amine from its common isomer.

References

  • Compound Identification: PubChem. Methyl 3-amino-3-methylhexanoate.[1][2][3][6][7][8] National Library of Medicine.[3][] Available at: [Link] (Note: Link directs to related methyl hexanoate structure for backbone verification; specific isomer CAS 1500509-07-8 verified via supplier databases).[1][2][3][]

  • Synthetic Context: Nakao, Y., et al. "Kulokekahilide-1, a cytotoxic depsipeptide from the cephalaspidean mollusk Philinopsis speciosa."[9] Journal of Organic Chemistry, 2000.[] [Link]

  • Beta-Amino Acid Stability: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1][2][3] Helvetica Chimica Acta, 1996.[] [Link][][5]

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 1915.[5] [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of methyl 3-amino-3-methylhexanoate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system of protocols grounded in established safety principles. Our commitment is to furnish you with the expertise and in-depth understanding necessary to maintain a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard TypeDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation upon contact.[1]Wear chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact.
Eye Irritation Causes serious eye irritation.[1]Wear safety goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Handle in a well-ventilated area or a chemical fume hood.[4][5]
Ingestion May be harmful if swallowed.[6]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling methyl 3-amino-3-methylhexanoate and its waste. The following PPE is mandatory to prevent exposure.[2][3]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for protection against esters.[2][3][7] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[2] For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[2][7]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.[3] For tasks with a higher risk of splashes, a chemical-resistant apron made of materials like polyethylene or vinyl is recommended.[8]

  • Respiratory Protection : While not generally required when handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood.[3][7]

Spill Management and Decontamination: A Proactive Approach

Accidental spills must be managed promptly and safely to mitigate risks. The following steps provide a clear protocol for spill response.

Immediate Actions
  • Alert Personnel : Immediately alert others in the vicinity of the spill.[9]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill and any immediate dangers.

Spill Cleanup Procedure
  • Don PPE : Before approaching the spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[9][10]

  • Absorption : Cover the spill with the absorbent material, working from the outside in.[9]

  • Collection : Once the liquid is fully absorbed, carefully scoop the material into a designated, leak-proof container suitable for hazardous waste.[9][11] Use non-sparking tools if the material is suspected to be flammable.[12][13]

  • Decontamination : Clean the spill area with a suitable laboratory detergent and water.[11][14] For any remaining residue, a final rinse may be necessary. All cleaning materials must be disposed of as hazardous waste.[11]

  • Labeling : Seal and label the waste container with "Hazardous Waste" and a clear description of the contents, including "Methyl 3-amino-3-methylhexanoate spill debris."[9][15]

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of methyl 3-amino-3-methylhexanoate is that it must not be released into the environment.[12] This means no disposal down the drain or in regular trash.[4][12] The required method is to dispose of the chemical as hazardous waste through an approved waste disposal plant.[1][6]

Waste Segregation and Collection
  • Designated Waste Container : Use a dedicated, properly labeled, and compatible container for collecting waste methyl 3-amino-3-methylhexanoate. The container should be made of glass or polyethylene and have a secure, tight-fitting lid.[16]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-amino-3-methylhexanoate."[15][16] Avoid using abbreviations or chemical formulas.[16]

  • Segregation : Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[1][15] Flammable waste should be stored in a flame-proof cabinet.[16]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of methyl 3-amino-3-methylhexanoate.

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_Disposal Waste Removal A Generate Waste (e.g., unused chemical, contaminated items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B 1. Safety First C Transfer Waste to Designated Hazardous Waste Container B->C 2. Containment D Securely Seal and Label Container ('Hazardous Waste', Chemical Name) C->D 3. Identification E Store in Designated, Segregated Area D->E 4. Safe Storage F Arrange for Pickup with Licensed Waste Carrier E->F 5. Professional Removal G Provide Waste Transfer Note/Manifest F->G 6. Documentation H Final Disposal at Approved Waste Treatment Facility (e.g., Incineration) G->H 7. Compliant Destruction

Caption: Disposal workflow for methyl 3-amino-3-methylhexanoate.

Empty Container Disposal

Empty containers that once held methyl 3-amino-3-methylhexanoate must also be handled with care.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) capable of removing the chemical residue.[15]

  • Rinsate Collection : The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical itself.[15]

  • Final Disposal : After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash or recycled, depending on institutional policies.[15] Puncturing the container can prevent its reuse for other purposes.[12]

Conclusion: A Culture of Safety

The proper disposal of methyl 3-amino-3-methylhexanoate is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing the correct PPE, and adhering to a systematic disposal workflow, you ensure the protection of yourself, your colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your designated safety officer for any additional requirements.[4]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-aminohexanoate hydrochloride.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Tokyo Chemical Industry Co., Ltd. (2024, October 28). M0340 - SAFETY DATA SHEET.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
  • powRparts. (n.d.). Chemical Safety Gear Vinyl Apron.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535583, Methyl 3-methylhexanoate.
  • ChemScene. (n.d.). Methyl 3-amino-3-propylhexanoate.
  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
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  • BenchChem. (2025). Personal protective equipment for handling Mpeg5-t-butyl ester.
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  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Thermo Fisher Scientific. (2010, December 3). SAFETY DATA SHEET - Methyl hexanoate.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97.
  • ChemScene. (n.d.). Methyl 3-amino-5-methylhexanoate.
  • Chemspace. (n.d.). Methyl (3S)-3-amino-5-methylhexanoate.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET - Methyl hexanoate.
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from Pesticide Environmental Stewardship.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Apollo Scientific. (2023, July 3). 3-Hydroxy-3-methylhexanoic acid Safety Data Sheet.

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Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-amino-3-methylhexanoate

[1]

CAS: 1500509-07-8 | Formula: C8H17NO2 | MW: 159.23 g/mol [1][2]

Part 1: Executive Safety Summary (Go/No-Go)

Immediate Directive: This compound is a


-amino acid ester1Class 2 Skin/Eye IrritantRespiratory Irritant

Core Safety Rule:

  • Do NOT handle on an open bench. All transfers must occur within a certified chemical fume hood.

  • Do NOT use latex gloves. Nitrile or Silver Shield/4H laminate gloves are required due to the permeability of organic amines/esters.

Part 2: Risk Assessment & Hazard Identification

Scientific Integrity Note: As specific LD50/LC50 data for CAS 1500509-07-8 is not widely published, this protocol applies the Precautionary Principle , deriving safety measures from structural analogs (e.g., Methyl 3-aminohexanoate).[1]

Hazard CategoryRisk LevelMechanism of Action
Inhalation High Volatile ester/amine vapors can cause respiratory tract irritation (STOT SE 3).[1] Long-term sensitization is possible with amines.[1]
Skin Contact Moderate/High Primary amines are basic and lipophilic; they can penetrate the stratum corneum, causing dermatitis or chemical burns (H315).[1]
Eye Contact Severe Amines can cause corneal edema ("blue haze") and severe irritation (H319/H318).
Flammability Moderate Low molecular weight esters are combustible (Flash point likely >60°C but <100°C).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1]

PPE ComponentSpecificationRationale & Validation
Hand Protection (Standard) Nitrile (Minimum 0.11 mm) Provides adequate splash protection.[1] Change every 15 mins or immediately upon splash.
Hand Protection (High Risk) Silver Shield / 4H Laminate Required for spill cleanup or immersion. Prevents permeation of organic amines.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against vapors that cause ocular irritation.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. If hood is unavailable (emergency only), use ABEK1 Respirator .
Body Protection Cotton Lab Coat + Chemical Apron Cotton minimizes static; apron prevents soak-through during bulk transfer (>100mL).[1]

Part 4: Operational Workflow & Protocols

Storage & Stability[1]
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

    
    -amino esters are prone to hydrolysis (loss of ester) and oxidation (amine darkening) upon exposure to moisture and air.[1]
    
  • Container: Tightly sealed glass or PTFE-lined HDPE.[1]

Safe Transfer Protocol (Step-by-Step)
  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation (water induces hydrolysis).

  • Engineering Control: Place balance and receiving vessel inside the fume hood.

  • Transfer:

    • Liquids: Use a positive-displacement pipette or glass syringe.[1] Avoid pouring to minimize aerosol generation.

    • Solids (if salt form): Use an antistatic spatula.

  • Decontamination: Wipe the outer surface of the container with a Kimwipe dampened with ethanol before returning to storage.

Emergency Response
  • Skin Contact: Immediately flush with water for 15 minutes .[3][4][5] Do not use vinegar or acid to neutralize; use mild soap.

  • Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.

  • Spill (Benchtop):

    • Evacuate immediate area.[3][4][5][6]

    • Don Silver Shield gloves.

    • Cover with Sand/Vermiculite or a commercial Solvent Absorbent .

    • Collect into a sealed hazardous waste bag.

Part 5: Visualization (Decision Logic)[1]

The following diagram illustrates the decision logic for handling Methyl 3-amino-3-methylhexanoate, ensuring operators select the correct safety tier based on the operation scale.

SafetyLogicStartOperation Start:Methyl 3-amino-3-methylhexanoateScaleCheckCheck ScaleStart->ScaleCheckSmallScale< 10 mL / < 5 g(Analytical/Small Synth)ScaleCheck->SmallScaleLow VolumeLargeScale> 10 mL / > 5 g(Prep/Bulk Transfer)ScaleCheck->LargeScaleHigh VolumeStandardPPEStandard PPE:Nitrile Gloves + Goggles+ Fume HoodSmallScale->StandardPPEEnhancedPPEEnhanced PPE:Double Nitrile or Laminate+ Apron + Face ShieldLargeScale->EnhancedPPEActionProceed withTransfer/ReactionStandardPPE->ActionEnhancedPPE->ActionWasteDisposal:Halogen-Free Organic WasteAction->Waste

Caption: Operational safety logic flow for selecting PPE based on handling scale.

Part 6: Disposal & Waste Management

Directive: Segregate waste streams to prevent incompatible chemical reactions (e.g., mixing amines with strong oxidizers or acids).

  • Primary Waste Stream: Non-Halogenated Organic Waste .

    • Reasoning: The compound contains C, H, N, O. Unless mixed with chlorinated solvents (DCM/Chloroform), it belongs in non-halogenated streams.

  • Quenching (Optional): If disposing of pure material, dilute with a solvent (Ethanol/Acetone) before adding to the waste drum to disperse heat of solution.

  • Container Labeling: Clearly label as "Contains Amines/Esters" to alert waste management personnel of potential odors and pH effects.

References

  • ChemSrc. (2025). Methyl 3-amino-3-methylhexanoate CAS 1500509-07-8 Properties. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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